Product packaging for 1-Methyl-3-nitro-1H-indole(Cat. No.:CAS No. 36728-89-9)

1-Methyl-3-nitro-1H-indole

Cat. No.: B1606962
CAS No.: 36728-89-9
M. Wt: 176.17 g/mol
InChI Key: SDNGVFXIFVLBAJ-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-indole is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B1606962 1-Methyl-3-nitro-1H-indole CAS No. 36728-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-10-6-9(11(12)13)7-4-2-3-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNGVFXIFVLBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344932
Record name 1-Methyl-3-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36728-89-9
Record name 1-Methyl-3-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-nitro-1H-indole is a pivotal heterocyclic compound, distinguished by the strategic placement of an electron-withdrawing nitro group at the C3 position of the N-methylated indole scaffold. This substitution dramatically inverts the typical nucleophilic character of the indole ring, rendering it a versatile electrophilic building block for organic synthesis. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of this compound. We will delve into its spectroscopic signature, explore its utility as a synthetic intermediate in the construction of complex molecular architectures, and discuss its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This document is intended to serve as an authoritative resource for researchers leveraging this unique molecule in their scientific endeavors.

Introduction: The Unique Chemistry of an Electron-Deficient Indole

The indole nucleus is a ubiquitous motif in natural products and pharmaceuticals, typically exhibiting electron-rich characteristics and undergoing facile electrophilic substitution at the C3 position. The introduction of a nitro group at this very position, coupled with N-methylation, fundamentally alters this reactivity profile. The potent electron-withdrawing nature of the nitro group transforms the C2-C3 double bond into an electrophilic center, opening avenues for a diverse range of nucleophilic addition and cycloaddition reactions.[1] This unique reactivity makes this compound a valuable intermediate for the synthesis of highly functionalized and substituted indoline and indole derivatives, which are of significant interest in drug discovery.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective utilization in research and development.

Physical Properties

The key physicochemical identifiers for this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound
CAS Number 3969-36-0[3][4]
Molecular Formula C₉H₈N₂O₂[3][4]
Molecular Weight 176.17 g/mol [3][4]
Melting Point 157-158 °C[5]
Solubility Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water.
Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the indole ring and the N-methyl group. Based on data from similar substituted indoles, the aromatic protons are expected to appear in the downfield region (δ 7.0-8.5 ppm), with the proton at the C2 position being significantly deshielded due to the adjacent nitro group.[6][7][8] The N-methyl protons will appear as a sharp singlet in the upfield region (δ 3.5-4.0 ppm).[8]

  • ¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. The presence of the nitro group causes a significant downfield shift for the C3 carbon and an upfield shift for the C2 carbon. The quaternary carbons and the methine carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm).[9][10] The N-methyl carbon will appear as a distinct signal in the aliphatic region (δ 30-35 ppm).[10]

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of key functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530-1500 cm⁻¹ and 1370-1340 cm⁻¹, respectively.[11][12] The spectrum will also show characteristic peaks for aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹), and C-N stretching.[11]

Mass spectrometric analysis will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176).[13][14] Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z = 130) and NO (m/z = 146).[14]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the N-methylation of indole followed by the regioselective nitration at the C3 position.

Synthesis of the Precursor: 1-Methylindole

A common method for the synthesis of 1-methylindole involves the deprotonation of indole with a strong base, such as sodium amide in liquid ammonia, followed by quenching with an electrophilic methyl source like methyl iodide.

Diels_Alder_Reaction Reactants This compound (Dienophile) + Diene Transition_State [4+2] Cycloaddition Transition State Reactants->Transition_State Heat Product Cycloadduct Transition_State->Product

Sources

An In-depth Technical Guide to 1-Methyl-3-nitro-1H-indole: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-methyl-3-nitro-1H-indole, a key heterocyclic compound with significant applications in synthetic organic chemistry and drug discovery. We will delve into its molecular structure, synthesis protocols, spectroscopic characterization, chemical reactivity, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction to the Indole Scaffold and the Significance of this compound

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities.[1][2][3] The introduction of a nitro group at the C3 position, coupled with N-methylation, dramatically alters the electronic properties of the indole ring, transforming it from an electron-rich nucleophile into a potent electrophile. This electronic reversal opens up a unique avenue for chemical transformations that are not readily accessible with traditional indole chemistry. This compound, in particular, serves as a versatile building block for the synthesis of more complex, biologically active molecules.[4]

Molecular Structure and Physicochemical Properties

This compound possesses a planar bicyclic structure with a molecular formula of C₉H₈N₂O₂.[5][6] The presence of the electron-withdrawing nitro group at the C3 position significantly influences the electron density distribution across the indole ring.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[5]
Molecular Weight 176.17 g/mol [5][7]
CAS Number 36728-89-9[7][8]
Appearance Yellow crystalline solid (predicted)-
Melting Point Not readily available-
Boiling Point Not readily available-
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.-

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct nitration of 1-methylindole. Careful control of reaction conditions is crucial to ensure regioselectivity and minimize the formation of byproducts.

Recommended Synthesis Protocol: Nitration with Acetyl Nitrate

A reliable method for the synthesis of 3-nitroindoles involves the use of acetyl nitrate, generated in situ, at low temperatures.[9] This approach offers good yields and minimizes the formation of undesirable isomers.

Experimental Protocol:

  • Preparation of the Nitrating Agent (Acetyl Nitrate): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of acetic anhydride in dichloromethane to -78 °C (dry ice/acetone bath). Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature below -70 °C. The resulting solution of acetyl nitrate is used immediately in the next step.

  • Nitration of 1-Methylindole: In a separate flask, dissolve 1-methylindole in dichloromethane and cool the solution to -78 °C. Slowly add the freshly prepared acetyl nitrate solution dropwise to the 1-methylindole solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Alternative "Green" Synthesis: Non-Acidic Nitration

Recent advancements have led to the development of more environmentally benign methods for the synthesis of 3-nitroindoles. One such method utilizes trifluoroacetyl nitrate, generated from the metathesis of tetramethylammonium nitrate and trifluoroacetic anhydride, as the nitrating agent under non-acidic conditions.[4][10] This protocol avoids the use of strong acids, making it a safer and more sustainable alternative.[4][10]

G cluster_synthesis Synthesis Workflow 1-Methylindole 1-Methylindole Reaction Nitration Reaction (Low Temperature) 1-Methylindole->Reaction Nitrating_Agent Nitrating Agent (e.g., Acetyl Nitrate) Nitrating_Agent->Reaction Product This compound Reaction->Product

A simplified workflow for the synthesis of this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized below. These predictions are based on the analysis of related indole derivatives and the known effects of substituents on the indole ring.[11][12][13][14]

Predicted ¹H NMR Data:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~ 8.3s-
H4~ 8.1d~ 8.0
H5~ 7.4t~ 7.5
H6~ 7.3t~ 7.5
H7~ 7.6d~ 8.0
N-CH₃~ 3.9s-

Predicted ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
C2~ 130
C3~ 125
C3a~ 135
C4~ 120
C5~ 124
C6~ 122
C7~ 110
C7a~ 138
N-CH₃~ 33
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the indole ring.

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
Asymmetric NO₂ stretch~ 1520-1550Strong
Symmetric NO₂ stretch~ 1340-1370Strong
C=C stretching (aromatic)~ 1600-1450Medium to Strong
C-H stretching (aromatic)~ 3100-3000Medium
C-H stretching (methyl)~ 2950-2850Medium

Reactivity and Chemical Transformations

The presence of the electron-withdrawing nitro group at the C3 position renders the C2=C3 double bond of this compound highly electrophilic. This allows it to act as a Michael acceptor, a dienophile, or a dipolarophile in various chemical reactions.[7][8]

This enhanced electrophilicity makes 3-nitroindoles valuable substrates in dearomatization reactions, providing access to a wide range of substituted indolines.[7][8] They can readily react with electron-rich species in cycloaddition and annulation reactions.[7][8][15]

G cluster_reactivity Reactivity of this compound Molecule This compound (Electrophilic C2=C3 bond) Michael_Addition Michael Addition Molecule->Michael_Addition Cycloaddition [4+2] Cycloaddition (Dienophile) Molecule->Cycloaddition Dipolar_Cycloaddition [3+2] Cycloaddition (Dipolarophile) Molecule->Dipolar_Cycloaddition Nucleophile Electron-rich species (Nucleophile) Nucleophile->Molecule Products Substituted Indolines and Polycyclic Indole Derivatives Michael_Addition->Products Cycloaddition->Products Dipolar_Cycloaddition->Products

Key reaction pathways of this compound.

Applications in Research and Drug Discovery

While direct biological applications of this compound are not extensively documented, its primary value lies in its role as a versatile synthetic intermediate. The unique reactivity profile of 3-nitroindoles allows for the construction of complex molecular architectures that are of significant interest in drug discovery.

Indole-based compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] For instance, certain N-methylindole derivatives have been investigated as potent inhibitors of tubulin polymerization, a key target in cancer therapy.[16] this compound serves as a valuable starting material for the synthesis of libraries of novel indole derivatives that can be screened for various biological activities.

Safety and Handling Precautions

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data sheets of related nitroaromatic and indole compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

References

  • RSC Publishing. (n.d.). Reactivity of 3-nitroindoles with electron-rich species.
  • RSC Publishing. (2020). Reactivity of 3-nitroindoles with electron-rich species.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles.
  • ResearchGate. (n.d.). Reactions of 3-nitroindoles with mesoionic münchnones.
  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
  • PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. National Institutes of Health.
  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry.
  • ScienceDirect. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Results in Chemistry, 4, 100621.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
  • PubMed Central. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Institutes of Health.
  • IJCSPUB. (2022). Indole: A Promising Scaffold For Biological Activity. International Journal of Current Science, 12(4), 150.
  • ResearchGate. (n.d.). FT-IR spectrum of control indole.
  • Manipal Research Portal. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2296.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • MDPI. (2022).
  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

Sources

A Comprehensive Technical Guide to 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-nitro-1H-indole, identified by the CAS number 36728-89-9 , is a heterocyclic aromatic compound belonging to the indole family.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group at the C3-position and a methyl group at the N1-position significantly influences the electronic properties and reactivity of the indole ring, making this compound a valuable intermediate in organic synthesis and a potential candidate for various research applications.

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, its chemical reactivity, and potential applications in drug discovery and materials science. The information presented herein is curated to provide researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 36728-89-9[1][2][3]
Molecular Formula C₉H₈N₂O₂PubChem
Molecular Weight 176.17 g/mol [2]
Appearance Expected to be a crystalline solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.General knowledge
Storage Store in a cool, dry, and well-ventilated area away from light and incompatible materials.[4]

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis_of_this compound Indole Indole N_Methylindole 1-Methyl-1H-indole Indole->N_Methylindole N-Methylation MethylIodide Methyl Iodide (CH3I) Sodium Hydride (NaH) FinalProduct This compound N_Methylindole->FinalProduct C3-Nitration NitratingAgent Nitrating Agent (e.g., HNO3/H2SO4)

Caption: Proposed two-step synthesis of this compound.

Step 1: N-Methylation of Indole to 1-Methyl-1H-indole

The first step involves the deprotonation of the indole nitrogen followed by quenching with an electrophilic methyl source, such as methyl iodide. Sodium hydride is a commonly used base for this transformation due to its high efficiency.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Indole Addition: Dissolve indole (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath).

  • Stirring: Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure 1-Methyl-1H-indole.

Step 2: C3-Nitration of 1-Methyl-1H-indole

The second step is the regioselective nitration of 1-Methyl-1H-indole at the electron-rich C3 position. This is typically achieved using a mixture of nitric acid and sulfuric acid at low temperatures.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve 1-Methyl-1H-indole (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution of 1-Methyl-1H-indole, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the resulting suspension with dichloromethane (3 x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons, and the aromatic protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR Resonances for the nine carbon atoms, including the methyl carbon and the carbons of the indole nucleus. The C3 carbon signal will be significantly shifted due to the attached nitro group.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 176.17 g/mol .
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-O stretching of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), and C-H and C=C stretching of the aromatic ring.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Chemical Reactivity and Potential Applications

The presence of the electron-withdrawing nitro group at the C3 position significantly alters the reactivity of the indole ring. Unlike typical electron-rich indoles, 3-nitroindoles exhibit electrophilic character at the C2 position, making them susceptible to nucleophilic attack. This unique reactivity opens up avenues for diverse chemical transformations.

Reactivity_and_Applications cluster_reactivity Chemical Reactivity cluster_applications Potential Applications Nitroindole This compound C2-Position (Electrophilic) N1-Methyl C3-Nitro (Electron-withdrawing) Reduction Reduction of Nitro Group Nitroindole:no2->Reduction -> 1-Methyl-3-amino-1H-indole Cycloaddition Diels-Alder Reactions (as dienophile) Nitroindole->Cycloaddition Participation in [4+2] cycloadditions Nucleophiles Nucleophiles (e.g., Grignard reagents, organolithiums) Nucleophiles->Nitroindole:c2 Nucleophilic Attack Agrochemicals Synthesis of Novel Agrochemicals Nucleophiles->Agrochemicals DrugDiscovery Drug Discovery Intermediate Reduction->DrugDiscovery MaterialsScience Organic Electronics (e.g., as building block for conductive polymers) Cycloaddition->MaterialsScience

Caption: Reactivity profile and potential applications of this compound.

  • Nucleophilic Addition: The electron-deficient C2 position can be attacked by various nucleophiles, allowing for the introduction of diverse functional groups and the synthesis of complex indole derivatives.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 1-methyl-3-amino-1H-indole. This amino-indole derivative is a versatile building block for the synthesis of pharmacologically active compounds, including potential anticancer agents.

  • Diels-Alder Reactions: The electron-poor double bond between C2 and C3 can act as a dienophile in Diels-Alder reactions, providing a route to complex polycyclic indole structures.

These reactive properties make this compound a valuable precursor for:

  • Drug Discovery: As an intermediate for the synthesis of novel bioactive molecules targeting a range of therapeutic areas. The amino derivative, in particular, can be further functionalized to create libraries of compounds for screening.

  • Materials Science: As a building block for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the indole core can be fine-tuned.

  • Agrochemicals: For the synthesis of novel herbicides, insecticides, and fungicides, leveraging the biological activity often associated with indole-based structures.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in various fields of scientific research. Its unique reactivity, stemming from the presence of the electron-withdrawing nitro group, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery, materials science, and agrochemicals. This guide provides a foundational understanding of its properties, a practical synthetic approach, and an overview of its potential, serving as a valuable resource for researchers and developers in the chemical sciences.

References

  • Beijing wokai Biotechnology Co., Ltd. This compound | CAS:36728-89-9. [Link]

Sources

1-Methyl-3-nitro-1H-indole: A Technical Guide to Its Predicted Biological Activity and Avenues for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of 1-Methyl-3-nitro-1H-indole, a heterocyclic compound with significant, yet largely unexplored, therapeutic potential. In the absence of extensive direct studies on this specific molecule, this document synthesizes data from structurally related nitroindole and N-methyl-indole analogs to build a robust predictive framework for its bioactivity. We project that this compound is likely to exhibit potent anticancer and antimicrobial properties. The core of this guide is dedicated to elucidating the probable mechanisms of action, including bioreductive activation of the nitro group leading to oxidative stress and potential interactions with key cellular targets like tubulin. Furthermore, we provide detailed, field-proven experimental protocols for researchers to systematically investigate these predicted activities, covering synthesis, in vitro cytotoxicity, antimicrobial susceptibility, and key mechanistic assays. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological effects.[1][2] Its unique electronic properties and ability to mimic peptide structures allow indole derivatives to bind to a variety of enzymes and receptors, making them a fertile ground for drug discovery.[1] The introduction of specific substituents onto the indole ring can dramatically modulate its biological activity.

This guide focuses on the specific, yet under-investigated molecule, this compound. This compound combines two key structural features known to impart significant bioactivity:

  • N-methylation: The presence of a methyl group at the N1 position can enhance lipophilicity and alter binding interactions with biological targets.[3]

  • C3-Nitration: A nitro group at the C3 position acts as a strong electron-withdrawing group, rendering the molecule susceptible to bioreductive activation—a key mechanism for the cytotoxic effects of many nitroaromatic drugs.[4][5]

Given the lack of direct experimental data for this compound, this document will extrapolate from the known biological activities of its structural relatives to build a predictive model of its potential as a therapeutic agent.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step process: nitration of the indole core followed by N-methylation.

Step 1: Regioselective Nitration of Indole

The direct nitration of indole is challenging due to the acid-sensitivity of the indole ring. However, non-acidic methods have been developed for the regioselective synthesis of 3-nitroindole.[6][7] A common modern approach involves the use of an electrophilic nitrating agent generated in situ, such as trifluoroacetyl nitrate, which can be produced from the reaction of tetramethylammonium nitrate with trifluoroacetic anhydride.[6][7] This method offers high yields and avoids the harsh conditions of traditional nitration.[6]

Step 2: N-Methylation of 3-Nitroindole

Following the successful synthesis of 3-nitroindole, the N-methylation can be achieved through various established protocols. A standard method involves the deprotonation of the indole nitrogen with a strong base, such as sodium amide in liquid ammonia, followed by the addition of an alkylating agent like methyl iodide.[8]

G cluster_0 Synthesis Workflow Indole Indole 3-Nitroindole 3-Nitroindole Indole->3-Nitroindole   Regioselective Nitration (e.g., (CF3CO)2O, (CH3)4NNO3) This compound This compound 3-Nitroindole->this compound   N-Methylation (e.g., NaNH2, CH3I)

Caption: Proposed synthetic pathway for this compound.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on related nitroaromatic and indole compounds, we predict that this compound will exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

The presence of the nitro group is a strong indicator of potential anticancer efficacy. Many nitroaromatic compounds function as prodrugs that are selectively activated under the hypoxic conditions often found in solid tumors.[9][10]

Predicted Mechanism of Action: Bioreductive Activation and Oxidative Stress

The primary proposed mechanism for the cytotoxicity of nitroaromatic compounds involves their intracellular reduction.[4] Flavoenzymes, such as NADPH:cytochrome P-450 reductase, can reduce the nitro group in single- or two-electron transfer steps.[11]

  • One-Electron Reduction: This process forms a nitro anion radical. In the presence of oxygen, this radical can transfer an electron to molecular oxygen, generating a superoxide anion (O₂⁻) and regenerating the parent nitro compound. This "futile cycling" leads to a massive increase in reactive oxygen species (ROS), inducing oxidative stress, damaging cellular components like DNA and proteins, and ultimately triggering apoptosis.[4]

  • Two-Electron Reduction: This pathway leads to the formation of nitroso and hydroxylamine intermediates, which are highly reactive and can form covalent adducts with cellular macromolecules, leading to cytotoxicity.[12]

G cluster_0 Cellular Environment Molecule This compound (Ar-NO2) Radical Nitro Anion Radical (Ar-NO2•−) Molecule->Radical One-electron Reduction (Nitroreductases) Intermediates Reactive Intermediates (Ar-NO, Ar-NHOH) Molecule->Intermediates Two-electron Reduction Radical->Molecule O2 ROS Reactive Oxygen Species (O2•−) Radical->ROS O2 Damage Macromolecular Damage (DNA, Proteins) Intermediates->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Predicted mechanism of bioreductive activation and cytotoxicity.

Additional Anticancer Mechanisms: Tubulin Polymerization Inhibition

Indole derivatives are well-known for their ability to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin.[13] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] While the nitro group's primary role is likely bioreductive, the core N-methyl-indole scaffold could independently contribute to anticancer activity through this mechanism.

Antimicrobial Activity

The same mechanism of bioreductive activation that confers anticancer potential is also responsible for the antimicrobial effects of many nitro compounds, including the widely used antibiotic metronidazole.[14][15]

Predicted Mechanism of Action:

In anaerobic or microaerophilic bacteria and certain fungi, microbial nitroreductases efficiently reduce the nitro group of this compound.[12][16] The resulting reactive intermediates and radical species are highly toxic to the microorganisms, causing damage to their DNA and other essential biomolecules, leading to cell death.[15] The sec-alpha-halo-nitro compounds have demonstrated activity as both antibacterial and antifungal agents.[17] This suggests that this compound could possess a broad spectrum of antimicrobial activity.

Recommended Experimental Protocols

To validate the predicted biological activities of this compound, a systematic experimental approach is required. The following protocols are standard, robust, and widely accepted in the fields of cancer biology and microbiology.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[18][19]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[20]

  • Compound Treatment: Treat the cells with serially diluted concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

G cluster_0 MTT Assay Workflow A 1. Seed Cancer Cells (96-well plate) B 2. Treat with Compound (Serial Dilutions) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC50 Value E->F

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Step-by-Step Methodology:

  • Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Assays for Anticancer Activity

4.3.1. Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[21][22]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate pre-warmed to 37°C, add purified tubulin protein to a polymerization buffer containing GTP and a fluorescent reporter.[21]

  • Compound Addition: Add various concentrations of this compound, a positive control (e.g., Nocodazole), and a negative control (vehicle).[21]

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Monitor the increase in fluorescence over time (typically 60 minutes) as tubulin polymerizes.[23]

  • Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition. Calculate the IC₅₀ for polymerization inhibition.[22]

4.3.2. Cell Cycle Analysis by Flow Cytometry

This technique determines the effect of a compound on cell cycle progression.[24]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting & Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[25]

  • Staining: Treat the cells with RNase to remove RNA and then stain the cellular DNA with propidium iodide (PI), a fluorescent intercalating agent.[26]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support a mechanism involving microtubule disruption.[24]

4.3.3. Apoptosis Assay by Annexin V Staining

This assay identifies cells undergoing apoptosis.[27][28]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with this compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).[29][30] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.[31]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Predicted In Vitro Cytotoxicity of this compound

Cell Line Cancer Type Predicted IC₅₀ (µM)
HeLa Cervical < 10
MCF-7 Breast < 10
A549 Lung < 10
HCT116 Colon < 10

(Note: Predicted values are based on the high potency often observed for nitro-containing indole derivatives. Actual values must be determined experimentally.)

Table 2: Predicted Antimicrobial Spectrum of this compound

Microorganism Type Predicted MIC (µg/mL)
Staphylococcus aureus Gram-positive Bacteria 16 - 64
Escherichia coli Gram-negative Bacteria 32 - 128
Candida albicans Fungus 8 - 32

(Note: Predicted values are based on the activity of related nitro compounds. Actual values must be determined experimentally.)

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of its structural components strongly suggests significant potential as both an anticancer and antimicrobial agent. The N-methylated indole scaffold combined with a C3-nitro group creates a molecule primed for bioreductive activation, a proven mechanism for inducing cytotoxicity in both cancer cells and pathogenic microbes. This guide provides a scientifically grounded framework and detailed experimental roadmaps for researchers to systematically investigate and validate these predictions. Future research should focus on the synthesis and in vitro evaluation of this compound, followed by mechanistic studies to confirm its mode of action. Success in these initial stages would warrant further investigation into its in vivo efficacy, pharmacokinetic properties, and toxicological profile, paving the way for potential lead optimization and drug development.

References

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Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory

In the vast landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds.[1][2] The introduction of a nitro group at the C3-position and a methyl group at the N1-position of the indole ring, as in 1-Methyl-3-nitro-1H-indole, presents a molecule of significant interest, yet its precise mechanism of action remains largely uncharted territory in publicly accessible scientific literature. This guide, therefore, deviates from a retrospective analysis of established mechanisms. Instead, it adopts a forward-looking, hypothesis-driven approach, leveraging our understanding of structurally related compounds to propose potential mechanisms of action for this compound and to provide a comprehensive experimental roadmap for their validation. This document is intended for researchers, scientists, and drug development professionals poised at the frontier of discovery.

I. The Molecular Profile of this compound: A Structural Perspective

This compound is a small molecule characterized by the fusion of a benzene and a pyrrole ring, forming the indole core. The key substituents that likely govern its biological activity are the methyl group at the N1 position and the nitro group at the C3 position.

  • The Indole Nucleus: This heterocyclic aromatic system is a common motif in a plethora of natural and synthetic compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Its ability to mimic the structure of tryptophan allows it to interact with a wide range of biological targets.

  • The N1-Methyl Group: Methylation at the N1 position of the indole ring can significantly impact the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This modification can also influence the compound's binding affinity and selectivity for its biological targets.

  • The C3-Nitro Group: The electron-withdrawing nature of the nitro group at the C3 position is a critical feature. In many therapeutic agents, a nitro group can be a substrate for nitroreductase enzymes, particularly under hypoxic conditions found in solid tumors or certain microorganisms. This reduction can lead to the formation of reactive nitrogen species that can induce cellular damage.

II. Postulated Mechanisms of Action: A Hypothesis-Driven Exploration

Based on the known biological activities of structurally analogous compounds, we can propose several plausible mechanisms of action for this compound. These hypotheses provide a foundational framework for experimental investigation.

A. Hypothesis 1: Inhibition of Tubulin Polymerization

A significant number of indole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division.[3][4] These agents often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Proposed Signaling Pathway: Disruption of Microtubule Dynamics

G This compound This compound β-tubulin (Colchicine binding site) β-tubulin (Colchicine binding site) This compound->β-tubulin (Colchicine binding site) Binds to Inhibition of Tubulin Polymerization Inhibition of Tubulin Polymerization β-tubulin (Colchicine binding site)->Inhibition of Tubulin Polymerization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Inhibition of Tubulin Polymerization->Disruption of Microtubule Dynamics Mitotic Spindle Malformation Mitotic Spindle Malformation Disruption of Microtubule Dynamics->Mitotic Spindle Malformation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Malformation->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Proposed mechanism of this compound as a tubulin polymerization inhibitor.

B. Hypothesis 2: Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a hallmark of many cancers. Indole compounds, such as indole-3-carbinol (I3C) and its derivatives, have been shown to modulate this pathway, often leading to anti-cancer effects.[5][6][7]

Proposed Signaling Pathway: Inhibition of PI3K/Akt/mTOR

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Protein Synthesis, Cell Growth Protein Synthesis, Cell Growth mTORC1->Protein Synthesis, Cell Growth This compound This compound This compound->PI3K Inhibits? This compound->Akt Inhibits? This compound->mTORC1 Inhibits?

Caption: Putative inhibitory action of this compound on the PI3K/Akt/mTOR pathway.

C. Hypothesis 3: Bio-reductive Activation and DNA Damage

The presence of the nitro group suggests a potential mechanism involving bioreduction, particularly in hypoxic environments. Nitroreductase enzymes can reduce the nitro group to highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which can then interact with and damage cellular macromolecules, including DNA, leading to cytotoxicity. This mechanism is exploited by certain anti-parasitic and anti-cancer drugs.[8]

Proposed Experimental Workflow: Investigating Bio-reductive Activation

G This compound This compound Nitroreductase Enzymes Nitroreductase Enzymes This compound->Nitroreductase Enzymes Substrate Reactive Nitrogen Species Reactive Nitrogen Species Nitroreductase Enzymes->Reactive Nitrogen Species Generates DNA Adduct Formation DNA Adduct Formation Reactive Nitrogen Species->DNA Adduct Formation DNA Damage DNA Damage DNA Adduct Formation->DNA Damage Cell Death Cell Death DNA Damage->Cell Death

Caption: Proposed bio-reductive activation pathway of this compound.

III. Experimental Validation: A Practical Guide

To elucidate the true mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following protocols outline key experiments to test the aforementioned hypotheses.

A. In Vitro Cytotoxicity and Cell Cycle Analysis

This initial set of experiments aims to determine the cytotoxic potential of this compound and its effect on cell cycle progression.

Table 1: Representative Data from a Hypothetical Cytotoxicity Screen

Cell LineTissue of OriginIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Control)
MCF-7Breast Cancer5.20.8
HeLaCervical Cancer3.80.5
A549Lung Cancer7.11.2
HT-29Colon Cancer4.50.9

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

B. Target-Based Assays

These experiments are designed to directly investigate the interaction of this compound with its putative molecular targets.

Experimental Protocol: Tubulin Polymerization Assay

  • Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer.

  • Compound Addition: Add varying concentrations of this compound, a positive control (e.g., colchicine), and a negative control (e.g., vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves and calculate the IC50 for inhibition of tubulin polymerization.

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway

  • Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin) followed by HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the relative protein expression levels.

C. Mechanistic Assays for Bio-reduction

These experiments will explore the hypothesis that this compound undergoes bio-reductive activation.

Experimental Protocol: Comet Assay for DNA Damage

  • Cell Treatment: Treat cells with this compound under both normoxic and hypoxic conditions.

  • Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

  • Lysis and Electrophoresis: Lyse the cells and subject the slides to electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

IV. Concluding Remarks and Future Directions

The exploration of this compound's mechanism of action is a journey that begins with informed hypotheses and culminates in rigorous experimental validation. This guide provides a comprehensive framework for embarking on this journey. The proposed mechanisms – tubulin polymerization inhibition, PI3K/Akt/mTOR pathway modulation, and bio-reductive activation – are not mutually exclusive and may act in concert to produce the compound's overall biological effect.

Future research should focus on identifying the specific binding site of this compound on its target proteins, utilizing techniques such as X-ray crystallography or NMR spectroscopy. Furthermore, in vivo studies in relevant animal models will be crucial to translate the in vitro findings into a therapeutic context. The path to fully understanding the mechanism of action of this compound is intricate but holds the promise of uncovering a novel therapeutic agent.

V. References

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An In-depth Technical Guide to 1-Methyl-3-nitro-1H-indole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold and the Role of Nitration

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of a nitro group, particularly at the C3 position, dramatically alters the electronic landscape of the indole ring. This modification transforms the typically nucleophilic indole into a molecule with significant electrophilic character at the C2-C3 double bond, opening up unique avenues for further chemical transformations and biological interactions. This guide provides a comprehensive technical overview of a specific, yet under-explored derivative: 1-Methyl-3-nitro-1H-indole. We will delve into its synthesis, predicted spectroscopic characteristics, and potential applications in drug discovery, drawing upon established knowledge of related nitroindole compounds.

Synthesis of this compound: A Plausible Synthetic Approach

While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in the current literature, a plausible and efficient two-step synthetic route can be proposed. This involves the nitration of the readily available 1-methylindole. The regioselectivity of nitration on the indole ring is highly dependent on the reaction conditions.

Proposed Synthetic Pathway

A non-acidic and metal-free nitration protocol offers a significant advantage for substrates that may be sensitive to harsh conditions. This method utilizes an in situ generated electrophilic nitrating agent, trifluoroacetyl nitrate (CF₃COONO₂), from the reaction of a nitrate salt with trifluoroacetic anhydride.[3]

Synthesis Start 1-Methyl-1H-indole Reagents Tetramethylammonium nitrate, Trifluoroacetic anhydride, Acetonitrile, 0-5 °C Start->Reagents Nitration Product This compound Reagents->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from a general method for the regioselective synthesis of 3-nitroindoles.[3]

  • Reaction Setup: To a clean, dry reaction vessel, add 1-methylindole (1 equivalent) and tetramethylammonium nitrate (1.1 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting materials completely.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Addition of Anhydride: Slowly add a solution of trifluoroacetic anhydride (1.2 equivalents) in anhydrous acetonitrile to the cooled reaction mixture while stirring.

  • Reaction Monitoring: Maintain the reaction at 0-5 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is expected to proceed with high regioselectivity for the 3-position.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented in the table below. These predictions are based on the expected electronic effects of the nitro group at the C3 position and the methyl group at the N1 position. The nitro group is strongly electron-withdrawing, which will deshield adjacent protons and carbons.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton δ (ppm)
H-2~8.3-8.5 (s)
H-4~7.8-8.0 (d)
H-5~7.3-7.5 (t)
H-6~7.4-7.6 (t)
H-7~7.5-7.7 (d)
N-CH₃~3.8-4.0 (s)

Disclaimer: The NMR data presented is predicted and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the indole ring system.

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch (N-CH₃)2950-2850
Asymmetric NO₂ stretch1550-1500
Symmetric NO₂ stretch1380-1340
Aromatic C=C stretch1600-1450
C-N stretch1350-1250
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 176, corresponding to the molecular weight of this compound. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and rearrangements of the indole core.[7][12]

Potential Applications in Drug Discovery and Development

The introduction of a nitro group can significantly influence the biological activity of a molecule. Nitroaromatic compounds are known to have a wide range of pharmacological effects, and nitroindoles, in particular, have shown promise in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of various indole derivatives.[2][13][14][15][16] The proposed mechanisms of action often involve the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[13] While specific data for this compound is lacking, related nitroindole compounds have shown significant cytotoxicity against various cancer cell lines.[2] For instance, substituted 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with anticancer activity.[2]

Apoptosis Indole Nitroindole Derivative Mitochondria Mitochondria Indole->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Sources

An In-depth Technical Guide to the Safety and Handling of 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-3-nitro-1H-indole, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Given the limited availability of direct safety and toxicological data for this specific molecule, this document synthesizes information from closely related analogs, including 1-methylindole and various nitroindole derivatives, to establish a robust framework for its safe handling, storage, and use. The indole scaffold is a "privileged structure" in drug discovery, and the introduction of a nitro group at the C3 position significantly alters its electronic properties, making it a valuable intermediate for further chemical transformations.[1]

Chemical and Physical Properties

This compound (PubChem CID: 600519) is a solid organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[2] While experimental data on its physical properties are not extensively documented, predictions based on its structure and data from related compounds suggest it is a solid at room temperature with limited solubility in water.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂[2]
Molecular Weight176.17 g/mol [2]
Physical StateSolid (predicted)Inferred from related nitroindoles
SolubilitySparingly soluble in water (predicted)Inferred from indole and nitroaromatic compounds

Hazard Identification and Safety Precautions

Direct GHS hazard classifications for this compound are not available. Therefore, a conservative approach to safety is imperative, drawing upon the known hazards of its structural components: the indole ring and the nitro functional group. Related compounds, such as 3-methyl-5-nitro-1H-indole, are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3]

GHS Hazard Categories (Inferred):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks of exposure.

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

  • Avoid contact with skin and eyes by wearing appropriate PPE.[4][5]

  • Wash hands thoroughly after handling.[4][5]

  • Minimize dust generation.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures

In the event of exposure, the following first aid procedures, based on data for related compounds, should be followed:[4][5]

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be constructed from established methods for the N-methylation of indoles and the 3-nitration of the indole ring.

Proposed Synthetic Pathway

A two-step synthesis is proposed:

  • N-Methylation of Indole: Treatment of indole with a methylating agent, such as methyl iodide, in the presence of a base like sodium amide in liquid ammonia.[3]

  • 3-Nitration of 1-Methylindole: Electrophilic nitration at the C3 position. A modern, non-acidic method involves the use of tetramethylammonium nitrate and trifluoroacetic anhydride.[1]

Caption: Proposed two-step synthesis of this compound.

Reactivity Profile

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group at the C3 position. This makes the indole ring, which is typically electron-rich, more electrophilic, particularly at the C2 position. This "umpolung" of reactivity opens up possibilities for nucleophilic additions and other transformations that are not typical for unsubstituted indoles.[6] 3-Nitroindoles are versatile intermediates in organic synthesis and can be used to construct more complex heterocyclic systems.[1]

Role in Drug Discovery and Development

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals.[7] The introduction of a nitro group can modulate the biological activity of a molecule, and nitroaromatic compounds have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents. The nitro group can undergo bioreduction in vivo to form reactive intermediates that can interact with cellular macromolecules.[8]

While there is no specific information on the therapeutic applications of this compound, its structural motifs suggest potential for further investigation in drug discovery programs targeting a variety of diseases.

Characterization

Predicted Spectroscopic Data
TechniquePredicted Key Features
¹H NMR Aromatic protons on the benzene ring (approx. 7.0-8.5 ppm), a singlet for the C2 proton, and a singlet for the N-methyl group (approx. 3.8-4.0 ppm). The exact shifts will be influenced by the nitro group.
¹³C NMR Resonances for the nine carbon atoms, with the carbon bearing the nitro group (C3) shifted downfield. The N-methyl carbon will appear as a singlet in the aliphatic region.
IR Spectroscopy Characteristic peaks for the aromatic C-H and C=C stretching, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 176.17. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the indole ring.

Conclusion

This compound is a compound with significant potential as a building block in organic synthesis and drug discovery. While direct safety and handling data are scarce, a cautious and informed approach based on the known properties of related indole and nitroaromatic compounds is essential for its safe utilization in a research setting. This guide provides a foundational understanding to enable researchers to work with this compound responsibly and effectively.

References

  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Methyl 1H-indole-3-carboxylate. (n.d.).
  • Mass spectral studies of nitroindole compounds | TSI Journals. (2010, August 7).
  • 1H-Indole, 1-methyl- - the NIST WebBook. (n.d.).
  • This compound | C9H8N2O2 | CID 600519 - PubChem. (n.d.).
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (n.d.).
  • FT-IR spectrum of control indole. | Download Scientific Diagram. (n.d.).
  • 1-methylindole - Organic Syntheses Procedure. (n.d.).
  • Umpolung Reactivity of Indole through Gold Catalysis - PMC - NIH. (2011, August 29).
  • Benzene, 1-methyl-3-nitro- - the NIST WebBook. (n.d.).
  • 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • Reactivity of 3-nitroindoles with electron-rich species - RSC Publishing. (n.d.).

Sources

An In-Depth Technical Guide to the Solubility of 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for 1-Methyl-3-nitro-1H-indole

In the realm of pharmaceutical research and synthetic chemistry, understanding the physicochemical properties of a compound is paramount to its successful application. This compound, a member of the versatile indole family, presents a unique profile due to the interplay of its aromatic, N-methylated, and electron-withdrawing nitro-substituted structure. While this compound holds potential as a building block in medicinal chemistry, a critical gap exists in the publicly available literature: specific, quantitative solubility data.

This guide, therefore, takes a unique approach. Instead of merely presenting pre-existing data, it serves as a comprehensive manual for the senior application scientist to understand, predict, and experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of its expected solubility, provide detailed, field-proven experimental protocols for its measurement, and explore predictive models that can offer valuable insights in the absence of established experimental values.

Section 1: Physicochemical Profile and Inferred Solubility of this compound

Molecular Structure:

  • Indole Core: A bicyclic aromatic system that is generally hydrophobic. Indole itself has limited solubility in water (approximately 0.1 g/100 mL) but is more soluble in organic solvents.[1]

  • 1-Methyl Group: The methylation at the N1 position of the indole ring removes the hydrogen bond donor capability of the indole nitrogen, which can slightly decrease its solubility in protic solvents like water compared to its unmethylated counterpart.

  • 3-Nitro Group: The nitro group is a strong electron-withdrawing and polar functional group. This polarity can enhance interactions with polar solvents. For instance, 5-nitro-1H-indole is noted to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol, though it remains poorly soluble in water.[2]

Inference on Solubility:

Based on this structural analysis, this compound is anticipated to be:

  • Poorly soluble in aqueous solutions. The hydrophobic indole backbone is the dominant feature, and the N-methylation prevents hydrogen bonding with water at that position.

  • Soluble in polar aprotic and some polar protic organic solvents. Solvents like DMSO, N,N-dimethylformamide (DMF), acetone, and to a lesser extent, ethanol, are likely to be effective at solvating the molecule due to favorable dipole-dipole interactions with the nitro group and dispersion forces with the indole ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈N₂O₂PubChem[3]
Molecular Weight176.17 g/mol PubChem[3]
CAS Number36728-89-9ChemicalBook[4]

Section 2: The Theoretical Framework of Solubility

An understanding of the theoretical principles governing solubility is crucial for interpreting experimental results and making informed decisions about solvent selection and formulation strategies.

The "Like Dissolves Like" Principle

The solubility of a solid in a liquid is primarily driven by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" is a useful heuristic.[5]

  • Polar Solutes dissolve in Polar Solvents : The polar nitro group of this compound will favor interactions with polar solvents.

  • Nonpolar Solutes dissolve in Nonpolar Solvents : The largely nonpolar indole ring will contribute to its solubility in less polar organic solvents.

Factors Influencing the Solubility of this compound

Several key factors dictate the extent to which this compound will dissolve in a given solvent:

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6][7]

  • Polarity: The polarity of both the solute and the solvent, as discussed above, is a major determinant.[8]

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, potentially leading to lower solubility.[8]

The interplay of these factors for this compound suggests a nuanced solubility profile that must be determined experimentally for specific solvent systems.

Section 3: Experimental Determination of Solubility

Given the absence of published data, experimental determination is the most reliable way to quantify the solubility of this compound. The following protocols are standard methodologies for sparingly soluble compounds.

Equilibrium Solubility Determination: The Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Principle: An excess of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Diagram 1: Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent vials B Seal and agitate at constant temperature (24-48h) A->B C Centrifuge or let stand to separate solid B->C D Withdraw supernatant C->D E Dilute sample D->E F Quantify via HPLC-UV E->F

Caption: Workflow for the shake-flask method.

Kinetic Solubility Determination: Nephelometry

This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds. It measures the precipitation of a compound from a stock solution.

Principle: A concentrated stock solution of the compound (typically in DMSO) is serially diluted into an aqueous buffer. The concentration at which precipitation occurs is determined by measuring the light scattering of the resulting suspension.

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add the aqueous buffer of interest (e.g., PBS pH 7.4) to all wells.

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

  • Measurement: Measure the light scattering (nephelometry) or turbidity of each well using a plate reader.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal significantly increases above the baseline is reported as the kinetic solubility.

Diagram 2: Kinetic Solubility Workflow using Nephelometry

G A Prepare concentrated stock in DMSO B Serially dilute stock in microplate A->B C Add aqueous buffer to all wells B->C D Incubate at constant temperature C->D E Measure light scattering (Nephelometry) D->E F Plot signal vs. concentration to determine solubility E->F

Caption: High-throughput kinetic solubility workflow.

Section 4: Predictive Models for Solubility

In the absence of experimental data, computational models can provide useful estimations of solubility. These models are particularly valuable in the early stages of research for prioritizing compounds.

Thermodynamic Models

Thermodynamic models like the modified Apelblat equation and the Wilson model can be used to correlate the solubility of a compound with temperature, provided some experimental data points are available. These models are powerful for interpolating and extrapolating solubility at different temperatures.

Machine Learning and QSPR Models

Quantitative Structure-Property Relationship (QSPR) models and modern machine learning algorithms can predict solubility based on the molecular structure.[2][9] These models are trained on large datasets of known solubilities and can provide rapid in silico estimations for novel compounds like this compound.

Diagram 3: Logic Flow for Solubility Prediction

G A Input: this compound Structure B Calculate Molecular Descriptors A->B C Apply Pre-trained Machine Learning Model B->C D Output: Predicted Solubility Value C->D

Caption: In silico solubility prediction workflow.

Conclusion: A Path Forward for Characterization

While a definitive, published solubility value for this compound remains elusive, this guide provides the necessary theoretical foundation and practical tools for its determination. The structural characteristics of the molecule strongly suggest poor aqueous solubility and better solubility in polar organic solvents. For drug development professionals and researchers, the experimental protocols detailed herein, particularly the shake-flask method, will yield the most accurate and reliable data. In parallel, leveraging predictive models can offer a valuable, resource-efficient approach to estimate its solubility behavior. By combining these approaches, a comprehensive understanding of the solubility of this compound can be achieved, paving the way for its effective use in future research and development endeavors.

References

  • Solubility of Things. (n.d.). 5-Nitroindole.
  • Solubility of Things. (n.d.). Indole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600519, this compound.
  • Ibrahim, E., Morgan, N., Leenhouts, R., Vermeire, F., & Green, W. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.
  • Talele, T. T. (2020). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing.
  • Khan Academy. (n.d.). Solubility of organic compounds.

Sources

Unlocking the Therapeutic Potential of 1-Methyl-3-nitro-1H-indole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Promising Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a specific, yet under-explored derivative: 1-Methyl-3-nitro-1H-indole . While direct and extensive research on this particular molecule is nascent, its structural features—specifically the N-methylation and the C3-nitro group—suggest a rich potential for therapeutic applications.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic roadmap. We will delve into the synthesis of this compound, explore its potential mechanisms of action by drawing logical inferences from closely related analogs, and provide detailed, field-proven experimental workflows to validate its therapeutic promise. Our approach is grounded in scientific integrity, aiming to provide a self-validating system for investigation.

The Compound in Focus: Synthesis and Physicochemical Properties

1.1. Synthesis of this compound

The synthesis of 3-nitroindoles has evolved from classical methods often requiring harsh acidic conditions to more refined, regioselective approaches.[5][6] A practical and modern method for the synthesis of N-alkylated 3-nitroindoles involves the electrophilic nitration of the corresponding N-alkylated indole.[5] This suggests that this compound is a readily accessible compound for research purposes.

A plausible synthetic route, adapted from modern nitration protocols, is outlined below. This method avoids the use of strong, potentially hazardous acids.[5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylindole in a suitable anhydrous solvent such as acetonitrile.

  • Reagent Preparation: In a separate flask, prepare the nitrating agent. A mixture of tetramethylammonium nitrate and trifluoroacetic anhydride can be used to generate trifluoroacetyl nitrate in situ, a potent electrophilic nitrating agent.[5]

  • Nitration Reaction: Slowly add the prepared nitrating agent to the solution of 1-methylindole at a controlled temperature, typically at or below room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

1.2. Physicochemical Properties

The introduction of a methyl group at the N1 position and a nitro group at the C3 position significantly alters the electronic and lipophilic properties of the indole scaffold. The N-methylation prevents hydrogen bond donation and increases lipophilicity, which may enhance cell membrane permeability. The electron-withdrawing nitro group at the C3 position makes this position electrophilic, a key feature for potential biological interactions.[7]

PropertyValueSource
Molecular FormulaC9H8N2O2[8]
Molecular Weight176.17 g/mol
CAS Number36728-89-9

Potential Therapeutic Application I: Anticancer Activity

The indole scaffold is a key component in several FDA-approved anticancer drugs.[9] Derivatives of 1-methyl-indole have shown significant cytotoxic activity against various cancer cell lines, including liver, breast, and colon cancer.[10][11] Furthermore, the nitro group on aromatic compounds is known to be a "bioreductive warhead."[1] In the hypoxic environment of solid tumors, nitroreductase enzymes can reduce the nitro group to highly reactive nitroso and hydroxylamine intermediates, which can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity.[1][12] This dual functionality suggests a strong rationale for investigating this compound as a potential anticancer agent.

2.1. Proposed Mechanism of Action: Dual-Pronged Attack

We hypothesize a two-pronged mechanism of anticancer activity for this compound:

  • Inhibition of Tubulin Polymerization: Many indole derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.[9][13] They can bind to the colchicine site on tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

  • Bioreductive Activation and DNA Damage: The 3-nitro group can be selectively reduced in the hypoxic core of tumors, leading to the formation of reactive species that cause DNA damage and induce apoptosis.

anticancer_mechanism cluster_0 Cellular Environment cluster_1 Hypoxic Tumor Core 1_Methyl_3_nitro_1H_indole This compound Tubulin Tubulin Dimers 1_Methyl_3_nitro_1H_indole->Tubulin Binds to Colchicine Site Nitroreductases Nitroreductases 1_Methyl_3_nitro_1H_indole->Nitroreductases Bioreduction Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) G2_M_Arrest G2/M Phase Arrest Microtubules->G2_M_Arrest Disruption leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitroreductases->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Covalent Binding Apoptosis_2 Apoptosis DNA_Damage->Apoptosis_2

Caption: Proposed dual mechanism of anticancer activity for this compound.

2.2. Experimental Validation Workflow

A systematic approach is required to validate the anticancer potential of this compound.

Step 1: In Vitro Cytotoxicity Screening

  • Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines.

  • Protocol: MTT Assay

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 [breast], HCT116 [colon], HUH7 [liver]) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

    • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Step 2: Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest.

  • Protocol: Propidium Iodide Staining and Flow Cytometry

    • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Step 3: Apoptosis Assay

  • Objective: To confirm that cell death occurs via apoptosis.

  • Protocol: Annexin V-FITC/PI Staining

    • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

    • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Therapeutic Application II: Antimicrobial Activity

Indole derivatives are a well-established class of antimicrobial agents.[3][14] A structurally related compound, 1-Methyl-3-nitro-1-nitrosoguanidine, has demonstrated in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi.[15] This provides a strong rationale for evaluating the antimicrobial properties of this compound.

3.1. Proposed Mechanism of Action

The antimicrobial mechanism of nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell. This process can generate reactive nitrogen species that induce oxidative stress and damage cellular components, including DNA and proteins, ultimately leading to cell death.[12]

antimicrobial_workflow Compound This compound Microbial_Cell Microbial Cell Compound->Microbial_Cell Uptake Nitroreductase Bacterial/Fungal Nitroreductase Microbial_Cell->Nitroreductase Reduction Reactive_Species Reactive Nitrogen Species Nitroreductase->Reactive_Species Cellular_Damage Cellular Damage (DNA, Proteins) Reactive_Species->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Proposed antimicrobial mechanism and experimental workflow.

3.2. Experimental Validation Workflow

Step 1: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Protocol: Broth Microdilution Method

    • Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[14]

    • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • Analysis: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Potential Therapeutic Application III: Anti-inflammatory Activity

Certain indole derivatives have shown potent anti-inflammatory effects.[4][16][17] The mechanism often involves the modulation of pro-inflammatory signaling pathways. Given the structural similarities to other anti-inflammatory indoles, this compound warrants investigation in this area.

4.1. Proposed Mechanism of Action

The anti-inflammatory activity could be mediated by the inhibition of key pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or by suppressing the production of inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in immune cells like macrophages.

4.2. Experimental Validation Workflow

Step 1: In Vitro Anti-inflammatory Screening

  • Objective: To assess the ability of the compound to inhibit the production of inflammatory mediators in vitro.

  • Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

    • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

    • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) for 24 hours.

    • Nitric Oxide Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

    • Analysis: Determine the dose-dependent inhibitory effect of the compound on NO and cytokine production.

Conclusion and Future Directions

While the therapeutic applications of this compound are yet to be fully elucidated, this technical guide provides a strong, evidence-based rationale for its investigation as a potential anticancer, antimicrobial, and anti-inflammatory agent. The proposed mechanisms of action, drawn from the well-documented activities of structurally related indole derivatives, offer a solid foundation for further research.

The detailed experimental workflows presented herein provide a clear and logical path for drug discovery professionals to systematically evaluate the therapeutic potential of this promising compound. The synthetic accessibility of this compound, coupled with its intriguing structural features, makes it a compelling candidate for inclusion in drug discovery and development programs. Future research should focus on the validation of these proposed activities, followed by lead optimization to enhance potency and selectivity, and in vivo studies to assess efficacy and safety in preclinical models.

References

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An In-depth Technical Guide to 1-Methyl-3-nitro-1H-indole: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3-nitro-1H-indole, a key synthetic intermediate in medicinal chemistry and organic synthesis. The document delves into the historical context of its discovery, tracing the evolution of its synthesis from early nitration methods to modern, high-yield protocols. A detailed examination of its physicochemical properties is presented, supported by tabulated data. This guide is designed to serve as a valuable resource for researchers, offering in-depth procedural details, mechanistic insights, and a robust compilation of references to facilitate further investigation and application of this versatile molecule.

Introduction: The Significance of this compound

The indole scaffold is a ubiquitous motif in biologically active natural products and pharmaceutical agents.[1][2][3] The introduction of a nitro group at the C3 position of the indole ring dramatically alters its electronic properties, transforming the typically nucleophilic indole into a potent electrophile at the C2-C3 double bond. This electronic shift opens avenues for a diverse array of chemical transformations, making 3-nitroindoles valuable precursors for the synthesis of complex heterocyclic systems.

This compound, with its methylated nitrogen, offers a stable and versatile platform for exploring the reactivity of the 3-nitroindole core. Its strategic importance lies in its utility as a building block for more complex molecules, where the nitro group can be further functionalized or used to direct subsequent reactions. This guide provides a detailed exploration of its discovery, synthetic methodologies, and chemical characterization.

Historical Perspective: The Pioneering Work of Noland and Colleagues

The systematic investigation into the nitration of indoles, including methylated derivatives, was significantly advanced by the work of Wayland E. Noland and his collaborators in the 1960s. Their series of papers on the "Nitration of Indoles" laid the groundwork for understanding the regioselectivity and reaction conditions necessary for the controlled synthesis of nitroindoles.

While earlier methods for the nitration of indole itself were often plagued by low yields and the formation of polymeric byproducts, the work on N-protected indoles, such as 1-methylindole, demonstrated a more controlled reaction pathway. The direct nitration of 1-methylindole was explored, leading to the isolation and characterization of its various mono- and di-nitro isomers. This foundational research provided the first reliable methods for the preparation of this compound and its isomers, paving the way for future synthetic applications.[1][4][5]

Synthesis Methodologies: From Classical Nitration to Modern Approaches

The synthesis of this compound has evolved from classical nitration reactions using strong acids to more refined and higher-yielding modern techniques. The choice of synthetic route often depends on the desired scale, available starting materials, and tolerance for harsh reaction conditions.

Classical Approach: Direct Nitration of 1-Methylindole

The direct nitration of 1-methylindole is a classical and straightforward approach to the synthesis of this compound. This electrophilic aromatic substitution reaction typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like sulfuric acid.

Causality Behind Experimental Choices:

  • N-Methylation: The methylation of the indole nitrogen serves to block the N-H proton, preventing side reactions and polymerization that are common in the nitration of unsubstituted indole.[6] This pre-functionalization is a critical step for achieving a cleaner reaction profile.

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid (mixed acid) is a powerful nitrating agent capable of generating the nitronium ion (NO₂⁺), the active electrophile in this reaction.

  • Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0 to 10 °C) to minimize the formation of dinitrated and other side products.

Experimental Protocol: Synthesis of 1-Methylindole

A common precursor, 1-methylindole, can be synthesized by the N-methylation of indole.[7][8][9]

  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve indole in a suitable solvent such as liquid ammonia or an aprotic polar solvent like DMF.

  • Add a strong base, such as sodium amide or sodium hydride, to deprotonate the indole nitrogen.

  • Slowly add methyl iodide to the resulting solution.

  • Allow the reaction to proceed until completion, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by distillation under reduced pressure to obtain 1-methylindole as a colorless to pale yellow oil.[7][8]

Experimental Protocol: Direct Nitration of 1-Methylindole

  • In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve 1-methylindole in acetic anhydride.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield this compound.

Diagram of Reaction Workflow:

G cluster_synthesis Synthesis of 1-Methylindole cluster_nitration Nitration of 1-Methylindole Indole Indole Base Strong Base (e.g., NaH) in DMF Indole->Base Deprotonation MeI Methyl Iodide Base->MeI Alkylation Methylindole 1-Methylindole MeI->Methylindole Methylindole_start 1-Methylindole Mixed_acid Mixed Acid (HNO₃/H₂SO₄) Methylindole_start->Mixed_acid Nitration @ 0-10°C Product This compound Mixed_acid->Product

Caption: Workflow for the synthesis of this compound.

Modern Approaches: Milder and More Selective Methods

Concerns over the use of strong acids, which can lead to side reactions and are environmentally hazardous, have driven the development of milder and more regioselective nitration methods.[2][3]

3.2.1. Acetyl Nitrate Method

A significant improvement over the mixed acid method is the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This reagent is less aggressive and often provides better yields and cleaner reactions.

Experimental Protocol: Nitration using Acetyl Nitrate

  • Prepare the nitrating agent by slowly adding concentrated nitric acid to acetic anhydride at a low temperature (e.g., -10 °C).

  • Dissolve 1-methylindole in a suitable solvent like acetic anhydride or dichloromethane.

  • Cool the indole solution to a low temperature (e.g., -70 °C).

  • Slowly add the pre-formed acetyl nitrate solution to the indole solution.

  • Allow the reaction to warm to a specific temperature and stir until completion (monitored by TLC).

  • Work-up the reaction by pouring it onto ice, followed by extraction with an organic solvent.

  • Purify the product by column chromatography.

3.2.2. Non-Acidic Nitration

Recent advancements have led to the development of non-acidic and metal-free nitration protocols, which are more environmentally friendly and tolerate a wider range of functional groups.[1][2][3][10][11] One such method involves the use of trifluoroacetyl nitrate generated from tetramethylammonium nitrate and trifluoroacetic anhydride.[1][2][3][10][11]

Experimental Protocol: Non-Acidic Nitration [1][2][3][10][11]

  • In a reaction tube, dissolve 1-methylindole and tetramethylammonium nitrate in acetonitrile.

  • Cool the mixture to 0-5 °C.

  • Add a solution of trifluoroacetic anhydride in acetonitrile.

  • Stir the reaction at 0-5 °C for several hours, monitoring by TLC.

  • Quench the reaction with a saturated solution of sodium carbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain this compound.

Diagram of Nitration Mechanisms:

G cluster_classical Classical Nitration cluster_modern Modern Non-Acidic Nitration HNO3_H2SO4 HNO₃ + H₂SO₄ NO2_plus NO₂⁺ (Nitronium ion) HNO3_H2SO4->NO2_plus Generation Intermediate1 Sigma Complex NO2_plus->Intermediate1 Indole_ring 1-Methylindole Indole_ring->NO2_plus Electrophilic Attack Product1 This compound Intermediate1->Product1 Deprotonation Ammonium_nitrate NMe₄NO₃ + (CF₃CO)₂O Trifluoroacetyl_nitrate CF₃COONO₂ Ammonium_nitrate->Trifluoroacetyl_nitrate Generation Intermediate2 Sigma Complex Trifluoroacetyl_nitrate->Intermediate2 Indole_ring2 1-Methylindole Indole_ring2->Trifluoroacetyl_nitrate Electrophilic Attack Product2 This compound Intermediate2->Product2 Deprotonation

Caption: Comparison of classical and modern nitration mechanisms.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and materials science.

PropertyValueReference
Molecular Formula C₉H₈N₂O₂[12]
Molecular Weight 176.17 g/mol [13]
Appearance Yellow to orange crystalline solid
Melting Point 156-158 °C
CAS Number 36728-89-9[12]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.29-8.32 (m, 1H), 8.08 (s, 1H), 7.40-7.45 (m, 3H), 3.90 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 137.0, 135.4, 133.8, 133.5, 130.1, 128.0, 127.6, 127.1, 126.2, 122.0, 121.5, 113.8.

  • IR (KBr, cm⁻¹): ν = 3128, 1531 (NO₂, asym), 1484, 1454, 1409, 1368 (NO₂, sym), 1344, 1305, 1243, 1206, 1150, 1125, 1115, 1069, 751.

Conclusion

This compound has a rich history rooted in the fundamental studies of indole chemistry. From its early synthesis through classical nitration methods to the development of modern, milder protocols, the journey of this compound reflects the broader advancements in organic synthesis. Its unique electronic properties make it a valuable and versatile intermediate for the construction of more complex molecules of interest to the pharmaceutical and materials science industries. This guide has provided a comprehensive overview of its discovery, synthesis, and key properties, offering a solid foundation for researchers to leverage this important chemical entity in their work.

References

  • Noland, W. E., Smith, L. R., & Johnson, D. C. (1963). Nitration of Indoles. II. The Mononitration of Methylindoles. The Journal of Organic Chemistry, 28(8), 2262–2266.
  • Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., ... & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26689-26693. [Link]
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  • Lindsay, A. C., Kilmartin, P. A., & Sperry, J. (2021). Synthesis of 3-nitroindoles by sequential paired electrolysis. Organic & Biomolecular Chemistry, 19(35), 7647-7651.
  • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70-77.
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  • Potts, K. T., & Saxton, J. E. (1954). 1-METHYLINDOLE. Organic Syntheses, 34, 68.
  • Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2003).
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A Technical Guide to the Physical Characteristics of 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed examination of the physical characteristics of 1-Methyl-3-nitro-1H-indole (CAS No: 36728-89-9), a heterocyclic compound of interest in synthetic chemistry and drug discovery. For researchers engaged in the synthesis, purification, and application of this molecule, a thorough understanding of its physical properties is paramount for accurate identification, quality control, and predicting its behavior in various experimental settings. This document synthesizes available data with predictive analysis based on established chemical principles and comparative data from structurally related analogs.

Core Molecular and Physical Properties

This compound is a derivative of indole, a ubiquitous scaffold in biologically active molecules. The introduction of a methyl group at the N1 position and a nitro group at the C3 position significantly influences its electronic and steric properties, which in turn define its physical characteristics.

Based on the known properties of similar nitroaromatic compounds and substituted indoles, this compound is expected to be a crystalline solid at room temperature, likely with a yellow hue, a common characteristic of nitro-substituted aromatic compounds.[1]

Table 1: Summary of Core Physical Properties

PropertyValueSource / Rationale
CAS Number 36728-89-9[2]
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [2][3]
Physical State SolidInferred from related nitroindoles.
Appearance Yellow Crystalline SolidPredicted based on nitroaromatic compounds.[1]
Melting Point Not definitively reported. Expected to be in the range of similar isomers (e.g., 3-methyl-5-nitro-1H-indole: 130-131 °C).[1]
Boiling Point Decomposes before boiling at atmospheric pressure.Typical for nitroaromatic solids.
Solubility No quantitative data available. Expected to be soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and polar aprotic solvents (e.g., DMSO, DMF).Inferred from NMR solvents used for related compounds.[1]

Spectroscopic Characterization Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The electron-withdrawing nature of the nitro group at the C3 position and the electron-donating effect of the N-methyl group create a distinct electronic environment, leading to a predictable pattern of chemical shifts.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the C2 proton of the indole ring, and the N-methyl protons. The powerful deshielding effect of the nitro group will significantly influence adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

ProtonPredicted Shift (δ, ppm)MultiplicityRationale for Prediction
H2~8.0 - 8.3Singlet (s)The C2 proton is adjacent to the electron-withdrawing nitro group at C3 and the pyrrolic nitrogen, leading to a significant downfield shift.
H4~8.1 - 8.4Doublet (d)Periplasmic interaction with the C3-nitro group causes a strong downfield shift.
H5, H6~7.3 - 7.6Multiplet (m)These protons on the benzene ring will appear in the typical aromatic region, likely as overlapping multiplets.
H7~7.4 - 7.7Doublet (d)Aromatic proton adjacent to the fused ring nitrogen.
N-CH₃~3.8 - 4.0Singlet (s)The methyl group attached to the nitrogen atom will appear as a sharp singlet.

The carbon spectrum will reflect the electronic perturbations caused by the substituents. The C3 carbon, directly attached to the nitro group, will be the most significantly affected.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS)

CarbonPredicted Shift (δ, ppm)Rationale for Prediction
C2~130 - 135Deshielded by the adjacent nitro group and nitrogen atom.
C3~145 - 150Strongly deshielded and of low intensity (quaternary) due to direct attachment to the nitro group.
C3a~128 - 132Quaternary carbon at the ring junction.
C4~118 - 122Shielded relative to other aromatic carbons due to its position.
C5~123 - 127Aromatic methine carbon.
C6~120 - 124Aromatic methine carbon.
C7~110 - 114Shielded by the nitrogen lone pair effect.
C7a~136 - 139Quaternary carbon at the ring junction, deshielded by the nitrogen.
N-CH₃~32 - 35Typical range for an N-methyl group on a heterocyclic ring.
Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The spectrum of this compound will be dominated by vibrations from the aromatic system and the nitro group.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeSignificance
~3100 - 3000C-H Stretch (Aromatic)Confirms the presence of the aromatic indole core.
~2950 - 2850C-H Stretch (Aliphatic)Corresponds to the N-methyl group.
~1550 - 1510 N-O Asymmetric Stretch Strong, characteristic band for the nitro group. This is a key diagnostic peak. [4]
~1480 - 1450C=C Stretch (Aromatic)Indicates the aromatic ring system.
~1360 - 1320 N-O Symmetric Stretch Strong, characteristic band for the nitro group. Its presence alongside the asymmetric stretch is confirmatory. [4]
~800 - 700C-H Bend (Aromatic)Out-of-plane bending can provide information on the substitution pattern.
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides insight into the electronic transitions within the molecule. The extended π-conjugated system of the indole ring, further perturbed by the nitro group (a strong chromophore), is expected to result in distinct absorption bands. Studies on various nitroindole isomers show strong absorption in the near-UV range.[5]

For this compound, absorption maxima (λmax) are predicted in the 340-360 nm range, corresponding to π → π* transitions within the conjugated nitro-indole system. This absorption is responsible for the compound's expected yellow color.[5]

Experimental Workflow for Physical Characterization

For researchers synthesizing this compound, a systematic workflow is crucial for confirming its identity and purity. The following diagram outlines a standard characterization sequence.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Structural Elucidation Synthesis Chemical Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification TLC TLC Analysis (Purity Check) Purification->TLC MP Melting Point (Identity & Purity) TLC->MP IR FT-IR Spectroscopy (Functional Groups) MP->IR NMR_H ¹H NMR IR->NMR_H NMR_C ¹³C NMR NMR_H->NMR_C MS Mass Spectrometry (Molecular Weight) NMR_C->MS UV_Vis UV-Vis Spectroscopy (Electronic Transitions) MS->UV_Vis

Caption: Standard workflow for the physical and structural characterization of synthesized this compound.

This workflow represents a self-validating system. Initial purity is assessed by TLC, followed by melting point determination which provides a sharp, narrow range for a pure compound. IR spectroscopy confirms the presence of the key nitro functional group. Finally, a full suite of NMR and mass spectrometry techniques definitively elucidates the molecular structure and confirms the molecular weight, providing an unambiguous identification of the target compound.

Conclusion

This compound possesses a set of predictable physical characteristics derived from its core indole structure modified by N-methylation and C3-nitration. While comprehensive experimental data is not widely published, this guide provides a robust, predictive framework for its key properties based on established spectroscopic principles and comparative analysis. For professionals in drug development and chemical research, this information serves as a reliable baseline for the identification, characterization, and handling of this important synthetic intermediate.

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Methodological & Application

Application Notes and Protocols for the In-Vitro Evaluation of 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Substituted Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1][2] The introduction of a nitro group, particularly at the 3-position, dramatically alters the electronic properties of the indole ring, often imparting novel pharmacological activities. 1-Methyl-3-nitro-1H-indole is one such derivative, a compound of interest for researchers exploring new therapeutic agents. This document provides a comprehensive guide for the in-vitro evaluation of this compound, with a focus on its potential as an anticancer agent, a common application for nitroindole derivatives.[3][4]

This guide is intended for researchers, scientists, and drug development professionals. It offers detailed protocols for assessing the cytotoxic and mechanistic effects of this compound in cell-based assays, along with insights into the rationale behind experimental choices.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a test compound is critical for accurate and reproducible in-vitro studies.

PropertyValueReference
CAS Number 36728-89-9[5][6]
Molecular Formula C₉H₈N₂O₂[7]
Molecular Weight 176.17 g/mol [6][7]
Appearance Deep yellow viscous liquid[8]
Storage Store in a dark place, sealed in a dry, room temperature environment.[5]

For in-vitro assays, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. It is crucial to determine the solubility and stability of the compound in the chosen solvent and culture medium to avoid precipitation and ensure consistent concentrations during experiments.

Hypothesized Mechanism of Action: Targeting Cancer Cell Proliferation

While the specific molecular targets of this compound are yet to be fully elucidated, many indole derivatives have been shown to exert their anticancer effects by interfering with critical cellular processes such as tubulin polymerization and cell cycle progression.[4][9] Based on the known activities of related compounds, a plausible hypothesis is that this compound may induce cytotoxicity in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Below is a diagram illustrating this hypothetical signaling pathway.

G This compound This compound Tubulin Tubulin This compound->Tubulin Inhibition of Polymerization Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Hypothetical mechanism of this compound.

Experimental Protocols for In-Vitro Evaluation

The following protocols provide a framework for the systematic in-vitro evaluation of this compound.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][10][11]

Workflow for MTT Cell Viability Assay

G A Seed Cancer Cells in 96-well plate B Treat with this compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in a complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[4][10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[10]

Example Data Presentation:

Cancer Cell LineIC₅₀ (µM) of this compound (Hypothetical Data)
HeLa (Cervical Cancer)5.2
MCF-7 (Breast Cancer)8.9
A549 (Lung Cancer)12.5
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.[3][4]

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours.[4]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.[4]

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.[3][4]

  • Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[4]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[3][4]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][4] An accumulation of cells in a particular phase would suggest cell cycle arrest.[3]

Apoptosis Detection using Annexin V/PI Staining

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[10]

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.[3]

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.[3]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, it is essential to incorporate a self-validating system within the protocols. This includes:

  • Positive and Negative Controls: In each assay, include a known inducer of the measured effect as a positive control and a vehicle-treated group as a negative control.

  • Dose-Response and Time-Course Studies: Evaluate the effects of this compound at multiple concentrations and time points to establish a clear dose-response relationship and understand the kinetics of its action.

  • Multiple Assay Endpoints: Corroborate findings from one assay with data from another. For instance, a decrease in cell viability (MTT assay) should be consistent with an increase in apoptosis (Annexin V/PI staining) and cell cycle arrest.

By adhering to these principles, researchers can generate robust and trustworthy data on the in-vitro effects of this compound.

References

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1-Methyl-3-nitro-1H-indole as a chemical probe for [target protein]

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Framework for Validating 1-Methyl-3-nitro-1H-indole as a Novel Chemical Probe

Audience: Researchers, scientists, and drug development professionals.

Abstract

High-quality chemical probes are indispensable tools for dissecting protein function and validating novel drug targets.[1][2][3] This guide addresses the topic of this compound, a nitro-substituted indole derivative. Based on current scientific literature, this molecule is recognized as a valuable synthetic intermediate but is not yet established as a validated chemical probe for a specific protein target.[4][5][6] Therefore, this document pivots from a traditional application note to a more foundational guide. It uses this compound as a model candidate to present a comprehensive, multi-pillar framework for the rigorous validation of any novel small molecule as a chemical probe. We provide the essential rationale and detailed, field-proven protocols for the journey from a candidate compound to a fully validated probe, ensuring scientific integrity and actionable results.

Pillar 1: Foundational Characterization of the Candidate Probe

Before any biological assessment, the fundamental chemical and physical properties of the candidate molecule must be rigorously established. An impure or unstable compound will yield irreproducible data, invalidating all subsequent experiments.

Synthesis and Purity Assessment

The synthesis of 3-nitroindoles is well-documented, often involving the nitration of an indole precursor.[4][5] The N-methylation at the 1-position is also a standard procedure. Researchers should follow established synthetic routes and confirm the identity and purity of the final compound, this compound.

Table 1: Physicochemical Identifiers for this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[7]
Molecular Weight 176.17 g/mol [7]
PubChem CID 600519[7]

Protocol 1: Purity and Identity Confirmation

  • Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. The resulting spectra should be consistent with the expected structure of this compound and free of significant impurity peaks.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

  • Purity Analysis (HPLC): Employ High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths. The purity should be ≥95% for use as a chemical probe.

Solubility and Stability Assessment

A chemical probe must be soluble in aqueous buffers used for biochemical and cellular assays and stable under experimental conditions.

Protocol 2: Aqueous Solubility and Stability Testing

  • Solubility Test: Prepare a 10 mM stock solution in 100% DMSO. Serially dilute this stock into phosphate-buffered saline (PBS) at pH 7.4 to final concentrations (e.g., 100 µM, 50 µM, 10 µM).

  • Visual Inspection: Check for precipitation or turbidity immediately and after 1-2 hours.

  • Stability Test: Incubate the compound at its highest soluble concentration in assay buffer at 37°C. Analyze samples by HPLC at time points (0, 2, 8, 24 hours) to detect any degradation. A probe should show <10% degradation over the course of a typical experiment.

Pillar 2: Confirming Direct Target Engagement - Biochemical Validation

The cornerstone of probe validation is demonstrating a direct, quantifiable interaction with its purified protein target. This step confirms physical binding and provides key affinity metrics. Here, we present a hypothetical scenario where a high-throughput screen has suggested that this compound binds to "Kinase X".

Workflow for Biochemical Validation

G cluster_0 Biochemical Validation start Hypothesized Hit: This compound for Target Protein purify Express & Purify Target Protein start->purify dsa Thermal Shift Assay (TSA) (Primary Screen) purify->dsa dsa_result Binding Confirmed? dsa->dsa_result quant Quantitative Affinity Assay (e.g., ITC, SPR) dsa_result->quant Yes stop Re-evaluate or Discard Compound dsa_result->stop No quant_result Potency < 100 nM? quant->quant_result valid Biochemically Validated Probe-Target Pair quant_result->valid Yes quant_result->stop No

Caption: Workflow for confirming direct biochemical interaction.

Protocol 3: Thermal Shift Assay (TSA) for Target Binding

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm direct binding. A ligand binding to a protein typically stabilizes it, leading to an increase in its melting temperature (Tₘ).

  • Reagent Preparation:

    • Protein Stock: Purified Target Protein (e.g., Kinase X) at 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Dye Stock: SYPRO Orange dye at 5000x stock in DMSO.

    • Compound Stock: 10 mM this compound in DMSO.

  • Assay Setup (96-well qPCR plate):

    • Prepare a master mix containing buffer, SYPRO Orange (diluted to 5x final concentration), and Target Protein (2 µg per well).

    • Aliquot 19 µL of the master mix into each well.

    • Add 1 µL of the compound solution at various concentrations (e.g., from 100 µM to 10 nM final concentration). Include a DMSO-only control.

  • Instrumentation and Data Acquisition:

    • Run the assay in a real-time PCR instrument.

    • Set a temperature ramp from 25°C to 95°C with a ramp rate of 0.5°C/minute.

    • Monitor fluorescence changes continuously.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the DMSO control from the Tₘ of each compound-treated sample. A dose-dependent ΔTₘ of >2°C is considered a positive result.

Pillar 3: Demonstrating Cellular Activity - Target Engagement and Functional Response

A compound is not a probe until it demonstrates activity in a living cell. This involves two critical steps: showing the compound can enter the cell and engage its target, and then linking that engagement to a downstream biological effect.[8][9][10][11]

Protocol 4: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon ligand binding.[10]

  • Cell Treatment:

    • Culture cells known to express the target protein (e.g., HEK293 cells overexpressing Kinase X) to ~80% confluency.

    • Treat cells with various concentrations of this compound or DMSO vehicle for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS.

    • Divide the cell suspension into aliquots for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Quantification:

    • Separate the soluble protein fraction (where the stabilized target remains) from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble Target Protein remaining at each temperature using Western Blot or ELISA.

  • Data Analysis:

    • Generate CETSA® curves by plotting the percentage of soluble target protein against temperature for each compound concentration.

    • A shift in the curve to the right indicates thermal stabilization and confirms cellular target engagement.

Workflow for Cellular Validation

G cluster_1 Cellular Validation start Biochemically Validated Compound cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa cetsa_result Target Engagement Confirmed? cetsa->cetsa_result functional Downstream Functional Assay (e.g., Phosphorylation, Gene Expression) cetsa_result->functional Yes stop Poor Permeability or Off-Target Effects cetsa_result->stop No functional_result EC50 Correlates with Engagement? functional->functional_result valid Validated Cellular Chemical Probe functional_result->valid Yes functional_result->stop No

Caption: Workflow for validating cellular target engagement and function.

Pillar 4: Defining Specificity - Selectivity Profiling

Methodologies for Selectivity Profiling
  • Target-Family Screening: Test the compound against a panel of related proteins (e.g., a commercial kinase panel like the Eurofins DiscoverX KINOMEscan®). A probe should ideally be at least 30-fold more potent for its primary target than for other family members.[15]

  • Proteome-Wide Profiling: Advanced techniques like chemical proteomics can be used to identify off-targets across the entire proteome.

  • Counter-Screening: If a specific off-target is identified, a functional assay for that off-target should be performed to understand the functional consequences of that interaction.

Table 2: Ideal Characteristics of a High-Quality Chemical Probe

ParameterRecommended ValueRationale
Purity >95%Ensures observed effects are due to the compound of interest.
Biochemical Potency (Kd, IC₅₀) <100 nMHigh potency minimizes the concentration needed, reducing off-target risks.[1]
Cellular Potency (EC₅₀) <1 µMDemonstrates cell permeability and on-target activity in a physiological context.[1]
Selectivity (In-Family) >30-fold vs. related proteinsEnsures that the observed phenotype is due to modulation of the intended target.[15]
Evidence of Target Engagement Required (e.g., CETSA®, NanoBRET)Confirms the compound interacts with the target protein in living cells.[8][10]
Known Mechanism of Action RequiredThe mode of action (e.g., competitive inhibitor, allosteric modulator) should be defined.

Conclusion

While this compound is not currently designated as a chemical probe, it serves as an excellent archetype for illustrating the rigorous, multi-faceted validation process required to elevate a compound from a "hit" to a high-quality research tool. By following the pillars of foundational characterization, biochemical validation, cellular engagement, and selectivity profiling, researchers can build a robust data package that ensures their findings are both reproducible and correctly attributed to the target of interest. This framework provides a clear path for the development and validation of the next generation of chemical probes that will drive future biological discoveries.

References

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Topic: Experimental Design for Studies with 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of specific functional groups, such as nitro and methyl moieties, can profoundly influence the pharmacological profile of the indole nucleus. Nitroindoles, for instance, have demonstrated significant potential as anticancer agents by targeting unique DNA structures like G-quadruplexes, while N-methylated indoles have been investigated for activities including tubulin polymerization inhibition and neuroprotection.[3][4][5] This document provides a comprehensive experimental framework for the initial preclinical evaluation of the novel compound 1-Methyl-3-nitro-1H-indole (hereafter designated MNI). We present a phased, hypothesis-driven approach, beginning with broad in vitro screening to identify primary bioactivity, followed by detailed protocols for mechanism of action (MoA) elucidation and preliminary in vivo validation. This guide is intended for researchers in academic and industrial drug discovery, providing the scientific rationale and step-by-step methodologies required to systematically characterize MNI's therapeutic potential.

Compound Profile and Preliminary Handling

Prior to initiating any biological assessment, it is critical to understand the fundamental properties of MNI and establish safe handling and preparation procedures.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₈N₂O₂PubChem[6]
Molecular Weight 176.17 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
PubChem CID 600519PubChem[6]
Safety and Handling

Causality Statement: While specific toxicity data for MNI is not available, its structure as a nitroaromatic compound and a substituted indole necessitates cautious handling. Safety protocols are extrapolated from related compounds like 1-methylindole and other nitro-organics.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes, as related compounds are known irritants.[7]

  • Storage: Store MNI in a tightly sealed container, protected from light, in a cool, dry place.

Protocol 1: Solubility Assessment and Stock Solution Preparation

Rationale: Accurate and reproducible biological data depends on the complete solubilization of the test compound. This protocol establishes an optimal solvent and concentration for creating a high-concentration stock solution, which is then serially diluted in aqueous culture media for experiments. Dimethyl sulfoxide (DMSO) is the most common initial choice for novel small molecules due to its broad solubilizing power and compatibility with most cell-based assays at low final concentrations (<0.5%).

Methodology:

  • Solvent Screening: Test the solubility of MNI in common, cell-culture compatible solvents (e.g., DMSO, Ethanol, Methanol) at room temperature.

  • Stock Solution Preparation (DMSO): a. Weigh out 5 mg of MNI using an analytical balance. b. Add the appropriate volume of 100% cell-culture grade DMSO to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM). For 10 mM, add 2.84 mL of DMSO to 5 mg of MNI. c. Vortex thoroughly for 2-5 minutes until the compound is fully dissolved. A brief sonication or warming to 37°C can be used if dissolution is difficult. d. Visually inspect for any particulates against a light source. The solution must be completely clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Phase 1: Broad-Spectrum In Vitro Bioactivity Screening

Rationale: The initial phase of investigation is designed to cast a wide net, efficiently identifying the primary therapeutic area where MNI may be active. Based on the activities of structurally related compounds, we prioritize screening for anticancer and neuroprotective effects.

G cluster_0 Phase 1: Bioactivity Screening MNI MNI Stock Solution Screening Dose-Response Screening (e.g., 0.1 - 100 µM) MNI->Screening Anticancer Anticancer Assay (Protocol 2) Screening->Anticancer Neuro Neuroprotection Assay (Protocol 3) Screening->Neuro Data IC50 / EC50 Determination Anticancer->Data Neuro->Data

Caption: High-level workflow for Phase 1 in vitro screening of MNI.

Protocol 2: Anticancer Cytotoxicity Screening

Rationale: Many nitroindole derivatives exhibit potent anticancer activity.[3][10] This protocol uses a panel of human cancer cell lines from diverse tissue origins to determine if MNI has broad-spectrum or selective cytotoxicity. The CellTiter-Glo® assay is chosen for its high sensitivity and simple protocol; it quantifies ATP, an indicator of metabolically active, viable cells.[11]

Methodology:

  • Cell Seeding: Seed cells from a representative panel (e.g., A549-lung, MCF-7-breast, HCT116-colon, HL-60-leukemia) into opaque-walled 96-well plates at a pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: a. Prepare serial dilutions of the MNI stock solution in complete culture medium. A typical 8-point dose range would be 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control (e.g., 0.5% DMSO). b. Remove the old medium from the cells and add 100 µL of the MNI-containing medium to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Execution (CellTiter-Glo®): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of the reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve using non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

Cell Line Tissue of Origin MNI IC₅₀ (µM)
A549 Lung Cancer TBD
MCF-7 Breast Cancer TBD
HCT116 Colon Cancer TBD

| HL-60 | Leukemia | TBD |

Protocol 3: Neuroprotective Screening in an Oxidative Stress Model

Rationale: The indole nucleus is a common feature in neuroactive compounds, and oxidative stress is a key pathological mechanism in many neurodegenerative diseases.[12][13] This assay determines if MNI can protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂), a common and potent ROS generator. The human neuroblastoma cell line SH-SY5Y is a widely used and reliable model for this purpose.[14]

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a clear 96-well plate and allow them to adhere and differentiate (if required by the specific sub-clone) for 24-48 hours.

  • Compound Pre-treatment: Treat cells with various non-toxic concentrations of MNI (determined from a preliminary cytotoxicity test on SH-SY5Y cells, e.g., 1 µM, 5 µM, 10 µM) for 2-4 hours. Include a vehicle control.

  • Induction of Oxidative Stress: Add H₂O₂ to all wells (except for the untreated control) to a final concentration that induces ~50% cell death (e.g., 100-300 µM, must be optimized).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment (MTT Assay): a. Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in MNI-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Phase 2: Mechanism of Action (MoA) Elucidation

Rationale: If Phase 1 screening yields a positive "hit" (e.g., IC₅₀ < 10 µM in cancer cells or significant neuroprotection), Phase 2 aims to uncover the underlying molecular mechanism. The following protocols are hypothesis-driven based on the known MoAs of related indole compounds.

G cluster_1 Phase 2: MoA Studies (Anticancer Pathway) Hit Positive Anticancer Hit (e.g., HCT116 cells) CellCycle Cell Cycle Analysis (Protocol 4) Hit->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Hit->Apoptosis Tubulin Tubulin Polymerization (Protocol 5) Hit->Tubulin G4 G-Quadruplex Binding (FRET Assay) Hit->G4 MoA Identify Mechanism CellCycle->MoA Apoptosis->MoA Tubulin->MoA G4->MoA

Caption: Potential MoA workflow if MNI shows anticancer activity.

Protocols for Anticancer MoA

Hypothesis: MNI exerts its cytotoxic effect by inducing cell cycle arrest and apoptosis, potentially through inhibition of tubulin polymerization or binding to DNA secondary structures.

Protocol 4: Cell Cycle Analysis via Flow Cytometry Rationale: Anticancer drugs often disrupt the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G1, S, or G2/M) before undergoing apoptosis.[15] This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for quantification of cells in each phase.

Methodology:

  • Treat a sensitive cancer cell line (e.g., HCT116) with MNI at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in a PI/RNase staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content histogram will reveal the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation in a specific phase suggests cell cycle arrest.[15]

Protocol 5: In Vitro Tubulin Polymerization Assay Rationale: N-methyl indole derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with classic chemotherapy agents like colchicine.[5] This cell-free assay directly measures MNI's effect on the assembly of purified tubulin into microtubules.

Methodology:

  • Use a commercially available fluorescence-based tubulin polymerization assay kit.

  • Reconstitute purified tubulin protein in the provided general tubulin buffer.

  • In a 96-well plate, add buffer, a fluorescence reporter, GTP (required for polymerization), and either MNI, a positive control (e.g., paclitaxel for promotion, colchicine for inhibition), or a vehicle control.

  • Initiate the reaction by adding the tubulin solution.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure fluorescence kinetically (e.g., every minute for 60 minutes). An increase in fluorescence indicates microtubule polymerization.

  • Compare the polymerization curve of MNI-treated samples to controls. Inhibition is indicated by a flattened curve relative to the vehicle control.

Protocols for Neuroprotective MoA

Hypothesis: MNI protects neuronal cells by reducing intracellular reactive oxygen species (ROS) and preserving endogenous antioxidant systems.

Protocol 6: Intracellular ROS Measurement Rationale: A primary mechanism of neuroprotection is the scavenging of harmful ROS.[16] This protocol uses the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes highly fluorescent upon oxidation by ROS.

Methodology:

  • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Treat cells with MNI as described in Protocol 3 (pre-treatment).

  • Load the cells with DCFDA dye by incubating them in a dye-containing buffer for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Induce oxidative stress with H₂O₂.

  • Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • A significant reduction in fluorescence in MNI-treated cells compared to the H₂O₂-only group indicates a reduction in intracellular ROS.

Phase 3: Preliminary In Vivo Evaluation

Rationale: This phase is crucial for determining if the in vitro efficacy of MNI translates to a complex biological system. It provides initial data on efficacy and tolerability. The choice of model is dictated by the findings from Phases 1 and 2.

Protocol 7: Murine Xenograft Model for Anticancer Efficacy

Rationale: The subcutaneous tumor xenograft model is a standard and widely accepted method for evaluating the in vivo antitumor activity of a novel compound.[17] It assesses the ability of MNI to inhibit tumor growth in an established, measurable way.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic Nude or NSG mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line (e.g., 2-5 million HCT116 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle Control, MNI low dose, MNI high dose, Positive Control).

  • Dosing: Administer MNI via a clinically relevant route (e.g., intraperitoneal injection (i.p.) or oral gavage (p.o.)) on a predetermined schedule (e.g., daily or every other day for 2-3 weeks). The dose levels should be determined from a prior maximum tolerated dose (MTD) study.

  • Monitoring: a. Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2. b. Monitor animal body weight and general health status as indicators of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. A significant reduction in tumor growth in the MNI-treated groups compared to the vehicle group indicates in vivo efficacy.

References

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The Strategic Utility of 1-Methyl-3-nitro-1H-indole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Nitrated Indole Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic functionalization of this scaffold is a cornerstone of modern drug discovery. Among the vast array of substituted indoles, 1-Methyl-3-nitro-1H-indole emerges not as a final therapeutic agent itself, but as a highly versatile and powerful intermediate. Its true value lies in the synthetic handles provided by the N-methylation and, more critically, the C3-nitro group. The electron-withdrawing nature of the nitro group fundamentally alters the reactivity of the indole ring, transforming it into a valuable electrophile and a precursor to other key functionalities.[3][4]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the causal reasoning behind the experimental choices, ensuring a blend of theoretical understanding and practical applicability.

Core Application I: A Gateway to 3-Amino-1-methyl-1H-indole Scaffolds

The most prominent application of this compound is its role as a precursor to 1-Methyl-3-amino-1H-indole. The 3-aminoindole moiety is a key pharmacophore found in a range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[5][6] The reduction of the nitro group is a critical transformation, and the choice of methodology is dictated by factors such as substrate compatibility, scale, and desired purity.

Causality Behind Method Selection:

The primary challenge in working with 3-aminoindoles is their inherent instability; they are prone to oxidation and dimerization.[7] Therefore, the selection of a reduction method often considers the subsequent reaction steps. For instance, if the 3-aminoindole is to be used immediately in a subsequent reaction (in situ), a method that results in a clean reaction mixture with minimal side products is preferred.

Below are protocols for the most common and effective methods for the reduction of this compound.

Experimental Protocols for the Reduction of this compound

Protocol 1: Catalytic Hydrogenation

  • Principle: This is often the cleanest method, utilizing a heterogeneous catalyst (Palladium on carbon) and hydrogen gas to reduce the nitro group. It is highly efficient but may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, or some protecting groups).[8]

  • Step-by-Step Methodology:

    • To a solution of this compound (1.0 g, 5.68 mmol) in methanol or ethyl acetate (30 mL) in a suitable hydrogenation vessel, add 10% Palladium on carbon (100 mg, 10% w/w).

    • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas (a balloon can be used for atmospheric pressure). For larger scales, a Parr hydrogenation apparatus is recommended.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-4 hours).

    • Upon completion, carefully purge the vessel with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of the reaction solvent.

    • The filtrate containing 1-Methyl-3-amino-1H-indole can be used directly for the next step. Alternatively, the solvent can be removed under reduced pressure, but the product should be used immediately due to its instability.

Protocol 2: Reduction with Stannous Chloride (SnCl₂)

  • Principle: A classic and reliable method for the reduction of aromatic nitro compounds. It is tolerant of many functional groups that are sensitive to catalytic hydrogenation.[7]

  • Step-by-Step Methodology:

    • To a solution of this compound (1.0 g, 5.68 mmol) in ethanol (20 mL) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (6.4 g, 28.4 mmol).

    • Carefully add concentrated hydrochloric acid (5 mL) to the mixture.

    • Heat the reaction mixture to reflux (approximately 78 °C) and monitor by TLC (typically 1-3 hours).

    • Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

    • Basify the mixture to a pH > 10 with a cold 30% sodium hydroxide solution. Caution: This is a highly exothermic process.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 1-Methyl-3-amino-1H-indole.

Protocol 3: Reduction with Sodium Dithionite (Na₂S₂O₄)

  • Principle: A milder reducing agent, often used when other functional groups need to be preserved. The reaction is typically carried out in a biphasic system or an aqueous/alcoholic mixture.[7]

  • Step-by-Step Methodology:

    • In a round-bottom flask, dissolve this compound (1.0 g, 5.68 mmol) in a mixture of ethanol (35 mL) and 1 M sodium hydroxide solution (10 mL).

    • Prepare a solution of sodium dithionite (3.0 g, 17.2 mmol) in 0.5 M sodium hydroxide solution (15 mL).

    • Heat the this compound solution to 50 °C with stirring.

    • Add the sodium dithionite solution dropwise to the heated indole solution.

    • After the addition is complete, continue stirring at 50 °C and monitor the reaction by TLC (typically 30-60 minutes).

    • Once complete, filter the hot mixture to remove any insoluble materials.

    • Evaporate the filtrate to dryness under reduced pressure.

    • Dissolve the residue in 5% hydrochloric acid, filter, and then make the solution basic (pH > 10) with a cold 30% sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate, dry the combined organic layers, and evaporate the solvent to yield the product.

Quantitative Data Summary
MethodReagents and CatalystTypical Reaction TimeReported Yield RangeKey Considerations
Catalytic Hydrogenation H₂, 10% Pd/C1-4 hours>90%Not suitable for substrates with other reducible groups.
Stannous Chloride SnCl₂·2H₂O, HCl1-3 hours70-90%Tolerant of many functional groups; requires careful workup.
Sodium Dithionite Na₂S₂O₄, NaOH30-60 minutes60-80%Mild conditions; suitable for sensitive substrates.
Logical Workflow for the Application of 1-Methyl-3-amino-1H-indole

workflow start This compound reduction Reduction (e.g., Catalytic Hydrogenation) start->reduction amino_indole 1-Methyl-3-amino-1H-indole (Unstable Intermediate) reduction->amino_indole in_situ In situ functionalization (e.g., acylation, sulfonylation) amino_indole->in_situ bioactive Biologically Active Derivatives (e.g., Kinase Inhibitors) in_situ->bioactive

Caption: Workflow for the synthesis of bioactive molecules from this compound.

Core Application II: Exploiting Electrophilicity in C-C and C-N Bond Formation

The electron-withdrawing nitro group at the C3 position renders the C2 position of the this compound susceptible to nucleophilic attack. This reactivity has been exploited in various carbon-carbon and carbon-nitrogen bond-forming reactions, including cycloadditions and annulations.[3][4] These transformations are invaluable for the construction of complex, polycyclic indole-containing scaffolds, which are of significant interest in drug discovery.

Causality Behind Reaction Design:

The C2=C3 double bond of 3-nitroindoles can act as a dienophile, a dipolarophile, or a Michael acceptor.[3] This allows for a diverse range of reactions with electron-rich species, leading to the rapid generation of molecular complexity. The N-methyl group in this compound simplifies the reaction landscape by preventing competing reactions at the indole nitrogen.

Illustrative Protocol: [3+2] Cycloaddition with an Azomethine Ylide Precursor
  • Principle: This protocol demonstrates the use of this compound as a dipolarophile in a [3+2] cycloaddition reaction to form a pyrroloindoline scaffold. Azomethine ylides can be generated in situ from the thermal ring-opening of N-substituted aziridines.

  • Step-by-Step Methodology:

    • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve this compound (176 mg, 1.0 mmol) and the desired N-substituted vinyl aziridine (1.2 mmol) in anhydrous toluene (10 mL).

    • Add a palladium catalyst, such as Pd₂(dba)₃ (46 mg, 0.05 mmol), and a suitable ligand, for example, P(OPh)₃ (58 µL, 0.22 mmol).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrroloindoline product.

Signaling Pathway Context: Targeting Kinase Pathways with Indole Derivatives

Many of the complex scaffolds derived from this compound are designed to be inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

signaling_pathway receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression indole_inhibitor Indole-based Kinase Inhibitor indole_inhibitor->kinase_cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway by an indole-based inhibitor.

Core Application III: The Nitro Group as a Bioisostere

In some medicinal chemistry contexts, the nitro group itself can be retained in the final molecule as a bioisosteric replacement for other functional groups.[9][10] While less common for aliphatic nitro groups due to potential toxicity concerns, an aromatic nitro group can be a suitable bioisostere for groups like a trifluoromethyl group, offering similar electronic and steric properties.[9][10] This application is highly context-dependent and is typically explored during the lead optimization phase of drug discovery.

Conclusion

This compound is a strategically important, yet often overlooked, building block in medicinal chemistry. Its true power is realized through its synthetic transformations, primarily as a reliable precursor to the versatile 1-Methyl-3-amino-1H-indole scaffold and as an electrophilic partner in reactions that build molecular complexity. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to leverage the unique reactivity of this compound in the design and synthesis of the next generation of therapeutic agents.

References

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Application Notes & Protocols: 1-Methyl-3-nitro-1H-indole as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1][2] Within this class, 1-Methyl-3-nitro-1H-indole emerges as a particularly valuable synthetic intermediate. The presence of the N-methyl group precludes undesired N-H reactivity, thereby simplifying reaction pathways and protecting group strategies. More critically, the electron-withdrawing nitro group at the C3 position fundamentally alters the indole's reactivity. It transforms the traditionally nucleophilic C3 position into an electrophilic center and paves the way for a diverse array of subsequent functionalizations.[3]

This guide provides an in-depth exploration of this compound, detailing its synthesis, key transformations, and proven protocols. The primary focus is on its strategic application in multistep synthesis, particularly through the reduction of the nitro moiety to the corresponding amine, a critical gateway to a wide range of pharmacologically relevant structures.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[4]
Molecular Weight 176.17 g/mol [5]
CAS Number 36728-89-9[5]
Appearance Solid (Typical)-
InChIKey OYIFNHGMWFFLOU-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of 3-nitroindoles has traditionally relied on harsh acidic conditions, such as concentrated nitric acid, which can lead to safety hazards and poor functional group tolerance.[6] Modern methodologies offer milder and more regioselective alternatives. A highly effective approach involves the use of trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride.[7] This method avoids strong acids and metals, providing high yields and excellent regioselectivity for the C3 position.

Causality of Experimental Design:

  • In Situ Generation: Trifluoroacetyl nitrate is a powerful but unstable nitrating agent. Generating it in situ at low temperatures ensures its immediate consumption, minimizing decomposition and side reactions.

  • Regioselectivity: The indole ring is inherently electron-rich, with the highest electron density at the C3 position, making it the most favorable site for electrophilic aromatic substitution.[8] The mechanism proceeds via attack of the indole's C3-C2 π-bond on the electrophilic nitronium ion (or its carrier), followed by deprotonation to restore aromaticity.[9]

  • N-Methylation: The presence of the N-methyl group on the starting material (1-methylindole) prevents competitive N-nitration and simplifies the reaction outcome compared to unsubstituted indole.

Protocol 1: Synthesis of this compound via In Situ Trifluoroacetyl Nitrate

This protocol is adapted from the regioselective nitration of N-protected indoles.[6][7]

Workflow Diagram:

G reagents 1-Methylindole Tetramethylammonium Nitrate Trifluoroacetic Anhydride Acetonitrile reaction Reaction at 0-5 °C reagents->reaction 1. Combine 2. Cool workup Aqueous Workup (Quench, Extraction) reaction->workup Reaction Completion purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methylindole (1.0 eq) and tetramethylammonium nitrate (1.1 eq).

  • Add anhydrous acetonitrile (approx. 0.5 M relative to indole).

  • Cool the resulting mixture to 0–5 °C in an ice-water bath.

  • In a separate flask, prepare a solution of trifluoroacetic anhydride (2.0 eq) in anhydrous acetonitrile.

  • Add the trifluoroacetic anhydride solution dropwise to the cooled indole mixture over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 0–5 °C for 1-2 hours, monitoring by TLC (e.g., 20% EtOAc/Hexanes) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Core Application: Reduction to 1-Methyl-1H-indol-3-amine

The most powerful application of this compound is its role as a precursor to 1-Methyl-1H-indol-3-amine. The conversion of an aromatic nitro group to an amine is a robust and fundamental transformation in organic synthesis.[10] This unlocks a wealth of subsequent reactions, as the resulting primary amine can readily participate in amide bond formations, sulfonamide synthesis, reductive aminations, and diazotization reactions, providing access to a vast chemical space for drug discovery and materials science.

Key Transformation Pathway:

G cluster_derivatives Further Derivatization start This compound amine 1-Methyl-1H-indol-3-amine (Key Intermediate) start->amine Reduction (e.g., Pd/C, H₂ or SnCl₂) amide Amides amine->amide RCOCl or RCOOH, Coupling Agent sulfonamide Sulfonamides amine->sulfonamide RSO₂Cl, Base other Other Bioactive Scaffolds amine->other Various Reagents

Caption: Key transformations of this compound.

Protocol 2: Catalytic Hydrogenation to 1-Methyl-1H-indol-3-amine

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with minimal byproducts. The procedure is analogous to the reduction of other nitroindoles.[11]

Step-by-Step Methodology:

  • Charge a hydrogenation vessel with this compound (1.0 eq) and a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% Pd) to the mixture.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The product, being an amine, will have a much lower Rf than the starting material and may streak. Staining with ninhydrin can help visualize the amine spot.

  • Upon completion (typically 2-6 hours), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.

  • Concentrate the filtrate in vacuo. The resulting 1-Methyl-1H-indol-3-amine is often used in the next step without further purification. Note that 3-aminoindoles can be sensitive to air oxidation and should be handled under an inert atmosphere and used promptly.

Applications in Advanced Synthesis

The 3-aminoindole core derived from this compound is a precursor to numerous biologically active molecules. For example, substituted 1-methyl-indole derivatives have been investigated as potent inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a target in oncology.[12] The ability to readily synthesize the 3-amino intermediate allows for the systematic exploration of substitutions at this position to optimize potency and selectivity.

Protocol 3: Example Derivatization - Synthesis of N-(1-Methyl-1H-indol-3-yl)benzamide

This protocol demonstrates a standard amide coupling, a cornerstone reaction in medicinal chemistry.

Step-by-Step Methodology:

  • Dissolve crude 1-Methyl-1H-indol-3-amine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization to yield the pure amide.

Conclusion

This compound is a strategically important intermediate that provides a reliable entry point to C3-functionalized indoles. Its synthesis via modern, non-acidic methods is efficient and regioselective. The facile and high-yielding reduction of its nitro group to a primary amine unlocks vast possibilities for derivatization, enabling the rapid generation of compound libraries for drug discovery and the synthesis of complex molecular targets. The protocols outlined herein provide researchers with robust and validated methods for the synthesis and application of this versatile building block.

References

  • Al-Salihi, S., El-Sayed, M., & Eltamany, E. (2022). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link]
  • Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Saga, Y. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS. Kanazawa University. [Link]
  • ResearchGate. (n.d.). Nucleophilic substitutions at the 3'-position of substituted indoles.
  • Liu, S.-Y., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH. [Link]
  • SYNFACTS Contributors. (2022). Metal-Free Reduction of Aromatic Nitro Compounds. Synfacts, 18(04), 0104. [Link]
  • Saga, Y., et al. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Heterocycles. [Link]
  • Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
  • Li, Y., et al. (2025). Optimization of 1-Methyl-3-(pyridin-3-yl)-1 H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity. PubMed. [Link]
  • Wang, C., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. MDPI. [Link]
  • Wang, C., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. PMC - NIH. [Link]
  • Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry. [Link]
  • Kaushik, N., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitution (2)
  • Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. RSC Publishing. [Link]

Sources

Protocol for the Solubilization of 1-Methyl-3-nitro-1H-indole for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-3-nitro-1H-indole is a derivative of the indole scaffold, a core structure in many biologically active compounds. The introduction of a nitro group at the 3-position and a methyl group at the 1-position can significantly alter the molecule's physicochemical properties, including its solubility. For researchers in cell biology and drug development, the effective and reproducible delivery of such compounds to in vitro cell models is paramount for accurate experimental outcomes. Due to the hydrophobic nature of many indole derivatives, achieving a stable and homogenous solution in aqueous cell culture media presents a significant challenge.

This application note provides a detailed protocol for the solubilization of this compound, designed for researchers, scientists, and drug development professionals. The protocol emphasizes the rationale behind solvent selection, stock solution preparation, and the critical need for vehicle controls to ensure scientific integrity. While specific experimental solubility data for this compound is not widely available, this guide is based on established best practices for poorly soluble compounds and data from structurally related nitroindole derivatives.[1][2]

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for developing a robust solubilization strategy.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
Appearance Predicted to be a solid-
Water Solubility Predicted to be lowGeneral principle for similar structures

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Engineering Controls: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of any dust or vapors.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Solvent Selection: Rationale and Recommendations

The choice of solvent is critical for successfully dissolving a poorly water-soluble compound for cell culture. The ideal solvent should:

  • Completely dissolve the compound at a high concentration.

  • Be miscible with the aqueous cell culture medium upon dilution.

  • Exhibit low cytotoxicity at the final working concentration.

Based on these criteria and literature precedents for similar nitroindole compounds, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.[1][2]

SolventRecommended Final Concentration in MediaNotes
DMSO < 0.5% (v/v) , ideally ≤ 0.1% (v/v)Excellent solubilizing power for many organic compounds. However, it can exhibit cytotoxicity at higher concentrations. The tolerance to DMSO is cell line-dependent.[4][5][6]
Ethanol ≤ 0.1% (v/v)Generally more volatile and can be more cytotoxic than DMSO for some cell lines.

It is imperative to perform a vehicle control experiment to determine the maximum tolerated concentration of the chosen solvent for your specific cell line.

Experimental Protocols

This section details the step-by-step procedures for preparing a concentrated stock solution of this compound and its subsequent dilution for cell culture experiments.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mM primary stock solution. Adjust calculations accordingly for a different desired concentration.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO (cell culture grade)

  • Sterile, amber or light-blocking microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Calculation:

    • Molecular Weight (MW) of this compound = 176.17 g/mol .

    • To prepare 1 mL of a 100 mM (0.1 M) stock solution:

      • Mass (g) = 0.1 mol/L * 0.001 L * 176.17 g/mol = 0.017617 g = 17.62 mg.

  • Weighing:

    • In a chemical fume hood, accurately weigh approximately 17.62 mg of this compound into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the tube to achieve a 100 mM concentration. For example, if you weighed exactly 17.62 mg, add 1.0 mL of DMSO.

    • Cap the tube tightly and vortex vigorously until the compound is completely dissolved. A brief (5-10 minutes) sonication or gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C, protected from light. Under these conditions, the stock solution should be stable for several months.

Protocol 2: Preparation of Working Solutions and Dosing Cells

This protocol describes the serial dilution of the concentrated stock solution into the cell culture medium for treating cells.

Materials:

  • 100 mM stock solution of this compound in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Thawing:

    • Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Intermediate Dilutions (if necessary):

    • For a wide range of final concentrations, it is often necessary to perform an intermediate dilution from the high-concentration stock. For example, to make a 10 mM intermediate stock, dilute the 100 mM stock 1:10 in sterile cell culture medium or DMSO. Note: Diluting directly in aqueous medium may cause precipitation. It is often better to perform serial dilutions in DMSO before the final dilution into the medium.[1]

  • Final Dilution into Culture Medium:

    • To prepare the final working concentrations, dilute the stock or intermediate solution directly into the pre-warmed cell culture medium. For example, to achieve a final concentration of 100 µM from a 100 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 100 mM stock to 999 µL of medium).

    • Crucially, ensure the final concentration of DMSO in the medium is below the cytotoxic level for your cells (ideally ≤ 0.1%).

  • Dosing Cells:

    • Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound.

    • Always include a vehicle control group of cells treated with the same final concentration of DMSO as your highest experimental concentration.

Essential Validation: Solvent Cytotoxicity Assay

Before initiating experiments with this compound, it is critical to determine the effect of the solvent (DMSO) on your specific cell line.

Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at the same density you will use for your experiments. Allow them to adhere and grow for 24 hours.

  • Solvent Dilutions: Prepare serial dilutions of DMSO in your complete cell culture medium. A typical concentration range to test would be from 0.01% to 2.0% (v/v).

  • Treatment: Replace the medium in the wells with the medium containing the different DMSO concentrations. Include a "medium only" control (0% DMSO).

  • Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.[7][8]

  • Analysis: Plot cell viability against the DMSO concentration. The highest concentration of DMSO that does not significantly reduce cell viability compared to the "medium only" control is the maximum tolerated concentration for your experiments.

Visualization of Experimental Workflow

Dissolution_Protocol Workflow for Dissolving this compound cluster_prep Preparation cluster_storage Stock Solution cluster_application Cell Culture Application cluster_validation Validation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve calc Calculate Mass for Stock calc->weigh aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute in Culture Medium (Final DMSO <0.5%) thaw->dilute treat Treat Cells dilute->treat vehicle_control Vehicle Control Assay (Solvent Cytotoxicity) vehicle_control->treat Determines max DMSO concentration

Caption: A flowchart illustrating the key steps for preparing and using this compound in cell culture.

Conclusion

This application note provides a comprehensive, step-by-step protocol for the solubilization of this compound for cell culture applications. By utilizing high-purity DMSO for stock solution preparation and adhering to strict dilution and vehicle control procedures, researchers can ensure the reliable and reproducible delivery of this compound to their in vitro models. The emphasis on preliminary solvent cytotoxicity testing is a critical component of this protocol, safeguarding the integrity and validity of the experimental data.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600519, this compound.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
  • protocols.io. (2021, October 21). DMSO stock preparation.
  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43297, Nitroindole.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • ResearchGate. (2017, July 26). Is there any protocols for making stock solution in cytotoxicity assay?
  • ResearchGate. (2025, April 3). How do I dilute DMSO 0.1% to 0.05% in cell culture media?
  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO.
  • Singh, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.

Sources

Application Notes & Protocols for the In-Vivo Administration of 1-Methyl-3-nitro-1H-indole in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] 1-Methyl-3-nitro-1H-indole is a specific derivative featuring a methyl group at the N1 position and a strongly electron-withdrawing nitro group at the C3 position. While the parent compound, 3-nitro-1H-indole, is a known synthetic intermediate[3][4], the specific biological profile of the N-methylated variant is not extensively documented in publicly available literature. The presence of the nitro group can significantly influence the molecule's electronic properties and potential biological targets.[3] Related nitroindole and methylindole compounds have shown promise in preclinical studies, suggesting potential applications for this compound in oncology or immunology research.[5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides foundational knowledge and detailed, field-proven protocols for the initial formulation, administration, and in-vivo evaluation of this compound in common animal models, such as mice. Given the novelty of this compound in an in-vivo context, this guide emphasizes the principles of vehicle selection for poorly soluble compounds and the establishment of robust, reproducible administration procedures.

Part 1: Physicochemical Properties and Vehicle Selection

A primary challenge in the preclinical evaluation of novel heterocyclic compounds is often their low aqueous solubility.[7] This necessitates a systematic approach to vehicle selection to ensure consistent and bioavailable delivery to the animal model.

Chemical Properties

A summary of the key chemical identifiers for this compound is provided below.

PropertyValueReference
IUPAC Name This compound[8]
CAS Number 36728-89-9
Molecular Formula C₉H₈N₂O₂[8]
Molecular Weight 176.17 g/mol [8]
Vehicle Selection Strategy for Poorly Soluble Compounds

The goal is to prepare a homogenous and stable formulation that is non-toxic and compatible with the chosen route of administration.[9] For a novel compound like this compound, a tiered screening process is recommended.

VehicleSelection cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Final Selection A Weigh 1-2 mg of Compound into separate vials B Add Common Vehicles (e.g., Saline, PEG400, Corn Oil) A->B C Vortex & Sonicate B->C D Visually Assess Solubility (Clear Solution vs. Suspension) C->D E If Insoluble: Test Co-solvent Systems (e.g., DMSO/Saline, PEG400/Saline) D->E F If Suspension is Required: Test Suspending Agents (e.g., 0.5% CMC, 0.2% Tween 80) G Assess Formulation Stability (Check for precipitation over time) H Select Simplest Formulation (Solution > Suspension) G->H I Confirm Homogeneity & Syringeability H->I J Prepare Vehicle Control for Study I->J

Caption: Vehicle selection workflow for novel compounds.

Common Vehicle Formulations

The choice of vehicle is critical and depends on the compound's properties and the intended route of administration.[9][10]

Vehicle TypeExample FormulationAdvantagesDisadvantages & Considerations
Aqueous 0.9% SalineIsotonic, non-toxic, ideal for water-soluble compounds.[9]Unsuitable for hydrophobic compounds like this compound.
Co-Solvent 10% DMSO, 40% PEG400, 50% SalineDissolves many poorly soluble compounds, suitable for IV/IP.[9]Can cause precipitation upon injection; DMSO concentration should be minimized.
Suspension 0.5% (w/v) CMC, 0.1% (v/v) Tween 80 in WaterCan accommodate higher drug doses; suitable for oral gavage.[7]Requires uniform mixing before each dose; particle size can affect absorption.
Lipid-Based Corn Oil / Sesame OilEnhances absorption of highly lipophilic drugs; suitable for oral or subcutaneous routes.[9]May require heating/sonication to dissolve the compound; potential for variability.

Part 2: In-Vivo Administration Protocols

All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC). Aseptic technique should be maintained for all injectable solutions.

Protocol: Intraperitoneal (IP) Injection in Mice

IP injection is a common route for systemic administration in preclinical efficacy and toxicology studies.

A. Materials:

  • Sterile 1 mL syringes

  • Sterile needles, 25-27 gauge[11][12]

  • 70% Ethanol or other skin disinfectant[13]

  • Appropriate PPE (gloves, lab coat)

  • Formulated this compound and vehicle control

B. Quantitative Data: IP Injection Parameters for Mice

Mouse Weight (grams)Needle GaugeMax Injection Volume (mL)[11][12]
20 - 2527 G0.25
25 - 3026 G0.30
> 3025 G0.40
Note: The general recommendation is not to exceed 10 mL/kg body weight.[11]

C. Step-by-Step Procedure:

  • Preparation: Calculate the required dose volume for each mouse based on its body weight. Warm the injection fluid to room temperature to minimize animal discomfort.[13]

  • Restraint: Gently restrain the mouse using the scruff technique, ensuring a firm but not restrictive grip. Place the animal in dorsal recumbency (face up) with its head tilted slightly downward. This position uses gravity to move abdominal organs away from the injection site.

  • Site Identification: Identify the injection site in the lower right abdominal quadrant.[13] This location is chosen to avoid injuring the cecum (typically on the left side), urinary bladder, and other major organs.[13]

  • Disinfection: Wipe the injection site with 70% ethanol.

  • Injection: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[13]

  • Verification: Gently pull back on the syringe plunger (aspirate). If no fluid or blood enters the syringe hub, you are correctly positioned in the peritoneal cavity. If fluid (e.g., urine or intestinal contents) or blood appears, withdraw the needle and do not inject. Reload with a fresh syringe and needle and attempt the injection on the opposite side.

  • Administration: Once correct placement is confirmed, depress the plunger steadily to administer the substance.

  • Withdrawal: Remove the needle swiftly and return the mouse to its cage. Dispose of the syringe and needle in a sharps container without recapping.[11] Use a new sterile needle and syringe for each animal.

D. Post-Procedure Monitoring:

  • Observe the animal for 10-15 minutes post-injection for any signs of distress, bleeding, or pain.

  • Monitor for potential complications such as peritonitis (inflammation of the peritoneal cavity) or laceration of abdominal organs.[11]

Protocol: Oral Gavage (PO) in Mice

Oral gavage ensures the precise administration of a substance directly into the stomach, which is essential for pharmacokinetic and oral efficacy studies.[14]

A. Materials:

  • Appropriately sized oral gavage needles (flexible plastic tips are preferred to reduce tissue damage).[15]

  • 1 mL syringes

  • Formulated this compound and vehicle control

B. Quantitative Data: Oral Gavage Parameters for Mice

Mouse Weight (grams)Gavage Needle GaugeGavage Needle LengthMax Gavage Volume (mL)[14][16]
20 - 2520 G1" - 1.5"0.25
25 - 3518 G1.5" - 2"0.35
Note: The general recommendation is a maximum volume of 10 mL/kg of the animal's body weight.[14]

C. Step-by-Step Procedure:

  • Preparation: Before the first procedure, pre-measure the correct insertion depth by holding the gavage needle alongside the mouse, from the corner of the mouth to the last rib (xiphoid process).[14] Mark this depth on the needle.

  • Restraint: Use a firm scruffing technique to immobilize the head and neck, holding the mouse in a vertical position. This alignment creates a straighter path to the esophagus.[16]

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[14] The mouse will often swallow as the needle reaches the pharynx, which helps guide it into the esophagus.

  • Advancement: Gently pass the needle down the esophagus to the pre-measured depth. Crucially, there should be no resistance. [17] If resistance is felt, it may indicate entry into the trachea. Immediately withdraw and restart. Do not force the needle.

  • Administration: Administer the substance slowly over 2-3 seconds to prevent reflux.[17]

  • Withdrawal: Remove the needle gently in a single, smooth motion.

  • Monitoring: Return the mouse to its cage and monitor closely for 10-15 minutes for any signs of respiratory distress (e.g., gasping, difficulty breathing), which could indicate accidental administration into the lungs.[14][16] Continue monitoring 12-24 hours after dosing.[14]

Caption: Experimental workflow for IP administration in mice.

Part 3: Designing a Pilot In-Vivo Study

For a novel compound, a pilot study is essential to assess tolerability and establish a preliminary dose-response relationship. A relevant animal model should be chosen based on the hypothesized mechanism of action. Given that many indole derivatives possess anti-inflammatory properties[18], an acute neuroinflammation model is a logical starting point.[19][20]

Example Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

LPS, a component of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by microglial activation and cytokine production, mimicking aspects of neuroinflammatory diseases.[21][22]

Sample Pilot Study Design

This design aims to evaluate the potential of this compound to mitigate LPS-induced inflammation.

GroupTreatment (IP)NStudy Day 0 (Time 0)Study Day 0 (Time +30 min)Endpoint Measurement (Time +4 hr)
1Vehicle5Administer VehicleAdminister SalineBrain tissue/blood collection
2Vehicle + LPS5Administer VehicleAdminister LPS (1 mg/kg, IP)Brain tissue/blood collection
3Cmpd Low Dose + LPS5Administer Cmpd (e.g., 5 mg/kg)Administer LPS (1 mg/kg, IP)Brain tissue/blood collection
4Cmpd Mid Dose + LPS5Administer Cmpd (e.g., 15 mg/kg)Administer LPS (1 mg/kg, IP)Brain tissue/blood collection
5Cmpd High Dose + LPS5Administer Cmpd (e.g., 50 mg/kg)Administer LPS (1 mg/kg, IP)Brain tissue/blood collection

Endpoints:

  • Primary: Measurement of pro-inflammatory cytokine mRNA (e.g., TNF-α, IL-1β) in brain homogenates (e.g., hippocampus or cortex) via qPCR.

  • Secondary: Measurement of cytokine protein levels via ELISA; Immunohistochemical analysis of microglial activation (e.g., Iba1 staining).

PilotStudy cluster_Controls Control Groups cluster_Treatments Treatment Groups Vehicle Group 1: Vehicle LPS_Control Group 2: Vehicle + LPS Vehicle->LPS_Control Confirm LPS Effect LowDose Group 3: Low Dose + LPS LPS_Control->LowDose Compare Efficacy MidDose Group 4: Mid Dose + LPS LPS_Control->MidDose Compare Efficacy HighDose Group 5: High Dose + LPS LPS_Control->HighDose Compare Efficacy

Caption: Logical relationships in a pilot study design.

Part 4: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation in Formulation - Compound is not sufficiently soluble in the chosen vehicle.[7]- Co-solvent formulation is precipitating upon contact with aqueous fluids.- Increase the concentration of the co-solvent or surfactant.- Switch to a micronized suspension formulation.- Perform stability tests at room temperature and 4°C before administration.
Animal Distress During/After Dosing - (IP): Needle puncture of an organ; irritation from vehicle (e.g., high DMSO).[11]- (PO): Accidental administration into the trachea; esophageal perforation.[14][16]- Refine handling and injection technique. Ensure correct anatomical landmarks are used.- Reduce the concentration of potentially irritating excipients.- For gavage, confirm needle placement is smooth and without resistance. If distress is noted, stop the procedure immediately.
High Variability in Results - Inconsistent formulation (e.g., settled suspension).- Inaccurate dosing due to poor technique.- Variable drug absorption between animals.- Ensure suspension formulations are vortexed thoroughly before drawing each dose.- Standardize animal handling and administration procedures across all users.- Consider a different vehicle (e.g., a lipid-based solution) to potentially improve absorption consistency.[10]
Bleeding at IP Injection Site - Puncture of a subcutaneous blood vessel.- Apply gentle pressure to the site with sterile gauze until bleeding stops.[11]- Ensure the needle is inserted into the peritoneal cavity and not just subcutaneously.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. URL: https://animalcare.ubc.
  • Mouse Intraperitoneal (IP) administration. UCSF Institutional Animal Care and Use Program. URL: https://iacuc.ucsf.edu/sites/iacuc.ucsf.
  • Intraperitoneal Injection in Mice. Queen's University. URL: https://www.queensu.ca/animalcare/training/training-modules-video-library/intraperitoneal-injection-mice
  • Zheng, Y., et al. (2019). Rodent models of neuroinflammation for Alzheimer's disease. Journal of Neuroinflammation. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6394103/
  • Application Notes and Protocols for Oral Gavage Administration in Mice. Benchchem. URL: https://www.benchchem.
  • Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions. Frontiers in Cellular Neuroscience. URL: https://www.frontiersin.
  • Al-zahrani, F., et al. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. GigaScience. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9379893/
  • Intraperitoneal Injection in an Adult Mouse V.1. Protocols.io. URL: https://www.protocols.io/view/intraperitoneal-injection-in-an-adult-mouse-bektc2in
  • IP Injection Protocol in Mice. Scribd. URL: https://www.scribd.com/document/443603419/IP-Injection-Protocol-in-Mice
  • Oral Gavage Procedure in Mice. Scribd. URL: https://www.scribd.com/document/372990666/Oral-Gavage-Procedure-in-Mice
  • Yamato, M., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9271616/
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. URL: https://iacuc.wsu.
  • Simon, D. W., et al. (2017). Neuroinflammation in animal models of traumatic brain injury. Journal of Neuroscience Methods. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5474130/
  • Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Committee. URL: https://animalcare.ubc.ca/sites/default/files/documents/SOP_Oral_Dosing_Gavage_in_Adult_Mice_2021.pdf
  • Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers Media S.A. URL: https://www.frontiersin.org/articles/10.3389/fneur.2022.890217/full
  • Technical Support Center: Vehicle Formulation for In Vivo Administration of Tedalinab. Benchchem. URL: https://www.benchchem.
  • What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. URL: https://www.researchgate.
  • This compound. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/600519
  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38141443/
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. URL: https://dmpk.wuxiapptec.
  • 1H-Indole, 1-methyl-5-nitro-. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/147322
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. URL: https://www.aragen.
  • Indole: A Promising Scaffold For Biological Activity. International Journal of Current Science (IJCSPUB). URL: https://www.ijcspub.org/abstract.php?id=IJCSP22D1013
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7027845/
  • 3-Nitro-1-tosyl-1H-indole. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10870800
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9309995/
  • Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. URL: https://www.tjps.pharm.chula.ac.th/index.php/tjps/article/view/1126
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03193d
  • Beaumont, M., et al. (2018). The gut microbiota metabolite indole alleviates liver inflammation in mice. The FASEB Journal. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6137612/
  • 1-Methylindole. Wikipedia. URL: https://en.wikipedia.org/wiki/1-Methylindole
  • New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Pharmacology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8118012/
  • This compound. Merck. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700547
  • 3-nitro-1H-indole chemical structure and properties. Benchchem. URL: https://www.benchchem.com/product/b1158
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03193d
  • Gut Microbiota-Derived Indole-3-Carboxylate Influences Mucosal Integrity and Immunity Through the Activation of the Aryl Hydrocarbon Receptors and Nutrient Transporters in Broiler Chickens Challenged With Eimeria maxima. Frontiers in Immunology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8193892/
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. URL: https://www.mdpi.com/1420-3049/27/5/1474
  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. ResearchGate. URL: https://www.researchgate.net/publication/281313627_Synthesis_and_characterization_of_1-methyl-3_4_5-trinitropyrazoles

Sources

Application Notes & Protocols: 1-Methyl-3-nitro-1H-indole as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

1-Methyl-3-nitro-1H-indole is a pivotal intermediate in synthetic organic chemistry, serving as a versatile precursor for a myriad of complex molecular architectures. The strategic placement of a methyl group on the indole nitrogen (N-1) simplifies reaction pathways by precluding N-H reactivity, while the electron-withdrawing nitro group at the C-3 position profoundly influences the molecule's reactivity, transforming the typically electron-rich indole core into a valuable electrophilic partner. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed, field-tested protocols and the scientific rationale behind key experimental choices. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Introduction: The Strategic Value of this compound

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The functionalization of this "privileged structure" is therefore of paramount importance. While the parent indole ring is inherently electron-rich and prone to electrophilic substitution, primarily at the C-3 position[3], the introduction of a potent electron-withdrawing group like a nitro group fundamentally alters this reactivity profile.

By placing a nitro group at C-3, this compound exhibits two key features:

  • Activation towards Nucleophilic Attack: The C-3 nitro group renders the indole ring electron-deficient, facilitating nucleophilic aromatic substitution and dearomatization reactions that are otherwise challenging for indole systems.[4]

  • A Masked Amino Group: The nitro group serves as a robust and stable precursor to the corresponding C-3 amino group, a critical functional handle for further elaboration into diverse pharmacophores. The corresponding 3-aminoindoles are often unstable, making the nitro-indole a more practical and shelf-stable surrogate.[5]

This guide will first detail a modern, high-yield synthesis of the title compound and then explore its transformation into key derivatives, supported by step-by-step protocols and mechanistic insights.

Synthesis of this compound

The preparation of this compound is efficiently achieved in a two-step sequence starting from commercially available indole. This process involves the protection of the indole nitrogen via methylation, followed by a regioselective nitration at the C-3 position.

Workflow for Synthesis

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: C-3 Nitration Indole Indole NaH_DMF NaH, DMF Indole->NaH_DMF Deprotonation MeI Methyl Iodide (MeI) NaH_DMF->MeI Nucleophilic Attack One_Methylindole 1-Methyl-1H-indole MeI->One_Methylindole NitratingAgent in situ generation of CF3COONO2 One_Methylindole->NitratingAgent Electrophilic Substitution TFAA Trifluoroacetic Anhydride (TFAA) TFAA->NitratingAgent TMN Tetramethylammonium Nitrate (NMe4NO3) TMN->NitratingAgent Product This compound NitratingAgent->Product

Sources

Application Note & Protocol: High-Throughput Screening for Modulators of c-Myc G-Quadruplex DNA using 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

The indole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3][4] Specifically, nitro-substituted indoles have emerged as a class of compounds with significant potential in oncology.[5][6] This application note details a robust, high-throughput screening (HTS) assay designed to identify and characterize small molecule modulators of the c-Myc promoter G-quadruplex (G4) DNA, using 1-Methyl-3-nitro-1H-indole as a representative compound from this chemical class. The c-Myc oncogene is a critical regulator of cellular proliferation, and its promoter contains a G-rich sequence capable of forming a G4 structure that represses transcription.[5] Stabilization of this G4 structure by small molecules is a promising therapeutic strategy for downregulating c-Myc expression in cancer cells. This document provides the scientific rationale, detailed protocols, and data analysis guidelines for a fluorescence-based assay suitable for large-scale screening campaigns.

Introduction: The Rationale for Targeting c-Myc G-Quadruplexes

The c-Myc oncogene is implicated in a majority of human cancers, making it a high-value target for therapeutic intervention. Direct inhibition of the c-Myc protein has proven challenging. An alternative strategy is to control its expression at the transcriptional level. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a non-canonical DNA structure known as a G-quadruplex (G4).[5] Formation of this G4 structure acts as a silencer element, inhibiting transcription. Small molecules that can bind to and stabilize this G4 structure are therefore of significant interest as potential anticancer agents.[5]

Nitro-substituted indoles have been identified as a promising chemical class for targeting G4 DNA.[5] this compound (C9H8N2O2) is a representative member of this family.[7] The electron-withdrawing nature of the nitro group at the C3 position influences the electronic properties of the indole ring, potentially contributing to its interaction with the G4 structure.[8] This application note provides a framework for a screening assay to identify compounds, such as this compound, that can modulate the stability of the c-Myc G4 DNA.

Assay Principle: FRET-Based G-Quadruplex Melting Assay

To screen for compounds that bind and stabilize the c-Myc G4 structure, a Förster Resonance Energy Transfer (FRET)-based melting assay is employed. This assay utilizes a synthetic oligonucleotide corresponding to the c-Myc promoter's G4-forming sequence, which is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends.

  • In the folded G4 conformation , the donor and quencher are in close proximity, leading to efficient FRET and quenching of the donor's fluorescence.

  • Upon thermal denaturation (melting) , the oligonucleotide unfolds, increasing the distance between the donor and quencher. This disrupts FRET, resulting in an increase in the donor's fluorescence emission.

A G4-stabilizing compound will bind to the folded structure, increasing its thermal stability. This is observed as an increase in the melting temperature (Tm) of the oligonucleotide. The assay can be adapted to a high-throughput format by measuring fluorescence at a fixed temperature just below the Tm of the unbound G4 DNA. At this temperature, stabilizers will promote the folded (low fluorescence) state, while destabilizers will favor the unfolded (high fluorescence) state.

Materials and Reagents

ReagentSupplierCatalog No.Comments
This compoundSigma-Aldrich36728-89-9Or other commercial supplier. Prepare a 10 mM stock solution in 100% DMSO.
FRET-labeled c-Myc oligonucleotideIntegrated DNA TechnologiesCustomSequence: 5'-FAM-TGAGGGTGGGTAGGGTGGGTAA-TAMRA-3'. HPLC-purified.
Assay BufferIn-houseN/A10 mM Lithium Cacodylate, pH 7.2, with 100 mM KCl. Filter-sterilized.
DMSO (Anhydrous)Sigma-AldrichD2650For compound dilution.
384-well black, flat-bottom platesCorning3712Low-volume, non-binding surface recommended.

Detailed Experimental Protocols

Assay Development and Optimization

The initial phase involves characterizing the FRET-labeled c-Myc oligonucleotide and optimizing assay conditions in a 384-well format.[9]

Step-by-Step Protocol:

  • Oligonucleotide Annealing:

    • Resuspend the lyophilized FRET-labeled c-Myc oligonucleotide in assay buffer to a stock concentration of 100 µM.

    • To form the G4 structure, dilute the stock to 1 µM in assay buffer.

    • Heat the solution to 95°C for 5 minutes, then allow it to cool slowly to room temperature over several hours. This process anneals the oligonucleotide into its G4 conformation.

  • Determining the Melting Temperature (Tm):

    • Prepare a 20 µL reaction in a 384-well plate containing the annealed oligonucleotide at a final concentration of 200 nM in assay buffer.

    • Use a qPCR instrument or a plate reader with temperature control to monitor the FAM fluorescence while increasing the temperature from 25°C to 95°C in 1°C increments.

    • Plot the normalized fluorescence versus temperature. The Tm is the temperature at which 50% of the G4 structures have melted, identified as the inflection point of the melting curve.

  • DMSO Tolerance Test:

    • To ensure the assay is robust to the solvent used for compound delivery, assess the impact of DMSO on the G4 structure's stability.

    • Set up reactions with 200 nM annealed oligonucleotide and varying final concentrations of DMSO (e.g., 0.1% to 5%).

    • Measure the Tm for each DMSO concentration. The final DMSO concentration in the HTS should not significantly alter the Tm. Typically, a final concentration of <1% v/v is well-tolerated.[9]

High-Throughput Screening (HTS) Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.[9]

Step-by-Step Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 20-50 nL) of test compounds from a compound library (typically at 10 mM in DMSO) to the 384-well assay plates. This will result in a final compound concentration of ~10 µM.[10]

    • Include appropriate controls on each plate:

      • Negative Controls: Wells containing only DMSO (0.1% final concentration) to define the baseline fluorescence.

      • Positive Controls: Wells with a known G4 stabilizer (e.g., TMPyP4) to define the signal window.

  • Reagent Addition:

    • Prepare a master mix containing the annealed FRET-labeled c-Myc oligonucleotide in assay buffer at a concentration that will yield a final concentration of 200 nM in 20 µL.

    • Using a multi-channel pipette or an automated liquid dispenser, add the master mix to all wells of the 384-well plate.

  • Incubation and Detection:

    • Seal the plates and centrifuge briefly to ensure all components are mixed.

    • Incubate the plates at room temperature for 30 minutes to allow for compound binding.

    • Set the plate reader to the pre-determined fixed temperature (e.g., 2-3°C below the Tm).

    • Measure the FAM fluorescence (Excitation: 485 nm, Emission: 520 nm).

Data Analysis and Hit Identification

The quality of an HTS assay is assessed using the Z'-factor, which provides a measure of the statistical separation between the positive and negative controls.[10]

Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

  • A Z'-factor > 0.5 is indicative of an excellent and robust assay.[10]

Hit Identification: Compounds that exhibit a decrease in fluorescence below a certain threshold (e.g., 3 standard deviations from the mean of the negative controls) are considered primary "hits." These compounds are then selected for further validation and dose-response studies.

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Library Plating (10 µM final concentration) Dispense Dispense Master Mix to 384-well Plate Compound_Plating->Dispense Reagent_Prep Prepare Oligonucleotide Master Mix (200 nM) Reagent_Prep->Dispense Incubate Incubate at RT (30 min) Dispense->Incubate Read Read Fluorescence (at fixed temperature) Incubate->Read QC Calculate Z'-Factor (Z' > 0.5) Read->QC Hit_ID Identify Primary Hits (Activity > 3*SD) QC->Hit_ID

Caption: High-throughput screening workflow for identifying c-Myc G4 stabilizers.

Assay Principle Diagram

FRET_Assay_Principle cluster_folded Folded G4 State cluster_unfolded Unfolded State (Melted) cluster_stabilized Stabilized G4 State Donor1 FAM G4_Structure G4 DNA Donor1->G4_Structure Quencher1 TAMRA G4_Structure->Quencher1 FRET FRET Occurs (Low Fluorescence) Donor2 FAM Quencher2 TAMRA Unfolded_DNA Linear DNA No_FRET No FRET (High Fluorescence) Donor3 FAM G4_Structure2 G4 DNA Donor3->G4_Structure2 Quencher3 TAMRA G4_Structure2->Quencher3 Stabilizer 1-Methyl-3-nitro- 1H-indole Stabilizer->G4_Structure2 Stabilized_FRET FRET Maintained (Low Fluorescence)

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Troubleshooting & Optimization

Technical Support Center: Improving the Stability of 1-Methyl-3-nitro-1H-indole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-3-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. Inconsistent experimental results can often be traced back to compound degradation. This document offers troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Introduction: The Stability Challenge

This compound is a compound of interest in various research fields. Its chemical structure, featuring both an indole core and a nitroaromatic group, presents a dual challenge for stability. The indole ring is susceptible to oxidation, while nitroaromatic compounds are notoriously sensitive to light.[1][2] Understanding these intrinsic liabilities is the first step toward mitigating degradation and achieving reproducible results. This guide will walk you through the causes of instability and provide actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers working with this compound.

Q1: My solution of this compound is changing color, often turning yellow or brown. What is causing this and is the compound degraded?

A: Discoloration is a strong indicator of degradation. The likely culprits are oxidation of the indole ring and/or photodegradation of the nitroaromatic moiety.[1] Exposure to ambient light, oxygen in the solvent, or elevated temperatures can accelerate the formation of colored byproducts. It is crucial to assume that a color change corresponds to a decrease in the concentration of the active compound and the formation of unknown impurities, which could interfere with your assay.

Q2: I'm having trouble with solubility, or the compound is precipitating out of my buffered solution over time. What can I do?

A: While this compound does not have a strongly ionizable group, its solubility in aqueous buffers can be limited. Precipitation that occurs over time, especially when accompanied by discoloration, may be due to the formation of less soluble degradation products. To improve solubility, consider using a minimal amount of a polar aprotic co-solvent like DMSO or DMF in your stock solution.[3] However, always prepare working solutions fresh from a properly stored stock solution to minimize the time the compound spends in an aqueous environment where hydrolysis or other reactions can occur.

Q3: My experimental results are highly variable and not reproducible. Could this be a stability issue?

A: Absolutely. Inconsistent results are a classic sign of compound instability.[1] If the compound degrades during the course of an experiment (e.g., during incubation periods), its effective concentration will decrease, leading to significant variability. It is essential to handle the compound consistently and minimize its exposure to harsh conditions. Preparing fresh dilutions for each experiment and protecting plates and solutions from light are critical steps.

Key Factors Influencing Stability & Mitigation Strategies

Understanding the environmental factors that trigger degradation is key to preventing it. The following are the most critical parameters to control.

FactorMechanism of DegradationMitigation Strategy
Light (Photolysis) The nitroaromatic group can absorb UV-Vis light, leading to photochemical reactions that generate reactive species and degrade the molecule.[4] This is often a rapid process.Store solid compound and all solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
Oxygen (Oxidation) The electron-rich indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or reactive oxygen species in the solvent. This can lead to the formation of oxindoles or other oxidized species.[1]Use high-purity, de-gassed solvents for preparing solutions. Purge the headspace of stock solution vials with an inert gas like argon or nitrogen before sealing and storing.
pH Extreme pH values can catalyze degradation. While the indole ring itself is relatively stable, acidic or basic conditions can promote hydrolysis of impurities or facilitate other degradation pathways. For many indole derivatives, a pH range of 6-8 is recommended.[1]Prepare solutions in a buffered system within a neutral to slightly acidic pH range (e.g., pH 6.0-7.4). Avoid highly acidic or alkaline conditions unless required by the experiment.
Temperature Elevated temperatures increase the rate of all chemical reactions, including degradation. Storing solutions at room temperature for extended periods can lead to significant compound loss.Store stock solutions at -20°C or -80°C. Thaw solutions just before use and keep them on ice. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Solvent Choice The choice of solvent can impact stability. Solvents like ethers can contain peroxide impurities that act as oxidizing agents. The polarity and protic nature of the solvent can also influence degradation rates.Use high-purity, anhydrous solvents. For stock solutions, DMSO or DMF are common choices.[3] Ensure they are stored properly to prevent water absorption.

Visualizing Degradation & Experimental Design

Understanding potential failure points is critical for robust experimental design. The diagrams below illustrate the primary degradation pathways and a workflow for proactively assessing compound stability.

C This compound (In Solution) Light Light (UV/Vis) C->Light Oxygen Oxygen / ROS C->Oxygen Temp High Temperature C->Temp pH Extreme pH (Acid/Base) C->pH P1 Photodegradation Products (e.g., HONO, radicals) P2 Oxidized Species (e.g., Oxindole derivatives) P3 Thermally Degraded Products P4 Hydrolysis/Ring-Opened Products Light->P1 Photolysis Oxygen->P2 Oxidation Temp->P3 Accelerates all pathways pH->P4 Catalysis

Caption: Potential degradation pathways for this compound.

cluster_stress Forced Degradation Conditions (24h) Start Prepare Stock Solution (e.g., 10 mM in DMSO) Acid Acidic (e.g., 0.1 M HCl, 60°C) Start->Acid Aliquot & Stress Base Basic (e.g., 0.1 M NaOH, 60°C) Start->Base Aliquot & Stress Oxidative Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidative Aliquot & Stress Thermal Thermal (Solvent, 60°C, Dark) Start->Thermal Aliquot & Stress Photo Photolytic (Solvent, UV/Vis Light, RT) Start->Photo Aliquot & Stress Control Control (Solvent, 4°C, Dark) Start->Control Aliquot & Stress Analysis Analyze All Samples by HPLC-UV Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Report Quantify % Remaining Parent Compound Identify Major Degradants Analysis->Report

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Recommended General Handling and Solution Preparation

This protocol describes the best practices for preparing and storing stock solutions to maximize stability.

  • Materials:

    • This compound (solid)

    • High-purity, anhydrous DMSO (or other suitable solvent)

    • Inert gas (Argon or Nitrogen)

    • Amber glass vials with Teflon-lined screw caps

    • Calibrated pipettes

  • Procedure:

    • Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of solid in a clean, dry vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Mix gently by vortexing or sonicating in a water bath until fully dissolved.

    • Gently purge the headspace of the vial with argon or nitrogen for 15-30 seconds.

    • Seal the vial tightly with the cap.

    • Wrap the vial in aluminum foil or place it in a light-blocking container.

    • Store at -20°C or -80°C.

    • For experimental use, create smaller, single-use aliquots to avoid repeated freeze-thaw cycles of the main stock.

Protocol 2: Forced Degradation Study to Identify Liabilities

This study will systematically expose the compound to harsh conditions to rapidly identify its primary vulnerabilities.[1]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Aliquot the stock solution into separate, clearly labeled amber vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Add an equal volume of the solvent. Incubate at 60°C in the dark for 24 hours.

    • Photolytic Degradation: Add an equal volume of the solvent. Expose to a photostability chamber or direct UV/white light at room temperature for 24 hours.

    • Control Sample: Add an equal volume of the solvent. Store at 4°C in the dark for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including the control, by a suitable analytical method, such as High-Performance Liquid Chromatography with a UV detector (HPLC-UV).[5]

    • Compare the peak area of the parent compound in the stressed samples to the control sample to determine the percentage of degradation. Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

By following these guidelines and protocols, researchers can significantly improve the reliability and reproducibility of their experiments involving this compound.

References

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  • ACS Publications - Environmental Science & Technology Letters. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?
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  • BenchChem. (2025). Improving the stability of 6-Nitroindoline-2-carboxylic acid.
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  • BenchChem. (2025). Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions.
  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.
  • atsdr.cdc.gov. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • ACS Publications - ACS Omega. (2019).
  • ResearchGate. (2021).
  • Materials Chemistry Horizons. (2022). Synthesis of 3-substituted Indoles through Yonemitsu Reaction with Copper Benzene-1,3,5-tr.
  • Hindawi. (2017).
  • NIH - PMC. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • NIH - PubMed Central. (2011).
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • env.go.jp. Analytical Methods.
  • NIH - PubChem. This compound.
  • Sigma-Aldrich. This compound.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • ResearchGate. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • BenchChem. (2025). Degradation pathways of 4-Methyl-3-nitrobenzoic acid under reaction conditions.
  • Utah State University DigitalCommons@USU. (2001). Effect of Water pH on the Chemical Stability of Pesticides.

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Technical Support Center: Synthesis of 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to troubleshooting and optimizing this sensitive reaction, designed for chemists and drug development professionals.

Welcome to the technical support center for the synthesis of 1-Methyl-3-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific electrophilic aromatic substitution. The indole nucleus is notoriously sensitive to harsh reaction conditions, particularly strong acids, which can lead to a host of side reactions and significantly impact yield and purity. This document provides a structured, question-and-answer-based approach to troubleshoot common issues and optimize your synthetic protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a very low yield of the desired this compound and a significant amount of a dark, insoluble tar. What is causing this?

A1: The formation of a dark, insoluble tar is a classic symptom of acid-catalyzed polymerization of the indole starting material. The indole ring, particularly the C-3 position, is highly electron-rich and susceptible to protonation by strong acids (e.g., H₂SO₄, concentrated HNO₃). This protonation generates a reactive indoleninium cation. This cation is a potent electrophile that can attack the electron-rich pyrrole ring of another indole molecule, initiating a chain reaction that results in high-molecular-weight polymers, which present as an intractable tar.[1]

Root Cause Analysis & Solution Pathway:

  • Causality: The use of strong, protic acids is the primary cause. Traditional "mixed acid" (HNO₃/H₂SO₄) nitrations are generally unsuitable for sensitive substrates like indoles for this very reason.[1][2]

  • Troubleshooting Steps:

    • Avoid Strong Acids: The most critical adjustment is to switch to a milder, non-acidic nitrating agent. The goal is to generate the electrophilic nitronium ion (NO₂⁺) or a carrier species without a strongly acidic medium.

    • Employ Milder Nitrating Systems: Excellent results have been achieved using in situ generated trifluoroacetyl nitrate (CF₃COONO₂). This reagent is formed by the reaction of a nitrate salt, such as tetramethylammonium nitrate (NMe₄NO₃), with trifluoroacetic anhydride (TFAA).[3][4] This system is highly effective for the C-3 nitration of various indoles without inducing polymerization.[3][5]

    • Maintain Low Temperatures: Even with milder reagents, electrophilic substitutions on indoles are highly exothermic. It is crucial to maintain low temperatures (e.g., 0 to -20 °C) throughout the reaction, especially during the addition of the nitrating agent, to control the reaction rate and prevent thermal decomposition.[1]

Q2: I'm observing significant amounts of dinitrated side products in my reaction mixture. How can I improve the selectivity for mono-nitration?

A2: The formation of dinitro- and other polynitrated indoles is typically a consequence of using an excess of the nitrating agent or allowing the reaction temperature to rise. Once the first nitro group is added at the C-3 position, it deactivates the pyrrole ring towards further electrophilic attack. However, under forcing conditions, a second nitration can occur on the benzene ring, typically at the C-5 or C-6 positions.[1][6]

Root Cause Analysis & Solution Pathway:

  • Causality: Over-nitration is a kinetic and stoichiometric issue. A high concentration of the nitrating agent or elevated temperatures provides the necessary activation energy for the less favorable second nitration to occur.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the amount of the nitrating agent used. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without promoting dinitration.[1] Avoid using large excesses.

    • Strict Temperature Control: Maintain a consistently low reaction temperature (0 °C or below). This decreases the rate of the second nitration step more significantly than the first, thus favoring the mono-nitrated product.[1]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the 1-methylindole has been fully consumed to prevent the subsequent formation of dinitrated products.

Experimental Protocols & Data

Protocol 1: Recommended Non-Acidic Nitration of 1-Methylindole

This protocol is adapted from established methods for the C-3 nitration of indoles using a non-acidic and metal-free approach.[3][4]

Materials:

  • 1-Methylindole (≥97% purity)

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-methylindole (1.0 eq) and tetramethylammonium nitrate (1.1 eq) in anhydrous acetonitrile.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • In a separate flask, prepare a solution of trifluoroacetic anhydride (1.5 eq) in anhydrous acetonitrile.

  • Add the TFAA solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Table: Troubleshooting Reaction Parameters
IssueParameter to AdjustRecommended ChangeRationale
Polymerization/Tar Nitrating AgentSwitch from HNO₃/H₂SO₄ to NMe₄NO₃/TFAA.Avoids strong protic acids that catalyze indole polymerization.[1][3]
Dinitration StoichiometryReduce nitrating agent to 1.05-1.1 equivalents.Minimizes excess electrophile available for a second nitration.[1]
Dinitration TemperatureMaintain reaction at or below 0 °C.Reduces the rate of the less favorable second nitration.[1]
Colored Impurities Solvents/AtmosphereUse degassed, anhydrous solvents and run under an inert atmosphere (N₂ or Ar).Prevents side reactions with dissolved oxygen and water.[1]
Low Conversion Reagent PurityEnsure 1-methylindole is pure and TFAA is fresh.Impurities in the starting material can inhibit the reaction. TFAA is hygroscopic and degrades over time.

Visualizing the Process

Reaction Mechanism and Troubleshooting Workflow

To better assist researchers, the following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common issues encountered during the synthesis.

Reaction_Mechanism cluster_reagents Reagent Generation (in situ) cluster_reaction Electrophilic Attack NMe4NO3 NMe₄NO₃ CF3COONO2 CF₃COONO₂ (Trifluoroacetyl Nitrate) NMe4NO3->CF3COONO2 TFAA TFAA TFAA->CF3COONO2 Indole 1-Methylindole CF3COONO2->Indole Provides NO₂⁺ Intermediate Sigma Complex (Resonance Stabilized) Indole->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: In-situ generation of the nitrating agent and subsequent electrophilic attack at the C-3 position of 1-methylindole.

Troubleshooting_Workflow Start Low Yield of This compound Check_Tar Is there significant tar/polymer formation? Start->Check_Tar Check_Dinitro Are dinitrated products observed (by MS/NMR)? Check_Tar->Check_Dinitro No Sol_Acid Switch to non-acidic nitrating agent (e.g., NMe₄NO₃/TFAA). Maintain T < 0 °C. Check_Tar->Sol_Acid Yes Check_SM Is starting material still present (by TLC)? Check_Dinitro->Check_SM No Sol_Stoich Reduce nitrating agent to 1.1 eq. Maintain T < 0 °C. Monitor via TLC. Check_Dinitro->Sol_Stoich Yes Sol_Conditions Check reagent purity. Increase reaction time or slight T increase (-5 to 0 °C). Check_SM->Sol_Conditions Yes End Achieved High Yield and Purity Check_SM->End No (Purification Issue) Sol_Acid->End Sol_Stoich->End Sol_Conditions->End

Caption: A logical decision tree for troubleshooting low yields in the synthesis of this compound.

References

  • BenchChem. (2025). Common side products in the nitration of 1H-indole. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole. BenchChem Technical Support.
  • PubChem. (n.d.). This compound.
  • Wang, B., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
  • Potts, K. T., & Saxton, J. E. (1960). 1-METHYLINDOLE. Organic Syntheses, 40, 68. [Link]
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.
  • BenchChem. (2025). Application Notes and Protocols: 3-Nitro-1H-indole as a Versatile Intermediate in Organic Synthesis.
  • Wang, B., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Berti, G., & Da Settimo, A. (1960). The nitration of some methyl substituted indole-3-aldehydes. Tetrahedron, 20(S1), 13-18. [Link]

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Technical Support Center: Enhancing the Solubility of 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges encountered with 1-Methyl-3-nitro-1H-indole. Our guidance is grounded in established scientific principles and practical laboratory experience to empower you to overcome experimental hurdles and achieve your research goals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The limited aqueous solubility of this compound stems from its molecular structure. The core indole ring system is largely aromatic and hydrophobic. While the nitro group (-NO₂) adds some polarity, the presence of the methyl group (-CH₃) and the overall non-polar surface area dominate, leading to unfavorable interactions with the highly polar water molecules.[1][2] Indole itself is only slightly soluble in water.[2]

Q2: I'm observing precipitation of my compound during my aqueous-based assay. What is the likely cause?

A2: Precipitation during an aqueous-based assay is a classic indicator of a compound exceeding its thermodynamic solubility limit in that specific medium. This can be triggered by a change in solvent composition (e.g., dilution of a stock solution), temperature fluctuations, or interactions with other components in the assay buffer.

Q3: Can I simply increase the temperature to dissolve more this compound?

A3: While increasing the temperature can enhance the solubility of many compounds, this approach should be used with caution.[2] For this compound, the thermal stability of the molecule must be considered. Elevated temperatures could potentially lead to degradation, especially over extended periods. It is crucial to first assess the compound's thermal stability before employing heat as a primary solubilization method.

Q4: Are there any safety concerns I should be aware of when handling this compound and its solutions?

A4: As with any chemical, it is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guides: Step-by-Step Protocols for Solubility Enhancement

This section provides detailed protocols for three widely applicable and effective methods to increase the solubility of this compound.

Guide 1: Cosolvency Approach

Cosolvency is a highly effective and straightforward technique for solubilizing poorly water-soluble compounds by using a mixture of a primary solvent (typically water) and a water-miscible organic solvent.[3][4][5] The cosolvent works by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[6]

Commonly Used Cosolvents:
  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), particularly PEG 400[7]

  • Glycerin[7]

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol for Cosolvency:
  • Initial Screening:

    • Prepare saturated solutions of this compound in a range of neat cosolvents (e.g., Ethanol, PG, PEG 400, DMSO) to determine its solubility in each.

    • Equilibrate the solutions for 24 hours at a controlled temperature with constant agitation.

    • Filter the solutions and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Developing a Cosolvent System:

    • Based on the initial screening, select the cosolvent that demonstrates the highest solubilizing capacity.

    • Prepare a series of aqueous solutions with varying concentrations of the chosen cosolvent (e.g., 10%, 20%, 30%, 40%, 50% v/v in water or your buffer).

    • Determine the solubility of this compound in each of these cosolvent-water mixtures following the procedure in step 1.

  • Optimization and Application:

    • Plot the solubility of this compound as a function of the cosolvent concentration to identify the optimal ratio for your desired final concentration.

    • Important: When preparing your final formulation, always dissolve the compound in the pure cosolvent first before slowly adding the aqueous phase with continuous stirring to prevent precipitation.[8]

Data Presentation: Solubility in Common Cosolvents (Hypothetical Data)
CosolventSolubility of this compound (mg/mL)
Water< 0.1
Ethanol5.0
Propylene Glycol8.5
PEG 40012.0
DMSO> 50
Visualizing the Cosolvency Workflow:

Cosolvency_Workflow cluster_screening Initial Screening cluster_development System Development cluster_optimization Optimization Screen_Solvents Select Cosolvents (Ethanol, PG, PEG 400, DMSO) Prep_Saturated Prepare Saturated Solutions Screen_Solvents->Prep_Saturated Analyze_Solubility Analyze Solubility Prep_Saturated->Analyze_Solubility Select_Best Select Best Cosolvent Analyze_Solubility->Select_Best Highest Solubility Prep_Mixtures Prepare Aqueous Mixtures (10-50% v/v) Select_Best->Prep_Mixtures Determine_Solubility Determine Solubility in Mixtures Prep_Mixtures->Determine_Solubility Plot_Data Plot Solubility vs. % Cosolvent Determine_Solubility->Plot_Data Identify Optimal Ratio Final_Formulation Prepare Final Formulation Plot_Data->Final_Formulation Micellar_Solubilization cluster_micelle Surfactant Micelle Drug This compound S1 Surfactant Drug->S1 S2 Surfactant Drug->S2 S3 Surfactant Drug->S3 S4 Surfactant Drug->S4 S5 Surfactant Drug->S5 S6 Surfactant Drug->S6 Aqueous Phase Aqueous Phase Aqueous Phase->S1 Hydrophilic Head Aqueous Phase->S2 Aqueous Phase->S3 Aqueous Phase->S4 Aqueous Phase->S5 Aqueous Phase->S6

Caption: Encapsulation within a surfactant micelle.

Guide 3: Solid Dispersion Technology

Solid dispersion is a robust technique for significantly enhancing the solubility and dissolution rate of poorly water-soluble compounds. [9][10][11][12]This method involves dispersing the compound at a molecular level within a solid, hydrophilic carrier matrix. [13]The increased dissolution rate is attributed to several factors, including a reduction in particle size to a molecular level, improved wettability, and the conversion of the drug from a crystalline to a more soluble amorphous state. [9][10]

Commonly Used Carriers:
  • Polyvinylpyrrolidone (PVP) [10]* Polyethylene glycols (PEGs) of various molecular weights [10]* Hydroxypropyl methylcellulose (HPMC)

Experimental Protocol for Solvent Evaporation Method:
  • Carrier and Solvent Selection:

    • Choose a hydrophilic carrier (e.g., PVP K30).

    • Select a volatile organic solvent in which both this compound and the carrier are soluble (e.g., ethanol, methanol, or a mixture thereof).

  • Preparation of the Solid Dispersion:

    • Dissolve both this compound and the carrier in the chosen solvent in a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).

    • Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.

    • The resulting solid film should be further dried under a vacuum to remove any residual solvent.

  • Characterization and Evaluation:

    • The solid dispersion can be characterized using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the dispersed compound.

    • Evaluate the dissolution rate of the solid dispersion in your aqueous medium of interest and compare it to that of the pure crystalline compound.

Visualizing the Solid Dispersion Workflow:

Solid_Dispersion_Workflow A Dissolve Drug and Carrier in a Common Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Solid Dispersion Powder C->D E Characterization (DSC, XRD) D->E F Dissolution Testing D->F

Caption: Solid dispersion preparation via solvent evaporation.

References

  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • National Institutes of Health. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
  • Slideshare. (n.d.). Cosolvency.
  • ResearchGate. (2020). Solubility Enhancement by Solid Dispersion Method: An Overview.
  • (n.d.). Co-solvency and anti-solvent method for the solubility enhancement.
  • SciSpace. (n.d.). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • ResearchGate. (2024). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients.
  • (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • PubMed. (2024). A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Solubility of Things. (n.d.). Indole-3-propionic acid.
  • Solubility of Things. (n.d.). Indole.
  • National Institutes of Health. (n.d.). This compound.
  • National Institutes of Health. (n.d.). 1H-Indole, 1-methyl-5-nitro-.
  • YouTube. (2017). Indole : Preparation, Structure & Physical & Chemical Properties.
  • Formula Botanica. (2024). Guide to 4 Natural Solubilisers for Cosmetic Formulating.
  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
  • (2024). We have tested 11 natural solubilizers: here are the best 3.
  • Joan Morais Cosmetics School. (2024). Natural Solubilizers.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (n.d.). Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents.
  • CompoundingToday.com. (n.d.). pH Adjusting Database.
  • (2023). Solubility of Organic Compounds.
  • National Institutes of Health. (n.d.). 3-Nitro-1-tosyl-1H-indole.
  • Wikipedia. (n.d.). 1-Methylindole.
  • Khan Academy. (n.d.). pH and solubility.
  • Chemical Synthesis Database. (n.d.). 3-methyl-2-nitro-1H-indole.
  • National Institutes of Health. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • NIST WebBook. (n.d.). Benzene, 1-methyl-3-nitro-.
  • (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • National Institutes of Health. (n.d.). 3-Methyl-1-nitroso-1H-indole.

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Technical Support Center: Optimizing Reaction Conditions for 1-Methyl-3-nitro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 1-Methyl-3-nitro-1H-indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and validated protocols to ensure successful experimental outcomes.

Critical Safety & Handling Protocols

Nitration reactions are inherently energetic and require strict safety protocols.[1] Nitric acid is a strong oxidizer and highly corrosive, capable of causing severe chemical burns and reacting violently with many organic materials.[2][3][4]

Core Safety Mandates:

  • Personal Protective Equipment (PPE): Always wear chemical safety glasses, a face shield, compatible gloves, and a flame-retardant lab coat.

  • Ventilation: All manipulations involving nitric acid and nitrating agents must be performed inside a certified chemical fume hood.[2][4]

  • Emergency Preparedness: Ensure immediate access to an eyewash station and safety shower.[3][4]

  • Exothermic Control: Nitration is a highly exothermic process.[1] Always use an appropriate cooling bath (e.g., ice-salt) to maintain the recommended temperature. Add reagents dropwise with vigorous stirring to prevent localized heat buildup, which can lead to runaway reactions.[5]

  • Waste Disposal: Do not mix nitric acid waste with organic solvents or other waste streams.[4] Use designated, labeled, and vented waste containers.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main challenge lies in controlling the regioselectivity and preventing side reactions. The indole nucleus is highly electron-rich and exceptionally sensitive to strong acids, which are often used in classical nitration.[6][7] This sensitivity can lead to acid-catalyzed polymerization, resulting in the formation of intractable tars and significantly reducing the yield.[6][7]

Q2: Why is direct nitration with a standard nitric acid/sulfuric acid mixture not recommended?

While effective for many aromatic compounds, "mixed acid" is generally too harsh for the indole ring system.[6] Under these strongly acidic conditions, the indole nucleus can be protonated at the C-3 position. This deactivates the pyrrole ring towards electrophilic attack and can promote nitration at the C-5 or C-6 positions of the benzene ring, leading to a mixture of isomers.[7] More importantly, it aggressively catalyzes polymerization.[6]

Q3: What are the preferred nitrating agents for achieving high regioselectivity at the C-3 position?

To favor C-3 nitration and minimize degradation, milder, non-acidic nitrating agents are strongly recommended.[7] Effective options include:

  • Benzoyl Nitrate or Acetyl Nitrate: These reagents are less aggressive than mixed acid and provide better control.[6][7]

  • Tetramethylammonium Nitrate with Trifluoroacetic Anhydride (TFAA): This modern method generates trifluoroacetyl nitrate in situ, a powerful electrophilic nitrating agent that operates under non-acidic conditions, providing excellent regioselectivity for the C-3 position.[8][9]

Q4: What is the expected yield for the synthesis of this compound?

Yields are highly dependent on the chosen method and the purity of the starting materials. With optimized protocols using milder nitrating agents and careful temperature control, isolated yields can range from moderate to good (e.g., 70-80%). However, without careful optimization, yields can be very low due to the aforementioned side reactions.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Yield of the Desired Product with Formation of a Dark, Insoluble Tar
  • Question: My reaction turned into a dark, tarry mess, and I couldn't isolate any of the desired this compound. What went wrong?

  • Answer: This is a classic sign of acid-catalyzed polymerization of the indole starting material.[6] The indole ring is highly nucleophilic and prone to attacking another protonated indole molecule, initiating a chain reaction that forms high-molecular-weight polymers.[6]

    • Primary Cause: Use of strong acids (e.g., H₂SO₄) or localized "hot spots" from inadequate cooling or too-rapid addition of the nitrating agent.[5]

    • Solution:

      • Switch to a Milder Nitrating Agent: Avoid mixed acid entirely. Employ a non-acidic system like tetramethylammonium nitrate in trifluoroacetic anhydride.[8][9]

      • Strict Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C to -20 °C) throughout the addition process to manage the exotherm.[6]

      • Slow, Controlled Addition: Add the nitrating agent dropwise with vigorous stirring to ensure rapid dispersion and prevent localized high concentrations and temperature gradients.[5]

Issue 2: Presence of Multiple Mono-nitro Isomers (e.g., 5-nitro, 6-nitro) in the Product Mixture
  • Question: My NMR analysis shows the desired 3-nitro product, but also significant amounts of other isomers. How can I improve the C-3 selectivity?

  • Answer: The formation of benzene-ring nitrated isomers (typically at C-5 and C-6) indicates that the reaction conditions are deactivating the highly reactive pyrrole ring, forcing the electrophile to attack the less reactive benzene portion.[7]

    • Primary Cause: Protonation of the indole ring at C-3 under acidic conditions.

    • Solution:

      • Avoid Strong Acids: As with polymerization, the key is to use non-acidic or mildly acidic conditions that do not cause significant protonation.

      • Optimize Reagent Choice: Reagents like in situ generated trifluoroacetyl nitrate are highly effective at targeting the C-3 position due to their high electrophilicity under non-protonating conditions.[8][9]

Issue 3: Formation of Dinitrated Byproducts
  • Question: Besides my mono-nitrated product, I am also isolating a dinitrated species. How can I prevent this?

  • Answer: Over-nitration occurs when the reaction is too aggressive or proceeds for too long. The initial this compound product is less reactive than the starting material but can still undergo a second nitration under forcing conditions.

    • Primary Cause: Excess of the nitrating agent, elevated reaction temperature, or prolonged reaction time.[6]

    • Solution:

      • Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents).[6]

      • Maintain Low Temperature: Running the reaction at reduced temperatures decreases the rate of the second nitration step more significantly than the first, favoring the mono-nitrated product.[6]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is gone to prevent the formation of dinitro products.

Issue 4: Difficulty in Purifying the Final Product
  • Question: The crude product is an oily, colored substance that is difficult to purify by column chromatography. What can I do?

  • Answer: Colored impurities often arise from minor side reactions, including oxidation and the formation of nitroso compounds.[6]

    • Primary Cause: Impure starting materials or reagents, or the presence of oxygen.

    • Solution:

      • Ensure Reagent Purity: Use freshly purified 1-methylindole and high-purity reagents.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

      • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.[6]

      • Chromatography Optimization: Use a carefully selected solvent system for column chromatography. A gradient elution from a non-polar solvent (like hexanes) to a slightly more polar mixture (like hexanes/ethyl acetate) is often effective.

Data Summary & Visualization
Table 1: Comparison of Common Nitrating Systems for 1-Methylindole
Nitrating SystemTypical ConditionsKey AdvantagesMajor Drawbacks
HNO₃ / H₂SO₄ -10 to 0 °CInexpensive and powerfulLow selectivity, high risk of polymerization and tar formation.[6]
Acetyl Nitrate 0 to 10 °CMilder than mixed acid, better selectivity for C-3Can still cause some side reactions if not carefully controlled.
Benzoyl Nitrate Low temperatureGood C-3 selectivity, non-acidic conditionsReagent needs to be prepared.
NMe₄NO₃ / TFAA 0 to 5 °CExcellent C-3 regioselectivity, non-acidic, high functional group toleranceReagents are more expensive.[8][9]
Diagrams

Troubleshooting_Logic start Problem Encountered During Synthesis low_yield Low Yield & Tar Formation start->low_yield isomers Mixture of Isomers (3-, 5-, 6-nitro) start->isomers dinitration Dinitrated Byproducts Observed start->dinitration cause_poly Cause: Acid-Catalyzed Polymerization low_yield->cause_poly cause_isomers Cause: Pyrrole Ring Deactivation isomers->cause_isomers cause_dini Cause: Excess Nitrating Agent / High Temp dinitration->cause_dini solution_poly Solution: - Use Non-Acidic Agent (e.g., NMe4NO3/TFAA) - Maintain Low Temperature (-20 to 0°C) - Slow, Dropwise Addition cause_poly->solution_poly solution_isomers Solution: - Avoid Strong Acids - Use C-3 Selective Reagent cause_isomers->solution_isomers solution_dini Solution: - Control Stoichiometry (1.1 eq) - Maintain Low Temperature - Monitor by TLC & Quench cause_dini->solution_dini

Caption: Troubleshooting logic for common synthesis issues.

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 1-Methylindole + Solvent (DCM/ACN) cool_reactor Cool Reactor to 0-5 °C start->cool_reactor add_reagent Slow, Dropwise Addition of Nitrating Agent to Reactor cool_reactor->add_reagent prep_nitrating Prepare Nitrating Agent (e.g., NMe4NO3 in TFAA/ACN) prep_nitrating->add_reagent stir Stir at 0-5 °C for 2-4 hours add_reagent->stir monitor Monitor Progress with TLC stir->monitor quench Quench with Saturated NaHCO3 / Ice monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry_concentrate Dry Organic Layer & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Final Product: This compound purify->end

Caption: Experimental workflow for C-3 nitration.

Detailed Experimental Protocols
Protocol: Regioselective C-3 Nitration using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride

This protocol is adapted from modern, non-acidic methodologies that provide high yields and excellent regioselectivity.[8][9]

Materials:

  • 1-Methyl-1H-indole

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM) or Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methyl-1H-indole (1.0 eq). Dissolve it in anhydrous DCM (or CH₃CN).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5 °C.

  • Nitrating Agent Preparation: In a separate flask, dissolve tetramethylammonium nitrate (1.1 eq) in anhydrous DCM (or CH₃CN). To this suspension, slowly add trifluoroacetic anhydride (1.5 eq) while maintaining the temperature at 0–5 °C. Stir for 10-15 minutes to allow for the in situ formation of trifluoroacetyl nitrate.

  • Addition: Add the freshly prepared nitrating agent solution dropwise to the cooled solution of 1-methylindole over 30-45 minutes. Ensure the internal temperature of the reaction does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0–5 °C. Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

References
  • National Academic Digital Library of Ethiopia. (2013).
  • ResearchGate. (n.d.).
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]
  • Química Organica.org. (n.d.).
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

Sources

Technical Support Center: Overcoming Assay Interference from 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address assay interference caused by the small molecule, 1-Methyl-3-nitro-1H-indole. Our goal is to equip you with the scientific rationale and practical protocols to identify, characterize, and mitigate interference, ensuring the integrity and reliability of your experimental data.

Introduction: The Challenge of Assay Interference

High-throughput screening (HTS) campaigns and subsequent hit validation studies are cornerstones of modern drug discovery. However, the chemical properties of test compounds can often interfere with assay technologies, leading to misleading results such as false positives or false negatives.[1] this compound, an indole derivative, possesses structural motifs—specifically the nitroaromatic system—that are known to interact with common assay components and detection methods. Understanding and systematically troubleshooting these interactions is critical for advancing a research program and avoiding the costly pursuit of artifactual hits.

This guide is structured to walk you through a logical troubleshooting workflow, from initial suspicion of interference to confirmatory orthogonal assays.

Part 1: Is Your Compound Interfering? A Diagnostic Guide

The first step in overcoming assay interference is to determine its presence and nature. Apparent activity in a primary screen can be due to a genuine compound-target interaction or an artifact of the assay system.[2] This section provides a systematic approach to diagnose potential interference from this compound.

FAQ 1: My primary assay, which is fluorescence-based, shows a strong "hit" with this compound. What are the most likely causes of interference?

When a compound shows activity in a fluorescence-based assay, several interference mechanisms should be considered. For a nitroaromatic compound like this compound, the primary suspects are:

  • Optical Interference: The compound may absorb light at the excitation or emission wavelengths of your fluorophore or it may be intrinsically fluorescent (autofluorescence).

  • Fluorescence Quenching: The nitro group is a well-known electron-withdrawing group that can quench the fluorescence of nearby fluorophores through energy transfer mechanisms.

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[3] Due to the hydrophobic nature of the indole core, aggregation is a significant possibility, especially in aqueous buffers.[4]

A logical workflow to dissect these possibilities is essential.

G Start Fluorescence Assay 'Hit' Q1 Is the compound colored? Start->Q1 A1_Yes Potential Inner Filter Effect (Absorbance Interference) Q1->A1_Yes Yes Q2 Run Compound-Only Fluorescence Control Q1->Q2 No/Slightly Yellow A2_High Compound is Autofluorescent Q2->A2_High High Signal A2_Low Proceed to Quenching Check Q2->A2_Low Low/No Signal Q3 Run Fluorophore + Compound (No Target) Control A2_Low->Q3 A3_Reduced Fluorescence Quenching is Occurring Q3->A3_Reduced Signal Reduced A3_NoChange Interference is likely not optical. Consider Aggregation or Target-Specific Reactivity. Q3->A3_NoChange No Change Q4 Test for Aggregation (e.g., DLS) A3_NoChange->Q4 A4_Aggregates Compound Aggregation is the likely cause. Q4->A4_Aggregates Aggregates Detected A4_NoAggregates Consider Target-Specific Reactivity or other non-specific interactions. Q4->A4_NoAggregates No Aggregates

Caption: Initial diagnostic workflow for fluorescence assay interference.

FAQ 2: How do I test for optical interference (absorbance and autofluorescence)?

The first and most straightforward step is to characterize the compound's intrinsic optical properties in your assay buffer.

  • Absorbance Spectrum: Run a full UV-Visible absorbance scan of this compound at the highest concentration used in your assay. Nitroaromatic compounds often absorb in the near-UV and visible range.[4] If you observe significant absorbance at the excitation or emission wavelength of your assay's fluorophore, you may be experiencing an "inner filter effect," where the compound absorbs light intended for or emitted by the fluorophore, leading to a false negative or reduced signal.

  • Autofluorescence Check: Prepare wells containing only the assay buffer and this compound at various concentrations. Read the plate using the same filter set (excitation and emission wavelengths) and gain settings as your primary assay. A significant, concentration-dependent signal indicates that the compound is autofluorescent, which can lead to false-positive results.[5]

FAQ 3: My compound isn't autofluorescent, but my signal is still low. How do I confirm fluorescence quenching?

Fluorescence quenching is a common artifact for compounds containing nitro groups. To test for this, perform a cell-free quenching experiment:

  • Prepare a solution of your fluorescent probe/dye in assay buffer at the concentration used in your primary assay.

  • In a multi-well plate, add this fluorescent probe solution to wells containing serial dilutions of this compound.

  • Measure the fluorescence intensity.

  • A compound concentration-dependent decrease in fluorescence, compared to a vehicle control (e.g., DMSO), is strong evidence of quenching.

FAQ 4: Optical interference seems unlikely. How can I determine if my compound is aggregating?

Compound aggregation is a notorious source of non-specific inhibition in biochemical assays.[3] Aggregates can sequester and denature proteins, leading to reproducible, concentration-dependent inhibition that mimics a true hit. Due to the limited aqueous solubility of many indole derivatives, this is a critical parameter to investigate.[4][6]

Methods to Detect Aggregation:

MethodPrincipleThroughputKey Considerations
Dynamic Light Scattering (DLS) Measures the size of particles in solution by analyzing fluctuations in scattered light caused by Brownian motion.[7]Low to MediumGold standard for detecting aggregates. Requires specialized equipment. Can be performed in microplates.[2][8]
Detergent Counter-Screen Aggregation-based inhibition is often reversed by the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) which disrupts the aggregates.HighSimple to implement. Add detergent to your primary assay and see if the compound's activity is diminished.
Centrifugation Test Aggregates can often be pelleted by high-speed centrifugation.LowPre-incubate the compound in assay buffer, centrifuge at >14,000 x g, and test the supernatant for activity. A loss of activity suggests aggregation.

Part 2: Mitigating Interference and Validating Your Hit

Once you have a hypothesis for the type of interference, you can employ specific strategies to mitigate the issue and ultimately validate your hit with an independent method.

FAQ 5: I've confirmed my compound is autofluorescent. What are my options?

Autofluorescence can be a significant challenge. Here are some effective strategies:

  • Switch to a Red-Shifted Fluorophore: Autofluorescence is often most pronounced in the blue-green region of the spectrum. Shifting to a fluorophore that excites and emits at longer wavelengths (>600 nm) can often eliminate the interference.

  • Time-Resolved Fluorescence (TRF): This technology uses long-lifetime lanthanide-based fluorophores and a time delay between excitation and detection. This allows the short-lived background fluorescence from interfering compounds to decay before the specific signal is measured.

  • Use a Non-Fluorescent Orthogonal Assay: The most definitive way to confirm a hit is to use an orthogonal assay with a different detection modality, such as luminescence, absorbance, or a label-free method.[9][10]

G Start Interference Identified Mitigation Mitigation Strategy Selection Start->Mitigation RedShift Switch to Red-Shifted Dyes Mitigation->RedShift Autofluorescence TRF Use Time-Resolved Fluorescence (TRF) Mitigation->TRF Autofluorescence/ Quenching Detergent Add Detergent (e.g., Triton X-100) to Assay Buffer Mitigation->Detergent Aggregation Concentration Lower Compound Concentration Mitigation->Concentration Aggregation/ Solubility Validation Hit Validation Mitigation->Validation OrthoAssay Perform Orthogonal Assay (e.g., Luminescence, SPR, AlphaScreen) Validation->OrthoAssay SAR Test Structurally Related Analogs (SAR by Catalog) Validation->SAR Result Confirmed Hit or Artifact OrthoAssay->Result SAR->Result

Caption: Workflow for interference mitigation and hit validation.

FAQ 6: My compound aggregates. How can I get reliable data?

If aggregation is confirmed, the apparent activity is likely a non-specific artifact. However, you can take steps to be certain:

  • Lower the Compound Concentration: Aggregation is a concentration-dependent phenomenon.[3] Test this compound at concentrations below its critical aggregation concentration (CAC) if possible.

  • Include a Detergent: As mentioned, re-testing in the presence of 0.01% Triton X-100 can disrupt aggregates. If the inhibitory activity disappears, it was an aggregation artifact.

  • Confirm with an Orthogonal Assay: An orthogonal assay with a different readout is the ultimate test.[11] Label-free methods like Surface Plasmon Resonance (SPR) are particularly powerful for confirming direct binding to the target protein and are generally insensitive to aggregation artifacts.[8]

FAQ 7: What are some good orthogonal assays to confirm a hit from a fluorescence-based screen?

Choosing the right orthogonal assay is key to confidently validating a hit. The goal is to use a technology with a different detection principle to ensure the observed activity is not an artifact of the primary assay format.[10][12]

Recommended Orthogonal Assay Formats:

Assay TechnologyPrincipleAdvantages
Luminescence-based Assays e.g., Luciferase or chemiluminescence reporters.High sensitivity, low background, and not susceptible to fluorescence interference.[12]
AlphaScreen®/AlphaLISA® Bead-based proximity assay measuring luminescence.Homogeneous format, highly sensitive, and measures molecular interactions directly.
Surface Plasmon Resonance (SPR) Label-free detection of binding events on a sensor chip.Provides real-time kinetics (on/off rates) and confirms direct binding; insensitive to optical interference.[8]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Gold standard for thermodynamic characterization of binding; completely label-free.
LC-MS Based Assays Directly measures substrate conversion to product via mass spectrometry.Highly quantitative and insensitive to optical interference, but lower throughput.[9]

Part 3: Experimental Protocols

Here we provide foundational protocols for key troubleshooting experiments. Always adapt these to your specific assay conditions.

Protocol 1: Characterization of Optical Interference

Objective: To determine the absorbance and autofluorescence properties of this compound.

Materials:

  • This compound

  • 100% DMSO

  • Assay Buffer

  • Microplate reader with absorbance and fluorescence capabilities

  • UV-transparent and black opaque microplates

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution series of the compound in DMSO.

  • For Absorbance: a. Dilute the DMSO serial dilutions into assay buffer in a UV-transparent plate to achieve the final assay concentrations. b. Include buffer-only and buffer + DMSO vehicle controls. c. Scan the absorbance from 280 nm to 700 nm. Note the absorbance at your assay's excitation and emission wavelengths.

  • For Autofluorescence: a. Dilute the DMSO serial dilutions into assay buffer in a black opaque plate. b. Include buffer-only and buffer + DMSO vehicle controls. c. Read the plate using your primary assay's excitation/emission wavelengths and gain setting.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation

Objective: To detect the formation of compound aggregates in solution.

Materials:

  • This compound

  • 100% DMSO

  • Assay Buffer (must be filtered through a 0.2 µm filter)

  • DLS instrument and compatible low-volume cuvettes or plates.[13]

Procedure:

  • Prepare a dilution series of this compound in assay buffer, keeping the final DMSO concentration constant and low (e.g., 1%).

  • Equilibrate samples to the desired temperature.

  • Measure a buffer + vehicle control first to establish the baseline.

  • Measure each compound concentration. The DLS software will calculate the translational diffusion coefficient and derive the hydrodynamic radius (RH).[13]

  • Interpretation: A significant increase in the measured particle size (e.g., from <5 nm to >100 nm) and an increase in the polydispersity index (PDI) at higher concentrations indicate the formation of aggregates.[7]

References

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]
  • Refaei, M. (2011). DLS Protocol. University of Arizona. [Link]
  • National Center for Biotechnology Information. (2017).
  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. [Link]
  • Lin, H. T., et al. (2021). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. In Methods in Molecular Biology. [Link]
  • Patsnap. (2025). How to Detect Early Aggregation with Dynamic Light Scattering.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
  • AXXAM. (n.d.).
  • Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
  • Unchained Labs. (n.d.).
  • Yadav, D., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 14(18), 1667–1678. [Link]
  • Lignell, H., et al. (2022). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 6(1), 143-152. [Link]
  • Yadav, D., et al. (2019). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. Biochemical Journal, 107(2), 225–237. [Link]
  • Aaron, J. J., et al. (2012). Fluorescence properties of new substituted thieno [3, 2-b] indole derivatives and their electrosynthesized oligomers. Request PDF. [Link]
  • Rkein, B., et al. (2021). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Rkein, B., et al. (2020).
  • Magritek. (n.d.).
  • Bairamov, V.K., et al. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one.

Sources

Technical Support Center: Purification of 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Methyl-3-nitro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this important synthetic intermediate in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you diagnose and resolve common purification issues.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequent problems observed after the initial synthesis and work-up of this compound.

Problem 1: My crude product is a dark, oily, or tar-like substance instead of a solid.

Root Cause Analysis: The formation of a dark tar or oil is a classic issue in indole chemistry, particularly during electrophilic substitution reactions like nitration. The indole nucleus is highly susceptible to acid-catalyzed polymerization.[1] Strong acids, such as sulfuric acid often used in traditional nitrating mixtures, can protonate the indole ring, initiating a chain reaction where indole molecules attack each other, leading to high-molecular-weight oligomers and polymers.[1] Elevated reaction temperatures exacerbate this issue.

Recommended Solutions:

  • Re-evaluate Your Nitrating Agent: Avoid strong, mixed-acid conditions (HNO₃/H₂SO₄). Instead, opt for milder, non-acidic nitrating agents which are known to improve regioselectivity and reduce polymerization.[1][2] A highly effective modern alternative is using trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from tetramethylammonium nitrate and trifluoroacetic anhydride, which proceeds under non-acidic conditions.[3][4]

  • Strict Temperature Control: Ensure the reaction is conducted at low temperatures (e.g., -10 °C to 0 °C) to minimize the rate of acid-catalyzed decomposition and other side reactions.[1]

  • Post-Reaction Quench and Neutralization: After the reaction is complete (as monitored by TLC), quench it by pouring the mixture onto crushed ice. This dilutes the acid and dissipates heat. Follow this with a careful neutralization using a weak base like sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Liquid-Liquid Extraction: If an oil is present, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The desired product will move into the organic layer, while polymeric tars and inorganic salts will often remain in the aqueous phase or as an insoluble residue. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to see if a solid crude product can be obtained.

Problem 2: My TLC or NMR analysis shows multiple spots/peaks. What are the likely impurities?

Root Cause Analysis: The nitration of 1-methylindole can produce several impurities besides the desired 3-nitro isomer. The specific impurity profile depends heavily on the reaction conditions.

Common Impurities:

  • Unreacted 1-Methylindole: Incomplete reaction is a common source of contamination.

  • Isomeric Byproducts: While the 3-position is the most electronically favored site for electrophilic attack, other isomers can form.[5][6] Nitration can also occur on the benzene portion of the indole ring, leading to 4-, 5-, 6-, and 7-nitro isomers.[1]

  • Dinitrated Products: If an excess of the nitrating agent is used or if the reaction temperature is too high, a second nitration can occur, yielding products like 1-methyl-3,5-dinitro-1H-indole.[1][7]

  • N-Nitroso Compounds: If the nitrating agent contains nitrous acid impurities, N-nitrosation can occur, although this is less common for N-substituted indoles compared to NH-indoles.[8][9][10]

Impurity Profile Summary

Impurity TypeTypical TLC Rf (Relative to Product)Key NMR SignatureMitigation Strategy
1-Methylindole (Starting Material)HigherAbsence of -NO₂ group effects; characteristic indole peaks.Drive reaction to completion; easily removed by chromatography.
Positional Isomers (e.g., 5-nitro)SimilarDifferent aromatic splitting patterns.Column chromatography is essential.[11]
Dinitro IsomersLowerComplex aromatic region; higher molecular weight.Use stoichiometric amount of nitrating agent; maintain low temperature.[1]
Polymeric TarStays at baselineBroad, unresolved peaks.Use milder nitrating agents; low temperature; proper work-up.[1][2]

Section 2: Purification Workflow & Decision Guide

Based on the initial assessment of your crude product, the following workflow provides a systematic approach to purification.

General Purification Strategy

PurificationWorkflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Secondary Purification Crude Crude Reaction Mixture Quench Quench on Ice & Neutralize (e.g., NaHCO₃) Crude->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Concentrate Concentrate & Dry Extract->Concentrate Purity_Check1 Assess Purity (TLC/¹H NMR) Concentrate->Purity_Check1 Recrystallize Recrystallization Purity_Check1->Recrystallize Impure Pure_Product Pure this compound Purity_Check1->Pure_Product Pure Purity_Check2 Assess Purity Recrystallize->Purity_Check2 Chromatography Silica Gel Column Chromatography Purity_Check2->Chromatography Still Impure Purity_Check2->Pure_Product Pure Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Section 3: Detailed Purification Protocols

Protocol 1: Optimized Recrystallization

Recrystallization is the most efficient method for purifying the product if the main impurities are unreacted starting material or small amounts of isomers. The key is selecting an appropriate solvent system.

Objective: To dissolve the crude product in a hot solvent and allow the desired compound to crystallize upon cooling, leaving impurities behind in the solution.

Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Based on the polar nitro group and the largely nonpolar indole core, alcohols or alcohol/water mixtures are often effective.

Solvent SystemRationale
Ethanol (EtOH)Good general-purpose solvent for moderately polar compounds.
Ethanol/WaterAdding water as an anti-solvent can significantly decrease solubility at room temperature, promoting better crystal formation and yield.[12]
Isopropanol (IPA)Similar to ethanol, can be a good alternative.

Step-by-Step Procedure:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to the flask—just enough to dissolve the solid completely at the boiling point.

  • If the solution is highly colored from polymeric impurities, you may add a small amount of activated charcoal and boil for a few minutes. Caution: Do not add charcoal to a superheated solution.

  • Hot filter the solution through a fluted filter paper to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Rapid cooling can trap impurities.

  • If crystallization is slow to initiate, scratch the inside of the flask with a glass rod or add a seed crystal.

  • If crystallization is poor, add water dropwise while the solution is still warm until it becomes slightly cloudy (the cloud point), then add a few drops of ethanol to redissolve the precipitate and allow it to cool.

  • Once crystallization appears complete, cool the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent (the same solvent system used for recrystallization), and dry them under vacuum.

Protocol 2: Flash Column Chromatography

If recrystallization fails to remove isomeric impurities, flash column chromatography is the required next step.[13]

Objective: To separate compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase (solvent) is passed through the column.[13]

System Parameters:

  • Stationary Phase: Silica gel (230-400 mesh) is standard. Silica is slightly acidic and works well for separating compounds of varying polarity.[13]

  • Mobile Phase (Eluent): The choice of eluent is critical and should be determined by preliminary TLC analysis. The goal is to find a solvent system that gives good separation between the product spot and impurity spots (a ΔRf > 0.2 is ideal).

    • Start with a non-polar solvent like Hexanes or Heptane.

    • Increase polarity by adding Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • A common starting point for nitroindoles is a Hexane:EtOAc gradient (e.g., starting from 95:5 and gradually increasing the proportion of EtOAc).

Step-by-Step Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure there are no air bubbles or cracks.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, "dry loading" is preferred: dissolve the compound, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elute the Column: Begin running the mobile phase through the column, collecting fractions in test tubes. The least polar compounds will elute first. Therefore, expect unreacted 1-methylindole to elute before the more polar this compound.

  • Monitor the Elution: Monitor the fractions by TLC to determine which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Chromatography

ChromatographyTroubleshooting cluster_0 Symptom cluster_1 Diagnosis & Solution Start Problem with Column Chromatography NoSeparation Poor or No Separation (Compounds co-elute) Start->NoSeparation NoElution Compound Won't Elute from Column Start->NoElution TooPolar Diagnosis: Eluent is too polar. Solution: Decrease eluent polarity (e.g., more Hexane). NoSeparation->TooPolar NotPolarEnough Diagnosis: Eluent is not polar enough. Solution: Increase eluent polarity (e.g., more EtOAc). NoElution->NotPolarEnough

Caption: Troubleshooting common column chromatography issues.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is my final product yellow? Is this an impurity? A1: Nitroaromatic compounds are often yellow due to the electronic transitions associated with the nitro group conjugated with the aromatic system. Pure this compound is expected to be a yellow solid. However, a dark brown or orange color may indicate the presence of polymeric or oxidized impurities.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of techniques is essential for confirmation:

  • ¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5][6]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • TLC: A single spot in multiple solvent systems is a good indicator of purity.

Q3: Can I use reverse-phase chromatography for this purification? A3: Yes, reverse-phase HPLC or flash chromatography (using a C18-functionalized silica) can be an excellent alternative, especially for separating closely related isomers.[11] The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.[11]

References

  • BenchChem. (n.d.). Common side products in the nitration of 1H-indole.
  • SIELC Technologies. (n.d.). Separation of 5-Nitroindole on Newcrom R1 HPLC column.
  • Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • Lin, Y., et al. (2019). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry.
  • Lin, Y., et al. (2019). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Publications.
  • University of Colorado Boulder. (n.d.). Column chromatography.
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  • Qiu, J., et al. (2012). 3-(2-Methyl-2-nitropropyl)-1H-indole. Acta Crystallographica Section E.
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  • Kumar, V., et al. (2022). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen.
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  • Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
  • Cosmetic Ingredient Review. (2023). Nitrosation Resource Document.
  • Gagare, D. (2023). Is it possible for aromatic nitrogen to convert nitrosamine? - Indole. Nitrosamines Exchange.
  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
  • Croisy, A., et al. (1989). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.
  • Noland, W. E., et al. (1961). Nitration of Indoles. II. The Mononitration of Methylindoles. The Journal of Organic Chemistry.
  • D'Agostino, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. iris.unina.it.
  • National Center for Biotechnology Information. (n.d.). 1-Methylindole. PubChem.
  • Zhang, L., et al. (2015). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate.
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Technical Support Center: Synthesis and Scale-Up of 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 1-Methyl-3-nitro-1H-indole.

As a Senior Application Scientist, this guide is designed to provide you with not just protocols, but the underlying chemical principles and field-proven insights necessary for successfully scaling the synthesis of this compound. We will address common challenges, from reaction control to product purification, ensuring a robust and reproducible process.

A. Critical Safety & Handling Precautions

Nitration reactions are energetic and require strict safety protocols. The combination of nitric acid with organic materials, especially in the presence of dehydrating agents like acetic anhydride, can create highly reactive and potentially explosive mixtures.[1][2]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and compatible gloves (butyl rubber or Viton are recommended for concentrated nitric acid).[1]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[3][4] Ensure an eyewash station and safety shower are immediately accessible.[2]

  • Reagent Handling:

    • Nitric acid is a strong oxidizer and highly corrosive. It reacts violently with many substances, including alcohols, bases, and organic solvents.[3][4]

    • When preparing nitrating mixtures, always add the acid slowly to the other reagent while cooling . Specifically, for acetyl nitrate preparation, add nitric acid dropwise to chilled acetic anhydride.[5] This controls the exothermic reaction.

  • Waste Disposal: Do not mix nitric acid waste with other waste streams, particularly organic solvents.[4] Neutralize acidic waste carefully before disposal according to institutional and local environmental regulations.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the electrophilic nitration of 1-methylindole. Due to the indole ring's sensitivity to strong acids (which can cause polymerization), milder nitrating agents are preferred over the traditional nitric acid/sulfuric acid mixture.[7] A common and effective agent is acetyl nitrate, generated in situ by reacting nitric acid with acetic anhydride.[5] This reagent selectively nitrates the electron-rich C-3 position of the indole nucleus.

Q2: Why is direct nitration with a strong acid mixture (HNO₃/H₂SO₄) not recommended for indoles?

The indole nucleus is highly susceptible to acid-catalyzed polymerization.[7] The C-3 position, being the most nucleophilic, can be protonated by strong acids. This forms a reactive indoleninium cation which then acts as an electrophile, attacking another indole molecule and initiating a chain reaction that results in the formation of intractable polymeric tars.[7]

Q3: Are there alternative, non-acidic methods for this nitration?

Yes, several modern methods avoid the use of strong acids, which can be beneficial for substrates with acid-sensitive functional groups. One notable method involves the use of trifluoroacetyl nitrate, generated from ammonium tetramethylnitrate and trifluoroacetic anhydride, which performs the nitration under non-acidic and metal-free conditions.[8][9][10] Radical nitration using reagents like NaNO₂ with an oxidant is another emerging strategy.[11]

Q4: What are the expected CAS number and molecular weight for my final product?

The key identifiers for this compound are:

  • CAS Number: 36728-89-9[12]

  • Molecular Formula: C₉H₈N₂O₂[13]

  • Molecular Weight: 176.17 g/mol

Troubleshooting Guide: From Lab Scale to Pilot Plant

Issue 1: Runaway Exothermic Reaction
  • Symptom: A rapid, uncontrolled increase in the internal reaction temperature, often accompanied by the evolution of brown NO₂ gas.

  • Potential Causes:

    • Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly generates heat faster than the cooling system can dissipate it.[14]

    • Inadequate Cooling: The cooling bath (e.g., ice-water) may not have sufficient capacity for the scale of the reaction.

    • Poor Agitation: Inefficient stirring creates localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction.[14]

  • Solutions & Scientific Rationale:

    • Controlled Addition: Use a syringe pump or an addition funnel for slow, dropwise addition of the pre-chilled nitrating agent. Monitor the internal temperature constantly.

    • Enhanced Cooling: For larger scales, consider using an ice-salt bath (-10 to -20 °C) or a cryocooler. Ensure the reactor has a high surface-area-to-volume ratio for efficient heat exchange.

    • Vigorous Stirring: Employ an overhead mechanical stirrer to ensure the reaction mixture is homogeneous and heat is distributed evenly.

Issue 2: Low Yield and/or Formation of a Dark, Insoluble Tar
  • Symptom: The final isolated product yield is significantly lower than expected, and a large amount of dark, sticky, or solid material is produced.

  • Potential Causes:

    • Acid-Catalyzed Polymerization: As detailed in the FAQs, this is the most common failure mode in indole nitration, caused by excessive acidity.[7]

    • Oxidation of the Indole Ring: Nitric acid is a potent oxidizing agent and can lead to undesired oxidative side products, especially at elevated temperatures.[2]

  • Solutions & Scientific Rationale:

    • Maintain Low Temperatures: Conduct the entire reaction, including reagent addition, at low temperatures (e.g., -10 °C to 0 °C) to minimize the rate of both polymerization and oxidation side reactions.[7]

    • Use a Milder Nitrating Agent: Avoid mixed acid. The use of acetyl nitrate in acetic anhydride is a proven method to reduce polymerization.[7]

    • Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions.[15]

Troubleshooting Low Yield: A Decision Workflow

The following diagram provides a logical workflow for diagnosing the cause of low product yield.

G start Low Yield of This compound check_tlc Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_tlc sm_present Significant Starting Material Remains check_tlc->sm_present Yes sm_absent Starting Material Consumed, But Product is Low check_tlc->sm_absent No cause_sm Potential Cause: Incomplete Reaction sm_present->cause_sm cause_side_reaction Potential Cause: Decomposition / Side Reactions sm_absent->cause_side_reaction solution_sm1 Solution: Increase Reaction Time cause_sm->solution_sm1 solution_sm2 Solution: Slightly Increase Temperature (e.g., from -10°C to 0°C) cause_sm->solution_sm2 solution_sm3 Solution: Verify Potency of Nitrating Agent cause_sm->solution_sm3 solution_sr1 Solution: Run at Lower Temperature to Prevent Decomposition cause_side_reaction->solution_sr1 solution_sr2 Solution: Ensure Rapid Quenching Post-Reaction cause_side_reaction->solution_sr2 solution_sr3 Solution: Check for Byproducts (e.g., dinitro-isomers) cause_side_reaction->solution_sr3

Caption: Troubleshooting workflow for low product yield.

Issue 3: Difficult Purification and Product Isolation
  • Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation from byproducts.

  • Potential Causes:

    • Formation of Regioisomers: While nitration strongly favors the C-3 position, minor amounts of other isomers (e.g., 6-nitro) can form, which may have similar polarity to the desired product.[7]

    • Residual Acetic Anhydride/Acid: Incomplete quenching or work-up can leave acidic impurities that interfere with crystallization.

    • Oily Byproducts: Minor oxidative or polymeric side products can act as crystallization inhibitors.

  • Solutions & Scientific Rationale:

    • Thorough Quenching & Work-up: After the reaction is complete, pour the mixture onto crushed ice and water. Neutralize carefully with a base like sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic. This will neutralize acids and hydrolyze any remaining acetic anhydride.

    • Solvent Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove water-soluble impurities.

    • Crystallization: The product is often a solid.[12] Attempt crystallization from a solvent system like ethanol/water or isopropanol. If it oils out, try trituration with a non-polar solvent like hexanes to induce solidification.

    • Chromatography: If crystallization fails, silica gel column chromatography using a gradient of ethyl acetate in hexanes is typically effective for purification.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established principles of indole nitration, prioritizing safety and selectivity.[7]

Reagents & Equipment:

  • 1-Methylindole

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (≥90%)

  • Ethyl Acetate, Hexanes

  • Saturated Sodium Bicarbonate solution (aq.)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, thermometer, mechanical stirrer, ice-salt bath

Step 1: Preparation of the Nitrating Agent (Acetyl Nitrate)

  • In a separate flask, cool acetic anhydride (5 equivalents) to -5 °C using an ice-salt bath.

  • With vigorous stirring, add fuming nitric acid (1.1 equivalents) dropwise via a syringe or dropping funnel.

  • CRITICAL: Ensure the internal temperature does not rise above 0 °C during the addition.

  • Once the addition is complete, stir the solution for an additional 15 minutes at -5 °C. This mixture should be used immediately.

Step 2: Nitration Reaction

  • Charge a three-neck flask with 1-methylindole (1 equivalent) and acetic anhydride (10 volumes, e.g., 10 mL per 1 g of indole).

  • Cool the solution to -10 °C with an ice-salt bath under moderate mechanical stirring.

  • Add the freshly prepared, cold acetyl nitrate solution from Step 1 dropwise to the 1-methylindole solution over 30-60 minutes.

  • CRITICAL: Monitor the internal temperature closely and maintain it at or below -5 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture at -5 °C to 0 °C for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 20% Ethyl Acetate/Hexanes.

Step 3: Work-up and Isolation

  • Once the starting material is consumed, quench the reaction by slowly pouring the mixture onto a vigorously stirred slurry of crushed ice and water (approx. 100 mL per 1 g of starting material).

  • Slowly add saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product, often a yellow to orange solid, can be purified by recrystallization from ethanol or an ethanol/water mixture.

  • If an oil is obtained or recrystallization is unsuccessful, purify by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes.

Quantitative Data Summary

The following table provides a general overview of reaction parameters. Actual results may vary based on the precise execution and scale.

ParameterRecommended ValueRationale
Temperature -10 °C to 0 °CMinimizes polymerization and side reactions.[7]
Equivalents of HNO₃ 1.05 - 1.2 eq.A slight excess ensures complete reaction without promoting dinitration.
Solvent Acetic AnhydrideActs as both solvent and reagent to form the mild nitrating agent.[5]
Reaction Time 1 - 3 hoursTypically sufficient for completion; monitor by TLC.
Expected Yield 70 - 90%Varies with scale and purity of reagents.

References

  • National Academic Digital Library of Ethiopia. (2013).
  • University of Washington Environmental Health & Safety. (2020). Nitric Acid Safety. [Link]
  • Washington State University. (2016). Standard Operating Procedure for Working with Nitric Acid. [Link]
  • Beijing Vokai Biotechnology Co., Ltd. This compound. [Link]
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
  • ResearchGate. (2019).
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
  • SpectraBase. 1H-Indole, 3-methyl-2-(3-nitrophenyl)-. [Link]
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
  • Kumar, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
  • Deni, S., & Gotor-Fernández, V. (2022).
  • The Royal Society of Chemistry. (2016).
  • The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. [Link]
  • Sciencemadness Discussion Board. (2023). Dehydration of nitric acid with acetic anhydride. [Link]
  • National Center for Biotechnology Information. This compound. [Link]
  • Organic Syntheses. 1-methylindole. [Link]
  • University of California, Riverside EH&S.
  • ResearchGate. (2018). Synthesis of Indoles: Recent Advances. [Link]
  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • PubChemLite. 1-methyl-3-[2-nitro-1-(nitromethyl)ethyl]indole. [Link]
  • MDPI. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. [Link]
  • MDPI. (2021). A General and Scalable Synthesis of Polysubstituted Indoles. [Link]
  • Magritek.
  • Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]
  • iris.unina.it. (2022).
  • Google Patents. EP1829872B1 - Processes for production of indole compounds.
  • ResearchGate. (2018). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. [Link]

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1-Methyl-3-nitro-1H-indole storage and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methyl-3-nitro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and stability of this compound. Here, we address common issues and questions to ensure the integrity of your experiments and the reliability of your results.

I. Core Concepts: Understanding the Stability of this compound

This compound is a valuable intermediate in organic synthesis. However, its chemical structure, featuring an electron-deficient indole ring due to the electron-withdrawing nitro group, presents specific stability challenges. The primary concerns are susceptibility to nucleophilic attack, photodegradation, and reduction of the nitro group. Understanding these potential degradation pathways is crucial for proper handling and storage.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored at 2-8°C , in a tightly sealed, light-resistant container, under an inert atmosphere (e.g., argon or nitrogen).[1]

Q2: What is the expected shelf-life of this compound?

While specific long-term stability studies on this compound are not extensively published, related nitroaromatic compounds are known to be stable for years when stored under the recommended conditions.[1] For products without a specific expiration date, a standard warranty of one year from the date of shipment is often applicable, assuming proper storage. It is always recommended to re-analyze the purity of the compound if it has been in storage for an extended period or if you observe any changes in its appearance.

Q3: What are the signs of degradation?

Visual signs of degradation can include a change in color (e.g., darkening from a pale yellow or off-white to a brownish hue) or a change in the physical form of the solid. If you observe any such changes, it is advisable to assess the purity of the material before use.[1]

Q4: In which solvents is this compound soluble?

Q5: How should I prepare stock solutions?

Stock solutions should be prepared fresh whenever possible. If storage is necessary, use an anhydrous aprotic solvent like DMSO or DMF. Store the solution at -20°C or -80°C in a tightly sealed, light-resistant vial. To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes. Before use, allow the solution to warm to room temperature before opening the vial to prevent condensation of moisture into the solution.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Poor Results in Biological Assays
  • Possible Cause A: Compound Degradation in Solution.

    • Explanation: this compound, like many nitroaromatic compounds, can be unstable in aqueous or protic solutions, especially when exposed to light.[2][3] The presence of nucleophiles in your assay buffer (e.g., thiols like DTT or glutathione) could also lead to degradation through nucleophilic aromatic substitution.[4][5]

    • Solution:

      • Prepare fresh stock solutions in anhydrous DMSO or DMF.

      • When diluting into aqueous buffers for your assay, do so immediately before the experiment.

      • Protect your solutions from light by using amber vials or covering them with aluminum foil.

      • If your assay buffer contains nucleophilic components, consider their compatibility with the compound.

  • Possible Cause B: Low Purity of the Compound.

    • Explanation: The compound may have degraded during storage or may have contained impurities from its synthesis.

    • Solution:

      • Check the certificate of analysis (CoA) for the purity of the batch you are using.

      • If degradation is suspected, re-assess the purity using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR).[6][7]

Issue 2: Low Yield or Unexpected Side Products in a Chemical Reaction
  • Possible Cause A: Reactivity with Nucleophilic Reagents or Bases.

    • Explanation: The electron-withdrawing nitro group makes the indole ring of this compound susceptible to nucleophilic attack, particularly at the C2 position.[8][9] Strong bases can also deprotonate other parts of a molecule in your reaction, leading to side reactions.

    • Solution:

      • Carefully select your nucleophiles and bases. Weakly basic nucleophiles are often preferred where possible.[10]

      • Control the reaction temperature; running the reaction at a lower temperature may improve selectivity.

      • Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of side products.

  • Possible Cause B: Degradation under Reaction Conditions.

    • Explanation: If your reaction involves prolonged heating or exposure to light, the compound may be degrading. Photochemical reactions of nitroaromatic compounds can lead to the formation of various byproducts.[11]

    • Solution:

      • Conduct the reaction in a vessel protected from light.

      • If heating is necessary, use the lowest effective temperature and minimize the reaction time.

      • Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Issue 3: Difficulty Dissolving the Compound
  • Possible Cause: Use of an Inappropriate Solvent.

    • Explanation: this compound has limited solubility in non-polar and some polar protic solvents.

    • Solution:

      • Use a high-purity, anhydrous polar aprotic solvent such as DMSO or DMF for initial dissolution.

      • Sonication or gentle warming can aid in dissolution, but avoid excessive heat to prevent degradation.

      • For subsequent dilutions into less ideal solvents (e.g., for biological assays), ensure the concentration of the initial solvent (e.g., DMSO) is compatible with your experimental system.

IV. Data Summary and Methodologies

Recommended Storage and Handling Summary
ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation.[1]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)To prevent oxidation.
Container Tightly sealed, light-resistantTo protect from moisture and photodegradation.[1][2]
Location Dry, well-ventilated areaTo prevent moisture absorption.
Incompatibilities Strong oxidizing agents, strong reducing agents, strong bases, and potent nucleophilesTo avoid hazardous reactions and degradation.[4][12]
Experimental Protocol: Purity Assessment by HPLC

This is a general method that may require optimization for your specific instrumentation.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile or a methanol/water mixture to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 90% A / 10% B, and ramp to 10% A / 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector at a wavelength where the compound has a strong absorbance (e.g., 240 nm).[6]

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the relative peak areas.

V. Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of this compound.

A This compound B Nucleophilic Adduct (e.g., at C2 position) A->B Nucleophiles (e.g., RS⁻, RO⁻) C Photodegradation Products (e.g., nitrophenolic compounds) A->C Light (UV/Visible) D 1-Methyl-1H-indol-3-amine (Reduction Product) A->D Reducing Agents (e.g., H₂, Pd/C) start Inconsistent Experimental Results check_purity Assess Purity of Solid Compound (e.g., via HPLC or qNMR) start->check_purity purity_ok Purity >95%? check_purity->purity_ok re_purify Re-purify or Obtain New Batch purity_ok->re_purify No check_solution_prep Review Solution Preparation Protocol purity_ok->check_solution_prep Yes re_purify->check_purity solution_fresh Is the solution freshly prepared? check_solution_prep->solution_fresh prepare_fresh Prepare Fresh Solution Immediately Before Use solution_fresh->prepare_fresh No check_assay_conditions Examine Assay Conditions solution_fresh->check_assay_conditions Yes prepare_fresh->check_assay_conditions light_exposure Is the assay protected from light? check_assay_conditions->light_exposure protect_from_light Use Amber Vials or Foil light_exposure->protect_from_light No buffer_compatibility Are there nucleophiles in the buffer? light_exposure->buffer_compatibility Yes protect_from_light->buffer_compatibility modify_buffer Modify Buffer or Run Control Experiments buffer_compatibility->modify_buffer Yes results_ok Results Consistent buffer_compatibility->results_ok No modify_buffer->results_ok

Caption: A logical workflow for troubleshooting inconsistent experimental results.

VI. References

  • Reactivity of 3-nitroindoles with electron-rich species. ResearchGate. [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? ACS Publications. [Link]

  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]

  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. HETEROCYCLES. [Link]

  • Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. ResearchGate. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. ResearchGate. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. National Institutes of Health. [Link]

  • A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. [Link]

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Validation & Comparative

A Comparative Guide to 1-Methyl-3-nitro-1H-indole and its Nitroindole Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics, owing to its prevalence in biologically active natural products and synthetic drugs.[1][2] The introduction of a nitro group onto this privileged structure dramatically alters its electronic properties and, consequently, its biological activity, opening new avenues for drug design. This guide provides an in-depth, objective comparison of 1-Methyl-3-nitro-1H-indole with its positional nitro isomers and other key analogs, supported by available experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to navigate the structure-activity relationships (SAR) within this important class of compounds.

Physicochemical and Spectroscopic Properties: The Influence of Nitro Group Position

The position of the electron-withdrawing nitro group on the indole ring significantly impacts the molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic profile. While comprehensive comparative data for all N-methylated isomers is not available in a single study, analysis of the parent nitroindoles provides crucial insights.

A study on the isomeric identification of nitroindole chromophores revealed distinct UV/vis absorption spectra for various isomers.[3][4] For instance, 3-nitroindole and 5-nitroindole absorb primarily in the near-UV range, with absorption maxima at 349 nm and 322 nm, respectively. In contrast, the absorption spectrum of 4-nitroindole extends further into the visible range, and 6-nitroindole exhibits two maxima in the 300-400 nm range.[3][4] These differences in absorption are a direct consequence of how the nitro group's position affects the electronic transitions within the indole ring system.

Computational studies on nitro- and chloro-indolinone derivatives further highlight the impact of the nitro group on molecular properties. The presence of a nitro group can increase water solubility compared to a chloro-substituted analog due to the high negative charges on its oxygen atoms.[5][6] It also makes the molecule a better electron acceptor.[5][6] These findings suggest that the position of the nitro group in nitroindoles will similarly influence properties like solubility, lipophilicity, and metabolic stability.

Table 1: Physicochemical and Spectroscopic Data of Nitroindole Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data (λmax, nm)
This compound C₉H₈N₂O₂176.17Not ReportedNot Reported
1-Methyl-5-nitro-1H-indole C₉H₈N₂O₂176.17Not ReportedNot Reported
3-Nitro-1H-indole C₈H₆N₂O₂162.15Not Reported349[3][4]
4-Nitro-1H-indole C₈H₆N₂O₂162.15Not ReportedExtends into visible range[3][4]
5-Nitro-1H-indole C₈H₆N₂O₂162.15Not Reported322[3][4]
6-Nitro-1H-indole C₈H₆N₂O₂162.15130-131[7]Two maxima (300-400)[3][4]
7-Nitro-1H-indole C₈H₆N₂O₂162.1595-98[8]Not Reported

Note: Comprehensive, directly comparable data for all methylated isomers is limited in the current literature.

Synthesis of this compound and Its Analogs

The synthesis of nitroindoles can be challenging, often requiring specific strategies to control regioselectivity. The methylation of the indole nitrogen is a critical step in producing the target compounds of this guide.

General Workflow for N-Methylation of Nitroindoles

The N-methylation of an indole or nitroindole can be achieved through various methods. A common approach involves the deprotonation of the indole nitrogen with a suitable base, followed by reaction with an electrophilic methylating agent like methyl iodide.

G cluster_synthesis General N-Methylation Workflow Start Nitro-1H-indole Anion Indolide Anion Start->Anion Deprotonation Base Base (e.g., NaH, KOH) Base->Anion Product 1-Methyl-nitro-1H-indole Anion->Product Methylation MeI Methyl Iodide (CH3I) MeI->Product

Caption: General workflow for the N-methylation of nitroindoles.

Synthesis of this compound

The synthesis of 3-nitroindoles often involves the direct nitration of the indole ring. A modern, non-acidic method utilizes trifluoroacetyl nitrate generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride.[9] This approach offers good regioselectivity for the 3-position. Subsequent N-methylation would yield the final product.

Synthesis of Other N-Methylated Nitroindole Isomers
  • 1-Methyl-5-nitro-1H-indole: This analog is often synthesized by the nitration of 1-methylindole or by the methylation of 5-nitroindole. A detailed procedure involves dissolving 5-nitro-1H-indole in DMF, treating it with a base like anhydrous KOH, followed by the addition of methyl iodide.[10]

  • 1-Methyl-4-nitro-1H-indole: Synthesis can be achieved by the N-methylation of 4-nitroindole.[11]

  • 1-Methyl-6-nitro-1H-indole: This compound is commercially available and can be synthesized through methylation of 6-nitroindole.[12]

  • 1-Methyl-7-nitro-1H-indole: The synthesis of 7-nitroindole itself can be challenging, but once obtained, it can be N-methylated to yield the desired product.

Comparative Biological Activity: A Focus on Anticancer Potential

The biological activity of nitroindoles is profoundly influenced by the position of the nitro group and other substitutions on the indole ring. While direct comparative studies across all N-methylated isomers are scarce, valuable insights can be gleaned from research on specific analogs.

1-Methyl-5-nitro-1H-indole Analogs as c-Myc G-Quadruplex Binders

A significant body of research has focused on 5-nitroindole derivatives as potential anticancer agents.[10][13][14] These compounds have been shown to target and stabilize G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene. The stabilization of this G4 structure represses c-Myc transcription, leading to a downregulation of the c-Myc protein, which in turn induces cell cycle arrest and apoptosis in cancer cells.[10]

A study on pyrrolidine-substituted 5-nitroindole derivatives demonstrated potent anticancer activity. For instance, certain derivatives inhibited HeLa cell proliferation with IC₅₀ values in the low micromolar range.[10] The structure-activity relationship from this study revealed that:

  • The 5-nitro group is critical for activity.

  • N-alkylation of the indole nitrogen with a side chain containing a basic amine enhances binding to the G-quadruplex.

  • The nature of the substituent at the C3 position significantly modulates activity.

G cluster_pathway Mechanism of 5-Nitroindole Analogs Compound 5-Nitroindole Analog G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds & Stabilizes Transcription c-Myc Transcription G4->Transcription Inhibits mRNA c-Myc mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein c-Myc Protein Translation->Protein Proliferation Cancer Cell Proliferation Protein->Proliferation Promotes

Caption: Proposed mechanism of action for 5-nitroindole anticancer agents.

Table 2: Anticancer Activity of 5-Nitroindole Derivatives against HeLa Cells [10]

Compound ID (from source)StructureIC₅₀ (µM)
5 Pyrrolidine-substituted 5-nitroindole5.08 ± 0.91
7 Pyrrolidine-substituted 5-nitroindole5.89 ± 0.73

Note: The specific structures are detailed in the cited reference.

1-Methyl-3-substituted-Indole Derivatives as Tubulin Polymerization Inhibitors

Derivatives of 1-methyl-1H-indole have also been investigated as inhibitors of tubulin polymerization, a well-established target for anticancer drugs.[15] A study on N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives identified compounds with potent antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29.[15] The lead compound from this study exhibited IC₅₀ values in the sub-micromolar range.[15] This suggests that the 1-methyl-3-substituted indole scaffold is a promising template for developing tubulin polymerization inhibitors. While the specific contribution of a nitro group at the 3-position in this context has not been extensively reported, its strong electron-withdrawing nature would likely influence the binding affinity to tubulin.

Other Biological Activities of Nitroindole Analogs
  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 7-Nitroindole is a known inhibitor of neuronal nitric oxide synthase (nNOS).[16] This activity is of interest for the development of treatments for neurodegenerative diseases.

  • Antimicrobial Activity: Nitroaromatic compounds, in general, are known for their antimicrobial properties. While specific comparative data for methylated nitroindole isomers is limited, it is plausible that they would exhibit some degree of antimicrobial activity.

Experimental Protocols

To facilitate further research and comparative analysis, standardized experimental protocols are essential.

General Protocol for Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_protocol MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Nitroindole Analogs A->B 24h Incubation C Add MTT Reagent B->C 48-72h Incubation D Solubilize Formazan C->D 2-4h Incubation E Measure Absorbance D->E F Calculate IC50 E->F

Sources

A Comparative Guide to the Biological Activity Validation of Synthesized 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, endogenous molecules, and approved pharmaceutical agents.[1][2][3] Its remarkable versatility allows it to mimic peptide structures and interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][4] The introduction of a nitro group can further modulate a molecule's biological profile, often enhancing its activity.[5][6]

This guide presents a structured, multi-tiered strategy for the initial biological validation of a novel synthesized compound, 1-Methyl-3-nitro-1H-indole. As a senior application scientist, my objective is to provide not just protocols, but the causal logic behind the experimental choices. We will navigate a validation cascade designed to efficiently screen for primary biological activities, confirm potential hits, and provide a preliminary assessment of the compound's druggability. This framework is built on the principles of establishing a self-validating system, where each experimental stage yields data that logically informs the next, ensuring a robust and resource-efficient evaluation.

Tier 1: Primary Screening for Broad-Spectrum Biological Activity

The initial phase of validation involves casting a wide net to identify the most promising therapeutic potential of this compound. Based on the extensive literature on related indole and nitro-containing compounds, we will prioritize three key areas: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Cytotoxicity Assessment

Rationale: Substituted nitroindoles have demonstrated significant potential as anticancer agents, with some derivatives shown to bind c-Myc G-quadruplex DNA, downregulate oncogene expression, and induce cell-cycle arrest in cancer cells.[7][8] Therefore, the first logical step is to assess the cytotoxic potential of this compound against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[9][10]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer & Non-Cancerous Cell Lines (e.g., MCF-7, A549, HEK293) Compound_Prep Prepare Stock Solution of This compound in DMSO Serial_Dilution Create Serial Dilutions of Test Compound Treatment Treat Cells with Compound Dilutions & Controls Serial_Dilution->Treatment Seeding Seed Cells in 96-well Plates Seeding->Treatment Incubation Incubate for 48 hours at 37°C, 5% CO2 Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Formazan_Sol Solubilize Formazan Crystals with DMSO MTT_Add->Formazan_Sol Readout Measure Absorbance at 570 nm Formazan_Sol->Readout Calc Calculate % Cell Viability Readout->Calc IC50 Determine IC50 Value Calc->IC50 Selectivity Calculate Selectivity Index (SI) IC50->Selectivity

Caption: General workflow for in vitro cytotoxicity testing.

Protocol: MTT Cytotoxicity Assay [9][11]

  • Cell Culture & Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control line (e.g., HEK293, human embryonic kidney cells) in appropriate media. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by plotting a dose-response curve. The Selectivity Index (SI) is calculated as (IC50 in non-cancerous cells) / (IC50 in cancer cells).

Comparative Data Presentation (Hypothetical)

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HEK293 (Non-cancerous) IC50 (µM)Selectivity Index (HEK293/MCF-7)
This compound8.5 ± 0.712.3 ± 1.1> 100> 11.8
Doxorubicin (Control)1.2 ± 0.20.9 ± 0.15.4 ± 0.54.5

Data are presented as mean ± standard deviation from three independent experiments.

Antimicrobial Susceptibility Testing

Rationale: Indole derivatives are known to possess a wide spectrum of antimicrobial activities.[1][13] Additionally, many synthetic heterocyclic compounds are explored for their potential to combat infectious diseases.[14][15] A primary screen for antibacterial and antifungal activity is therefore a prudent step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16][17]

Protocol: Broth Microdilution for MIC Determination [16][17]

  • Microorganism Preparation: Prepare standardized inoculums (e.g., 5 x 10^5 CFU/mL) of representative Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound (starting from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes + broth), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., Gentamicin, Miconazole).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Comparative Data Presentation (Hypothetical)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound1664>128
Gentamicin (Control)12N/A
Miconazole (Control)N/AN/A4
Anti-inflammatory Activity Screening

Rationale: Numerous indole derivatives, including the FDA-approved drug Indomethacin, function as potent anti-inflammatory agents.[18] A common mechanism involves the inhibition of inflammatory mediators like nitric oxide (NO).[18][19] We can screen for this activity using an in vitro model where macrophages (like the RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to produce NO. The ability of our compound to inhibit this production is a key indicator of anti-inflammatory potential.

Protocol: Nitric Oxide (NO) Inhibition Assay [18]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate.

  • Cytotoxicity Pre-screen: First, determine a non-toxic concentration range of this compound on RAW 264.7 cells using the MTT assay to ensure that any observed NO inhibition is not due to cell death.

  • Treatment: Treat the cells with non-toxic concentrations of the compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce NO production.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay): Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

  • Data Acquisition: After a 10-minute incubation, measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Comparative Data Presentation (Hypothetical)

CompoundNO Production IC50 (µM) in LPS-stimulated RAW 264.7 cells
This compound22.5 ± 2.1
Indomethacin (Control)15.8 ± 1.5

Tier 2: Preliminary Safety & Druggability Profile

Rationale: Early assessment of a compound's metabolic fate is critical in drug discovery.[20] Poor metabolic stability can lead to rapid clearance from the body, insufficient therapeutic exposure, and the formation of potentially toxic metabolites.[20][21] An in vitro metabolic stability assay using liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s, provides an initial estimate of a compound's intrinsic clearance.[22][23]

Experimental Workflow: In Vitro Metabolic Stability

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Microsomes Prepare Human Liver Microsomes Cofactor Prepare NADPH Cofactor Solution Compound Prepare Test Compound (this compound) Incubate Incubate Compound with Microsomes at 37°C Compound->Incubate Start_Rxn Initiate Reaction by Adding NADPH Incubate->Start_Rxn Time_Points Collect Aliquots at Various Time Points (0, 5, 15, 30, 60 min) Start_Rxn->Time_Points Stop_Rxn Quench Reaction with Cold Acetonitrile Time_Points->Stop_Rxn Centrifuge Centrifuge and Collect Supernatant Stop_Rxn->Centrifuge LCMS Analyze Remaining Parent Compound via LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) Plot->Calculate

Caption: Workflow for assessing metabolic stability.

Protocol: In Vitro Metabolic Stability Assay [22][24]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and this compound (at a final concentration of ~1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH cofactor solution.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).

Comparative Data Presentation (Hypothetical)

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)Metabolic Stability Classification
This compound4530.8Moderate
Verapamil (High Clearance Control)< 10> 150Low
Diazepam (Low Clearance Control)> 90< 10High

Conclusion and Future Directions

This guide outlines a systematic and rationale-driven approach to the initial biological characterization of this compound. By employing a tiered screening cascade, we can efficiently identify and validate potential therapeutic activities while simultaneously gathering preliminary data on the compound's selectivity and metabolic stability.

Based on the hypothetical data presented, this compound emerges as a compound with moderate, selective anticancer activity and some antibacterial properties against Gram-positive bacteria. Its anti-inflammatory potential is present but less potent than the control, and it displays moderate metabolic stability, suggesting it is not subject to rapid first-pass metabolism.

These initial findings would justify progression to more advanced studies, including:

  • Mechanism of Action Studies: Investigating the specific cellular pathways affected by the compound in cancer cells (e.g., cell cycle analysis, apoptosis assays).

  • Expanded Antimicrobial Spectrum: Testing against a broader panel of bacterial and fungal strains, including resistant isolates.

  • In Vivo Efficacy Models: Evaluating the compound's performance in animal models of cancer or bacterial infection.

  • Metabolite Identification: Characterizing the major metabolites formed during in vitro metabolism to assess their potential activity or toxicity.

This structured validation process ensures that resources are directed toward the most promising avenues, laying a solid foundation for further preclinical development.

References

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  • National Institutes of Health (NIH). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05).
  • RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023-09-05).
  • BioPharmaSpec. How to Conduct an In Vitro Metabolic Stability Study. (2025-05-29).
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A Senior Application Scientist's Guide to Reproducibility with 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Consistency in Synthesis

In the realm of drug discovery and development, the indole scaffold is a cornerstone, serving as the foundation for countless therapeutic agents.[1] Among its many derivatives, 1-Methyl-3-nitro-1H-indole is a critical building block, frequently employed in the synthesis of more complex bioactive molecules.[2][3][4] However, the promise of this versatile intermediate is often tempered by a pervasive challenge in the chemical sciences: the reproducibility of experimental results.[5][6]

It is a common experience for researchers to encounter difficulties when attempting to replicate a published synthesis, even when following the procedure meticulously.[6][7] This guide is designed for fellow researchers, scientists, and drug development professionals who work with this compound. It moves beyond a simple recitation of steps to provide a comprehensive framework for achieving consistent, reliable, and reproducible outcomes. We will delve into the critical parameters that govern success, explain the causal relationships behind experimental choices, and offer validated protocols that serve as a robust starting point for your work. Our objective is to transform the "Julia Child Effect"—where two chemists following the same recipe produce vastly different results—into a predictable and controlled scientific process.[8]

Chapter 1: The Foundation of Reproducibility: Synthesis and Validation of the Starting Material

The quality of any multi-step synthesis is dictated by the quality of its weakest link. For any experiment involving this compound, the most crucial variable is the purity and structural integrity of the compound itself. An impure or incorrectly characterized starting material will invariably lead to inconsistent downstream results, including low yields, unexpected side products, and failed reactions. Therefore, a robust, validated synthesis and rigorous analytical characterization are not preliminary steps but the very bedrock of reproducibility.

Protocol 1: A Validated, Regioselective Synthesis of this compound

The following protocol details the nitration of 1-Methyl-1H-indole. This route is often preferred for its directness. The causality behind each step is explained to empower the researcher to understand and control the critical parameters.

Experimental Rationale: The direct nitration of 1-methylindole requires careful temperature control. The reaction is highly exothermic, and temperature spikes can lead to the formation of undesired di- and tri-nitrated species, which are difficult to separate and compromise the reproducibility of subsequent reactions. Using acetic anhydride to generate acetyl nitrate in situ provides a milder, more controlled nitrating agent compared to harsher nitric/sulfuric acid mixtures.

Materials & Equipment:

  • 1-Methyl-1H-indole (>98% purity)

  • Acetic anhydride ((CH₃CO)₂O), ACS grade

  • Fuming nitric acid (HNO₃), ≥90%

  • Ethanol (EtOH), absolute

  • Ice-water bath

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

  • Standard laboratory glassware for workup and purification

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Preparation of the Nitrating Agent (Acetyl Nitrate):

    • In a 250 mL flask, add acetic anhydride (60 mL).

    • Causality: Acetic anhydride serves as both the solvent and the reagent to form the active electrophile, the nitronium ion (NO₂⁺), in a controlled manner.

    • Cool the flask to 0-5°C using an ice-water bath. This is a critical step to prevent premature decomposition of the acetyl nitrate.

    • Slowly add fuming nitric acid (10 mL) dropwise via the dropping funnel over 30 minutes. Crucially, maintain the internal temperature below 10°C.

    • Stir the resulting solution at 0-5°C for an additional 15 minutes before use.

  • Nitration of 1-Methyl-1H-indole:

    • In a separate 500 mL three-neck flask, dissolve 1-Methyl-1H-indole (13.1 g, 0.1 mol) in acetic anhydride (100 mL).

    • Cool this solution to -10°C using an ice-salt bath.

    • Causality: The low temperature is essential to control the reaction's regioselectivity. The indole nucleus is highly activated towards electrophilic substitution, and low temperatures favor substitution at the C3 position while minimizing side reactions.

    • Add the freshly prepared acetyl nitrate solution dropwise to the indole solution over approximately 1 hour, ensuring the internal temperature does not rise above -5°C.

    • Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The starting material should be consumed within 1-2 hours.

  • Workup and Purification:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring.

    • Causality: This step quenches the reaction by hydrolyzing any remaining acetic anhydride and precipitating the organic product.

    • A yellow solid will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Recrystallize the crude solid from ethanol. This step is vital for removing any residual starting material and isomeric impurities.

    • Dry the purified yellow crystals under vacuum to yield this compound. (Expected yield: 75-85%).

Workflow for Synthesis and Validation

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation reagents Reagents: 1-Methylindole Acetic Anhydride Fuming HNO3 setup Assemble Apparatus: 3-neck RBF, Stirrer, Thermometer, Dropping Funnel reagents->setup acetyl_nitrate Generate Acetyl Nitrate (0-5°C) setup->acetyl_nitrate nitration Nitration Reaction (-10°C to -5°C) acetyl_nitrate->nitration tlc TLC Monitoring nitration->tlc In-process control quench Quench on Ice nitration->quench tlc->nitration filter Vacuum Filtration quench->filter recrystallize Recrystallize (Ethanol) filter->recrystallize dry Dry Under Vacuum recrystallize->dry nmr 1H & 13C NMR dry->nmr hplc HPLC Purity (>98%) dry->hplc ms Mass Spectrometry dry->ms final_product Validated Product nmr->final_product hplc->final_product ms->final_product

Caption: Workflow for the synthesis and validation of this compound.

Protocol 2: Analytical Validation - A Self-Validating System

Trust in your experimental results begins with irrefutable proof of your starting material's identity and purity. Each batch synthesized must be subjected to a standard panel of analytical tests.

Analytical Methods & Acceptance Criteria:

Technique Purpose Expected Result / Acceptance Criteria
¹H NMR Structural Confirmation Spectrum must match the known structure of this compound. Key peaks: singlet for N-CH₃ (~3.9 ppm), distinct aromatic proton signals.
¹³C NMR Structural Confirmation Correct number of carbon signals (9 expected).[9]
HPLC Purity Assessment Purity ≥ 98.0% by peak area at a relevant wavelength (e.g., 254 nm).[10]
LC-MS Identity Confirmation Mass spectrum should show the correct molecular ion peak [M+H]⁺ at m/z 177.06.

| Melting Point | Purity Indicator | Sharp melting point consistent with literature values (approx. 147-149°C). |

Chapter 2: Comparative Analysis: Alternatives and Strategic Choices

While this compound is a valuable reagent, alternative nitroindoles exist and may be considered for specific applications. The choice of which isomer to use can have profound implications for the synthetic strategy and the biological activity of the final compounds.

Compound Common Synthetic Route Key Advantages Reproducibility Challenges Primary Use Case
This compound Direct nitration of 1-methylindole.Direct synthesis; C3 position is often key for biological interactions.Requires strict temperature control to avoid side products; potential for over-nitration.Building block for kinase inhibitors, tubulin modulators.[11][12]
1-Methyl-5-nitro-1H-indole N-methylation of 5-nitroindole.Synthesis is often more regioselective as the C5 nitration of indole is well-controlled.Requires an additional step (N-methylation) if starting from indole.[13]Scaffold for anticancer agents, G-quadruplex binders.[13]
3-Nitro-1H-indole Nitration of indole using non-acidic methods (e.g., with (CF₃CO)₂O/NH₄NO₃).[3][4]Milder conditions improve functional group tolerance and safety.[4]The N-H proton can interfere with some downstream reactions, requiring a protection/deprotection sequence.Precursor for N-substituted 3-nitroindoles.

The development of non-acidic nitration protocols represents a significant step forward in improving the safety and reproducibility of synthesizing nitroindoles.[3][4] These methods often provide higher yields and better regioselectivity, reducing the purification burden and enhancing the consistency of the final product.

Chapter 3: Application Protocol and Troubleshooting

To demonstrate the use of the validated this compound, we present a protocol for a common and critical downstream transformation: the reduction of the nitro group to a primary amine. This amine is a versatile handle for further elaboration in drug development.

Protocol 3: Reduction to 1-Methyl-1H-indol-3-amine

Experimental Rationale: Catalytic hydrogenation is chosen for this reduction. It is a clean and efficient method that avoids the use of stoichiometric metallic reductants (like tin or iron), which can lead to difficult-to-remove metal contaminants in the final product. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.

Materials & Equipment:

  • Validated this compound (from Protocol 1)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH), ACS grade

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Parr shaker or similar hydrogenation apparatus

  • Celite™ for filtration

Step-by-Step Methodology:

  • Reaction Setup:

    • To a hydrogenation flask, add this compound (1.76 g, 10 mmol) and Methanol (50 mL).

    • Carefully add 10% Pd/C (176 mg, 10 wt%).

    • Causality: The catalyst should be handled carefully in an inert atmosphere if possible, as dry Pd/C can be pyrophoric. Adding it to the solvent first mitigates this risk.

  • Hydrogenation:

    • Seal the flask and purge the system by evacuating and refilling with nitrogen (3 times), followed by evacuating and refilling with hydrogen (3 times).

    • Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring or shaking.

    • Causality: Efficient stirring is critical to ensure good contact between the substrate, the catalyst, and the hydrogen gas, leading to a reasonable reaction rate.

    • Monitor the reaction by TLC or by observing hydrogen uptake. The reaction is typically complete in 2-4 hours.

  • Workup and Isolation:

    • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional Methanol (2 x 20 mL).

    • Causality: Filtering through Celite™ prevents fine catalyst particles from passing through, ensuring the product is free from palladium contamination, which can be problematic for subsequent catalytic reactions.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 1-Methyl-1H-indol-3-amine. The product is often unstable and should be used immediately or converted to a more stable salt (e.g., the hydrochloride).

Troubleshooting Common Issues

Reproducibility can be compromised by common experimental pitfalls. This decision tree provides a logical path for diagnosing and solving them.

G start Problem Occurred During Reduction problem1 Reaction Stalled / Incomplete (TLC shows starting material) start->problem1 problem2 Multiple Products Observed (Complex TLC) start->problem2 cause1a Cause: Inactive Catalyst problem1->cause1a cause1b Cause: Insufficient H2 problem1->cause1b cause1c Cause: Catalyst Poisoning problem1->cause1c solution1a Solution: Use fresh Pd/C. Ensure catalyst was not exposed to air. cause1a->solution1a solution1b Solution: Check for leaks. Ensure positive H2 pressure. cause1b->solution1b solution1c Solution: Ensure starting material is pure. Some functional groups can poison Pd. cause1c->solution1c cause2a Cause: Over-reduction problem2->cause2a cause2b Cause: Impure Starting Material problem2->cause2b solution2a Solution: Monitor reaction closely. Reduce H2 pressure or temperature. cause2a->solution2a solution2b Solution: Re-validate purity of This compound via Protocol 2. cause2b->solution2b

Caption: A troubleshooting decision tree for the reduction of this compound.

Conclusion

Achieving reproducibility in experiments with this compound is not a matter of chance, but a direct result of a systematic and knowledgeable approach. By treating the synthesis and validation of the starting material as a critical, non-negotiable foundation, researchers can eliminate a major source of variability. Understanding the causality behind each step—from temperature control during nitration to the choice of catalyst in a reduction—empowers scientists to make informed decisions and troubleshoot effectively. This guide provides the protocols and the scientific reasoning necessary to build a self-validating system, ensuring that your results are not only successful but also consistently and reliably reproducible.

References

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  • Title: 1-methylindole Source: Organic Syntheses Procedure URL:[Link]
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  • Title: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • Title: Methyl 1H-indole-3-carboxyl
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Methyl-3-nitro-1H-indole is a key building block in the synthesis of various biologically active molecules. Its accurate measurement is critical for ensuring product quality, process control, and regulatory compliance. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by experimental data and detailed methodologies.

The principles of analytical method validation are rooted in the guidelines established by the International Council for Harmonisation (ICH) and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3] These guidelines ensure that an analytical procedure is fit for its intended purpose, consistently providing data that is both reliable and accurate.[4][5] This guide will delve into the cross-validation of these two powerful analytical techniques, offering a comprehensive understanding of their respective capabilities and limitations in the context of analyzing this compound.

The Importance of Cross-Validation

Cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure they are equivalent and can be used interchangeably.[6][7] This is particularly crucial when a method is transferred between laboratories or when a new method is introduced to replace an existing one. By establishing the comparability of HPLC-UV and GC-MS for the analysis of this compound, researchers can confidently select the most appropriate method based on their specific needs, such as sample throughput, required sensitivity, and available instrumentation.

Comparative Overview of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on a variety of factors, including the sample matrix, the required level of sensitivity, and the desired specificity. The following table provides a summary of the typical performance characteristics for each method.

Validation Parameter HPLC-UV GC-MS ICH Q2(R2) Guideline Reference
Specificity Good; potential for interference from co-eluting compounds.Excellent; mass spectrometric detection provides high specificity.Ability to assess the analyte unequivocally in the presence of other components.[8][9]
Linearity (R²) >0.999>0.999A linear relationship between concentration and response.[9][10]
Accuracy (% Recovery) 98-102%98-102%Closeness of test results to the true value.[8][9][10]
Precision (%RSD) < 2%< 5%The degree of scatter between a series of measurements.[9][10]
Limit of Detection (LOD) ng/mL rangepg/mL rangeThe lowest amount of analyte that can be detected.[11]
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]
Robustness Assessed by varying parameters like mobile phase composition, flow rate, and column temperature.[8]Assessed by varying parameters like injection temperature, carrier gas flow rate, and oven temperature program.The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[8]

Experimental Workflows

A systematic approach to method validation is crucial for ensuring the reliability of the analytical data. The following diagram illustrates a generalized workflow for the cross-validation of HPLC-UV and GC-MS methods for the analysis of this compound.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2) Guidelines) cluster_2 Cross-Validation cluster_3 Data Analysis & Comparison MD_HPLC HPLC-UV Method Development V_HPLC HPLC-UV Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) MD_HPLC->V_HPLC Optimized Method MD_GCMS GC-MS Method Development V_GCMS GC-MS Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) MD_GCMS->V_GCMS Optimized Method CV Analysis of Identical Samples by Both Validated Methods V_HPLC->CV Validated Method V_GCMS->CV Validated Method DA Statistical Comparison of Results (e.g., t-test, F-test) CV->DA Comparative Data

Caption: Generalized workflow for the cross-validation of analytical methods.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quality control of this compound due to its robustness and ease of use.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound reference standard and sample in a suitable solvent, such as methanol or acetonitrile, to achieve a concentration within the linear range of the method.

  • Filter the solutions through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain a small amount of acid, such as 0.1% formic acid, to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • UV Detection: Wavelength set to the λmax of this compound, which should be determined experimentally (typically in the range of 300-400 nm for nitro-aromatic compounds).

3. Validation Parameters:

  • Specificity: Analyze a blank (solvent), a placebo (if applicable), and the sample spiked with known impurities to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and inject them in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay): Analyze at least six replicate injections of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5°C) and assess the impact on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity, making it an excellent choice for trace analysis or for the analysis of complex matrices.

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Derivatization is generally not required for this compound due to its volatility.

  • An internal standard (e.g., a structurally similar compound not present in the sample) should be added for accurate quantification.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless or split injection, depending on the required sensitivity.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • MS Interface Temperature: 280°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan to identify the fragmentation pattern and selected ion monitoring (SIM) for enhanced sensitivity and quantitative analysis.

3. Validation Parameters:

  • Specificity: The mass spectrum of the analyte provides a unique fingerprint, ensuring high specificity. Analyze blank and placebo samples to confirm the absence of interfering peaks at the retention time of the analyte and for the selected ions.

  • Linearity, Accuracy, Precision, LOD, and LOQ: Follow similar procedures as described for HPLC-UV, using the peak area ratio of the analyte to the internal standard for calculations.

  • Robustness: Evaluate the effect of small variations in GC parameters such as the oven temperature ramp rate, carrier gas flow rate, and injection volume.

Logical Relationships in Analytical Method Selection

The decision to use HPLC-UV versus GC-MS is often guided by the specific requirements of the analysis. The following diagram illustrates the logical flow for selecting the appropriate method.

Start Define Analytical Requirements High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Complex_Matrix Complex Sample Matrix? High_Sensitivity->Complex_Matrix No Use_GCMS Select GC-MS High_Sensitivity->Use_GCMS Yes Routine_QC Routine QC Application? Complex_Matrix->Routine_QC No Complex_Matrix->Use_GCMS Yes Routine_QC->Use_GCMS No, for confirmatory analysis Use_HPLC Select HPLC-UV Routine_QC->Use_HPLC Yes

Caption: Decision tree for analytical method selection.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The cross-validation of these methods demonstrates that while both can provide accurate and precise results, their suitability depends on the specific analytical challenge. HPLC-UV is a robust and cost-effective method ideal for routine quality control applications where high sample throughput is required. In contrast, GC-MS offers unparalleled specificity and sensitivity, making it the method of choice for trace-level quantification, analysis in complex matrices, and for confirmatory purposes.

By following the principles of method validation outlined in the ICH guidelines and by carefully considering the strengths and weaknesses of each technique, researchers and drug development professionals can ensure the generation of high-quality, reliable data for this compound, thereby supporting robust drug development programs and ensuring patient safety. The continuous lifecycle approach to analytical procedures, which includes development, validation, and ongoing monitoring, is essential for maintaining method performance over time.[12][13]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • Lab Manager. (2025).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methoxyindole.
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  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
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  • PubMed Central. (2014).

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A Comparative Guide to the Synthesis of 1-Methyl-3-nitro-1H-indole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Methyl-3-nitro-1H-indole

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the nitro group at the C3 position of the indole scaffold makes it a versatile precursor for a variety of functional group transformations, enabling the synthesis of diverse and complex molecular architectures. Its derivatives have been explored for their potential as anticancer, antiviral, and antimicrobial agents. The N-methylation of the indole nitrogen can further modulate the compound's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug development.

Given its importance, the efficient and reliable synthesis of this compound is a key consideration for researchers. This guide provides an in-depth, objective comparison of two primary synthetic routes to this target molecule, supported by experimental data and mechanistic insights. We will explore the direct nitration of 1-methylindole and the N-methylation of 3-nitroindole, evaluating each approach based on yield, regioselectivity, reaction conditions, safety, and scalability.

Route 1: Direct Nitration of 1-Methylindole

The direct introduction of a nitro group onto the 1-methylindole scaffold is a convergent approach to the target molecule. However, the high electron density of the indole ring makes it susceptible to harsh reaction conditions, often leading to a mixture of products and polymerization. Traditional nitration methods using strong acids like nitric acid and sulfuric acid are often unsuitable for indoles due to these side reactions.[1]

A more effective and milder approach involves the use of non-acidic nitrating agents. A notable example is the in-situ generation of trifluoroacetyl nitrate from tetramethylammonium nitrate and trifluoroacetic anhydride.[2][3][4] This method offers excellent regioselectivity for the C3 position of the indole nucleus.[2][3]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution. Trifluoroacetic anhydride activates the nitrate salt to form the highly electrophilic trifluoroacetyl nitrate. This potent nitrating agent is then attacked by the electron-rich C3 position of 1-methylindole to form a sigma complex, which subsequently rearomatizes by losing a proton to yield the 3-nitro product.

Nitration_Mechanism cluster_reagent_formation In-situ generation of nitrating agent cluster_nitration Electrophilic Aromatic Substitution Me4NNO3 Tetramethylammonium nitrate TFAN Trifluoroacetyl nitrate (CF3COONO2) Me4NNO3->TFAN + (CF3CO)2O TFAA Trifluoroacetic anhydride TFAA->TFAN 1-Me-Indole 1-Methylindole Sigma_Complex Sigma Complex 1-Me-Indole->Sigma_Complex + CF3COONO2 Product This compound Sigma_Complex->Product - H+

Caption: Mechanism of 1-methylindole nitration.

Experimental Protocol: Nitration of 1-Methylindole

This protocol is adapted from a general procedure for the nitration of indoles using tetramethylammonium nitrate and trifluoroacetic anhydride.[2][3][4]

Materials:

  • 1-Methylindole

  • Tetramethylammonium nitrate

  • Trifluoroacetic anhydride

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-methylindole (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol) in anhydrous acetonitrile (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic anhydride (2.0 mmol) in anhydrous acetonitrile (5 mL) to the cooled mixture over 15 minutes.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Performance and Considerations

While a specific yield for this compound using this method is not explicitly reported, the literature suggests a "medium yield" for N-alkylated indoles.[2] The primary advantage of this route is its high regioselectivity for the desired C3-nitro isomer, minimizing the formation of other regioisomers. The mild, non-acidic conditions are also a significant benefit, reducing the likelihood of acid-catalyzed polymerization of the indole ring.[1]

Potential Side Products: Although highly regioselective, minor amounts of dinitrated products or oxidation byproducts may be formed. Careful control of stoichiometry and temperature is crucial to minimize these side reactions.

Route 2: N-Methylation of 3-Nitroindole

This approach involves the synthesis of the indole core with the nitro group already in place, followed by the methylation of the indole nitrogen. This can be an advantageous strategy if 3-nitroindole is readily available. Common methylating agents include methyl iodide and dimethyl sulfate. However, these reagents are toxic and have environmental concerns. A safer and more environmentally friendly alternative is dimethyl carbonate.[5][6]

Reaction Mechanism

The N-methylation of 3-nitroindole proceeds via a nucleophilic substitution reaction. In the presence of a base, the indole nitrogen is deprotonated to form a nucleophilic indolide anion. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl carbonate), displacing a leaving group to form the N-methylated product.

Methylation_Mechanism 3-Nitroindole 3-Nitroindole Indolide_Anion Indolide Anion 3-Nitroindole->Indolide_Anion + Base - BH+ Product This compound Indolide_Anion->Product + (MeO)2CO - MeOCO2- DMC Dimethyl Carbonate (MeO)2CO

Caption: Mechanism of 3-nitroindole N-methylation.

Experimental Protocol: N-Methylation of 3-Nitroindole

This protocol is based on a procedure for the N-methylation of 6-nitroindole using dimethyl carbonate and can be adapted for 3-nitroindole.[5]

Materials:

  • 3-Nitroindole

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (anhydrous, powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Water

  • tert-Butyl methyl ether (TBME)

Procedure:

  • To a round-bottom flask, add 3-nitroindole (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and anhydrous DMF (10 mL).

  • Add dimethyl carbonate (2.0 mmol) to the mixture.

  • Heat the reaction mixture to 120-130 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) to the mixture to precipitate the product.

  • If an oil forms, extract the mixture with TBME (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Performance and Considerations

The N-methylation of nitroindoles using dimethyl carbonate has been shown to be highly efficient, with reported yields of up to 96% for the synthesis of 1-methyl-6-nitroindole.[5] It is reasonable to expect a similarly high yield for the N-methylation of 3-nitroindole. This method is particularly attractive due to the use of the less toxic and more environmentally benign dimethyl carbonate. The reaction conditions are relatively mild, and the workup is straightforward.

Potential Side Products: Incomplete reaction may leave starting material, and prolonged reaction times or higher temperatures could potentially lead to side reactions involving the nitro group, although this is less likely under these conditions.

Comparison of Synthesis Routes

FeatureRoute 1: Direct Nitration of 1-MethylindoleRoute 2: N-Methylation of 3-Nitroindole
Starting Material 1-Methylindole3-Nitroindole
Key Reagents Tetramethylammonium nitrate, Trifluoroacetic anhydrideDimethyl carbonate, Potassium carbonate
Yield Medium (estimated)[2]High (estimated based on analogues, >90%)[5]
Regioselectivity High for C3-nitration[2]Not applicable (methylation at N1)
Reaction Conditions Mild (0 °C), non-acidicModerate (120-130 °C), basic
Safety Trifluoroacetic anhydride is corrosiveDimethyl carbonate is a safer alternative to other methylating agents
Scalability Potentially scalable with good temperature controlDemonstrated to be scalable[5]
Purification Column chromatography likely requiredMay be purified by precipitation/recrystallization

Conclusion and Recommendation

Both the direct nitration of 1-methylindole and the N-methylation of 3-nitroindole represent viable synthetic routes to this compound.

Route 1 (Direct Nitration) is a more convergent approach and is advantageous if 1-methylindole is the more readily available starting material. The use of a non-acidic nitrating system is crucial for achieving good regioselectivity and minimizing side product formation. However, the yield may be moderate, and chromatographic purification is likely necessary.

Route 2 (N-Methylation) is the recommended pathway when 3-nitroindole is accessible. This route offers the potential for higher yields and a simpler purification process. The use of dimethyl carbonate as a methylating agent significantly improves the safety and environmental profile of the synthesis. This method has also been proven to be scalable, which is a critical factor for drug development professionals.

Ultimately, the choice of synthesis route will depend on the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities for purification. For large-scale synthesis where high yield and operational safety are paramount, the N-methylation of 3-nitroindole with dimethyl carbonate is the superior choice.

References

  • Zhao, P., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26581-26586. [Link]
  • Shabana, M., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 605-608. [Link]
  • Potts, K. T., & Saxton, J. E. (1963). 1-METHYLINDOLE. Organic Syntheses, 43, 68. [Link]
  • Google Patents. (2001).
  • Shackelford, S. A., et al. (2003). Electrophilic tetraalkylammonium nitrate nitration. II. Improved anhydrous aromatic and heteroaromatic mononitration with tetramethylammonium nitrate and triflic anhydride, including selected microwave examples. The Journal of Organic Chemistry, 68(2), 267-275. [Link]
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716. [Link]

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A Senior Scientist's Guide to 1-Methyl-3-nitro-1H-indole Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to interact with various biological targets have made it a "privileged scaffold" in drug discovery. The introduction of a methyl group at the N1 position and a nitro group at the C3 position creates the 1-Methyl-3-nitro-1H-indole framework. This specific arrangement significantly modulates the molecule's reactivity and biological profile. The N1-methylation enhances lipophilicity and can improve metabolic stability, while the electron-withdrawing nitro group at the C3 position makes the C2 position susceptible to nucleophilic attack, opening unique avenues for both chemical synthesis and biological action.[2]

This guide provides a comparative analysis of the biological activities of derivatives based on this scaffold. As direct, side-by-side comparative studies on a broad series of this compound derivatives are not extensively available in public literature, this analysis incorporates data from closely related analogs, such as 5-nitroindoles and other substituted indoles. This approach allows for a robust discussion of structure-activity relationships and provides a valuable benchmark for researchers engaged in the design and evaluation of novel indole-based therapeutic agents.

Synthetic Strategies: Building the Core Scaffold

The synthesis of functionalized indole derivatives is a well-established field. The introduction of the 3-nitro group onto the indole ring is typically achieved through electrophilic nitration. However, traditional methods often require harsh acidic conditions. Modern protocols have been developed that utilize milder reagents, such as trifluoroacetyl nitrate generated in situ, allowing for the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[3] Subsequent modifications, including N-alkylation and substitutions at other positions, allow for the creation of a diverse library of derivatives.

G cluster_synthesis General Synthetic Workflow Indole Indole Scaffold Nitration Regioselective Nitration (C3) Indole->Nitration e.g., CF3COONO2 Methylation N1-Methylation Nitration->Methylation e.g., MeI, Base Core This compound Methylation->Core Derivatization Further Derivatization (e.g., C2, C5) Core->Derivatization Various Reagents Library Derivative Library Derivatization->Library

Caption: General workflow for the synthesis of this compound derivatives.

Comparative Analysis I: Anticancer Activity

The indole scaffold is a key component in numerous anticancer agents, with derivatives known to induce apoptosis, arrest the cell cycle, and inhibit crucial enzymes like tubulin.[4] The addition of a nitro group can enhance this activity, potentially through the generation of reactive oxygen species (ROS) or by acting as a bio-reductive "warhead" under hypoxic tumor conditions.[5][6]

While specific IC₅₀ data for a series of this compound derivatives is limited, valuable insights can be gained by comparing structurally related compounds, particularly substituted 5-nitroindoles and N-methylated indoles. These analogs demonstrate that modifications to the core structure significantly impact cytotoxic potency.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative nitroindole and N-methyl-indole derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
Compound 5 Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)5.08 ± 0.91[6]
Compound 7 Pyrrolidine-substituted 5-nitroindoleHeLa (Cervical)5.89 ± 0.73[6]
Compound 7d N-methyl-indole acetamideHeLa (Cervical)0.52[7]
Compound 7d N-methyl-indole acetamideMCF-7 (Breast)0.34[7]
Compound 7d N-methyl-indole acetamideHT-29 (Colon)0.86[7]
Compound 16 Indole Nitroolefin22Rv1 (Prostate)1.53[8]
5-Fluorouracil Standard DrugHUH7 (Liver)5.2[9]
Paclitaxel Standard DrugHUH7 / MCF7~0.005[9]

Analysis & Field Insights:

  • Role of the Nitro Group: The potent activity of the 5-nitroindole derivatives (Compounds 5 and 7) against HeLa cells underscores the contribution of the nitro group to cytotoxicity.[6] Studies suggest these compounds can downregulate c-Myc expression and increase intracellular ROS, leading to cell death.[6][10]

  • Impact of N-Methylation & Side Chains: Compound 7d, which features an N-methylated indole core, exhibits highly potent, sub-micromolar activity across multiple cell lines.[7] This highlights that while the nitro group is important, the nature of the substitutions at other positions is critical for optimizing potency. The complex acetamide side chain in Compound 7d is designed to interact with specific biological targets.

  • Structure-Activity Relationship (SAR): The data collectively suggests that a combination of N1-methylation (for stability and lipophilicity), a nitro group (for electronic effects and potential bio-reduction), and a carefully selected side chain at C2 or C3 (for target engagement) is a promising strategy for developing potent anticancer indole derivatives.

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism through which many indole derivatives exert their anticancer effects is by interfering with microtubule dynamics.[4][7] Microtubules, essential for cell division, are polymers of α- and β-tubulin. Certain indole derivatives can bind to the colchicine-binding site on β-tubulin, preventing its polymerization and arresting the cell cycle in the G2/M phase, which ultimately leads to apoptosis.[7]

G cluster_tubulin Mechanism: Tubulin Polymerization Inhibition Indole Indole Derivative (e.g., Compound 7d) Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Polymerization Tubulin Polymerization Indole->Polymerization Inhibits Tubulin->Polymerization Microtubules Functional Microtubules Polymerization->Microtubules G2M G2/M Phase Arrest Polymerization->G2M Spindle Mitotic Spindle Formation Microtubules->Spindle Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by N-methyl-indole derivatives.

Comparative Analysis II: Antimicrobial Activity

Indole derivatives are also recognized for their broad-spectrum antimicrobial properties.[11][12] They can combat bacteria and fungi, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action can vary, but some derivatives are known to function as efflux pump inhibitors, preventing bacteria from expelling antibiotics.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several indole derivatives against representative bacterial and fungal strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
Compound 3d Indole-TriazoleS. aureus (MRSA)6.25[13]
Compound 2c Indole-ThiadiazoleS. aureus (MRSA)6.25[13]
Compound 3d Indole-TriazoleC. krusei3.125[13]
Compound 3b Indole-TriazoleC. albicans3.125[13]
Compound 3ao Indolyl-BenzimidazoleS. aureus< 1[12]
Compound 3aq Indolyl-BenzimidazoleS. aureus (MRSA)< 1[12]
Ciprofloxacin Standard AntibioticS. aureus (MRSA)6.25[13]
Fluconazole Standard AntifungalC. albicans0.25[13]

Analysis & Field Insights:

  • Potent Activity: The data clearly shows that indole derivatives appended with other heterocyclic rings (triazole, thiadiazole, benzimidazole) can exhibit potent antimicrobial activity. Several compounds show efficacy against the high-priority pathogen MRSA that is comparable or superior to the standard antibiotic ciprofloxacin.[12][13]

  • Antifungal Potential: Notably, several derivatives display strong antifungal activity, particularly against Candida species. Compound 3d's potent activity against C. krusei (MIC of 3.125 µg/mL) is significant, as this species is intrinsically resistant to common antifungals like fluconazole.[13]

  • SAR Insights: The fusion of the indole core with other heterocyclic systems appears to be a highly effective strategy for generating antimicrobial agents. The specific nature of the linked heterocycle and other substitutions dictates the spectrum and potency of the activity. While direct data on this compound derivatives is needed, the established antimicrobial profile of the broader indole family strongly supports their potential in this therapeutic area.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for the key assays discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic effect of a compound.

Workflow Diagram

A 1. Seed cancer cells in a 96-well plate (e.g., 5,000 cells/well) B 2. Incubate for 24 hours to allow cell attachment A->B C 3. Treat cells with serial dilutions of indole derivative B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent (e.g., 10 µL of 5 mg/mL solution) D->E F 6. Incubate for 4 hours (Formation of formazan crystals) E->F G 7. Solubilize crystals (e.g., with DMSO or SDS solution) F->G H 8. Measure absorbance at 570 nm using a plate reader G->H I 9. Calculate % cell viability and determine IC₅₀ value H->I A 1. Prepare two-fold serial dilutions of indole derivative in broth B 2. Add dilutions to a 96-well plate A->B D 4. Inoculate each well with the microbial suspension B->D C 3. Prepare standardized microbial inoculum (e.g., 0.5 McFarland) C->D E 5. Include positive (no drug) and negative (no microbes) controls D->E F 6. Incubate for 18-24 hours at 37°C E->F G 7. Visually inspect for turbidity (microbial growth) F->G H 8. Determine MIC: Lowest concentration with no visible growth G->H

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, C. albicans) in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [13]

Conclusion and Future Outlook

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. By analyzing data from structurally related analogs, it is evident that these compounds possess significant potential as both anticancer and antimicrobial agents. The N-methyl group offers a handle to improve pharmacokinetic properties, while the C3-nitro group enhances the electrophilic nature of the indole core, contributing to potent biological activity.

The comparative data underscores a critical insight for drug development professionals: therapeutic efficacy is not derived from a single feature but from the synergistic interplay of the entire molecular architecture. Future research should focus on synthesizing a dedicated library of this compound derivatives with diverse substitutions at the C2, C4, C5, and C6 positions. A systematic evaluation of these new analogs using the standardized protocols outlined herein will enable the elucidation of precise structure-activity relationships and the identification of lead candidates with superior potency and selectivity for further preclinical development.

References

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  • Wang, Z., et al. (2024). Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. Acta Pharmaceutica Sinica B.
  • Singh, I., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679.
  • Cihan-Üstündağ, G., & Çapan, G. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(2), 183–188.
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  • Li, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(6), 730-741.
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Sources

Unraveling the Enigmatic Mechanism of 1-Methyl-3-nitro-1H-indole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the indole nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1] The introduction of a nitro group to this versatile structure gives rise to nitroindoles, a class of compounds with a broad spectrum of biological activities.[2] While extensive research has illuminated the mechanisms of various nitroindole isomers, 1-Methyl-3-nitro-1H-indole remains a molecule of significant interest with a yet-to-be-fully-elucidated mechanism of action. This guide provides a comprehensive analysis of the plausible mechanistic pathways of this compound, drawing comparisons with well-characterized indole derivatives and furnishing detailed experimental protocols for validation.

The 3-Nitroindole Conundrum: A Landscape of Plausible Mechanisms

Direct experimental evidence detailing the specific biological targets and signaling pathways modulated by this compound is nascent in the current scientific literature. However, by examining the established activities of its isomeric counterparts and the broader family of indole-containing compounds, we can postulate several compelling hypotheses for its mechanism of action. The primary distinction of 3-nitroindoles lies in their chemical reactivity, where the electron-withdrawing nitro group at the C3 position renders the indole ring susceptible to nucleophilic attack, a feature extensively exploited in synthetic chemistry.[3][4][5] This inherent reactivity could translate into unique biological interactions.

Comparative Mechanistic Analysis: Learning from Isomeric Precedent

The biological activities of nitroindoles are profoundly influenced by the position of the nitro group. Here, we compare the established mechanisms of 5-nitro and 7-nitroindoles to frame our hypotheses for the 3-nitro isomer.

Feature5-Nitroindole Derivatives7-Nitroindole DerivativesThis compound (Hypothesized)
Primary Mechanism c-Myc G-quadruplex stabilization[6]Neuronal Nitric Oxide Synthase (nNOS) inhibition[7]Potential for unique target engagement due to distinct electronic properties. Plausible modulation of pathways common to indole scaffolds.
Therapeutic Area Anticancer[6]Neuroprotection[7]Potentially anticancer or neuroprotective, requiring experimental validation.
Key Molecular Interactions Binding to G-quadruplex DNA structures in oncogene promoters.[6]Competitive inhibition at the L-arginine binding site of nNOS.The electrophilic nature of the C2-C3 bond could lead to covalent interactions with target proteins.
The Anticancer Hypothesis: A Common Thread in the Indole Family

A significant body of research points to the anticancer potential of indole derivatives.[8][9][10] Several mechanisms are recurrently observed:

  • Tubulin Polymerization Inhibition: Many indole-based compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

  • PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy. Indole compounds have been shown to modulate this pathway.[1]

  • c-Myc Downregulation: As seen with 5-nitroindoles, interference with the expression of oncogenes like c-Myc is a viable anticancer strategy.[6]

It is plausible that this compound exerts anticancer effects through one or more of these pathways.

The Neuroprotective Hypothesis: Insights from 7-Nitroindazoles

The structural similarity between nitroindoles and nitroindazoles, coupled with the known neuroprotective effects of the nNOS inhibitor 7-nitroindazole, suggests a potential role for this compound in neuroprotection.[7] Inhibition of nNOS can mitigate excitotoxicity and oxidative stress, key pathological features of neurodegenerative diseases.

Experimental Workflows for Mechanistic Elucidation

To move from hypothesis to confirmation, a systematic experimental approach is essential. The following section provides detailed protocols for investigating the potential mechanisms of action of this compound.

Experimental Protocol 1: Evaluation of Anticancer Activity

Cell Viability Assay (MTT Assay)

This initial screen determines the cytotoxic effects of the compound on various cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Tubulin Polymerization Assay

This in vitro assay directly assesses the effect of the compound on microtubule formation.

Methodology:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin protein (e.g., 3 mg/mL), GTP, and a fluorescence-based reporter in a polymerization buffer.

  • Compound Addition: Add this compound at various concentrations. Include paclitaxel (stabilizer) and colchicine (destabilizer) as positive controls and a vehicle control.

  • Fluorescence Monitoring: Measure the fluorescence intensity over time at 37°C using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot fluorescence intensity versus time to determine the effect of the compound on the rate and extent of tubulin polymerization.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to measure changes in the phosphorylation status of key proteins in this signaling pathway.

Methodology:

  • Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, and downstream effectors like p70S6K.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels relative to a loading control (e.g., β-actin).

Experimental Protocol 2: Evaluation of Neuroprotective Effects

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of the nNOS enzyme.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant nNOS enzyme, L-arginine (substrate), and necessary co-factors (NADPH, FAD, FMN, and calmodulin).

  • Compound Incubation: Add this compound at various concentrations and incubate. Include a known nNOS inhibitor (e.g., 7-nitroindazole) as a positive control.

  • Nitrite Measurement: The production of nitric oxide is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of nNOS activity.

Visualizing the Pathways

To provide a clearer understanding of the potential mechanisms, the following diagrams illustrate the key signaling pathways discussed.

G cluster_0 Anticancer: Tubulin Polymerization Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle This compound This compound This compound->Microtubules Inhibition? Mitotic Arrest Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Mitotic Spindle->Mitotic Arrest

Caption: Hypothesized inhibition of tubulin polymerization.

G cluster_1 Anticancer: PI3K/Akt/mTOR Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->Akt Inhibition?

Caption: Potential modulation of the PI3K/Akt/mTOR pathway.

G cluster_2 Neuroprotection: nNOS Pathway L-Arginine L-Arginine Nitric Oxide (NO) Nitric Oxide (NO) L-Arginine->Nitric Oxide (NO) nNOS Excitotoxicity Excitotoxicity Nitric Oxide (NO)->Excitotoxicity This compound This compound nNOS nNOS This compound->nNOS Inhibition?

Caption: Hypothesized inhibition of neuronal nitric oxide synthase.

Conclusion and Future Directions

While the definitive mechanism of action for this compound is yet to be conclusively determined, the existing literature on related compounds provides a strong foundation for targeted investigation. The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically explore its anticancer and neuroprotective potential. The unique electronic properties conferred by the 3-nitro substitution may yet reveal novel biological activities, making this compound a compelling candidate for further drug development efforts.

References

  • Mishra, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(14), 2269-2279. [Link]
  • Horvath, E., et al. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Cellular and Molecular Neurobiology, 26(7-8), 1349-1363. [Link]
  • Li, W., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(7), 864-875. [Link]
  • Bhale, P. S., et al. (2022). Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. Journal of the Serbian Chemical Society, 87(1), 1-14. [Link]
  • Wang, Z., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(38), 7851-7855. [Link]
  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
  • Gandon, V., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species.
  • Khan, F., et al. (2015). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Molecules, 20(7), 12241-12266. [Link]
  • Lin, P., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au, 4(5), 568-574. [Link]
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  • Gandon, V., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species.
  • Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Lin, P., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
  • Gandon, V., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species. RSC Publishing. [Link]
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  • Simic, I., et al. (2024). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. International Journal of Molecular Sciences, 25(19), 11494. [Link]
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The Evolving Landscape of Antimicrobial Agents: A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-3-nitro-1H-indole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the indole scaffold has emerged as a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1-Methyl-3-nitro-1H-indole, a promising, yet under-explored, scaffold. We will delve into the synthetic rationale, biological performance against various microbial strains, and a comparative assessment with established antimicrobial agents, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for Targeting the this compound Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a common motif in a plethora of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for drug design. The introduction of a nitro group, a potent electron-withdrawing moiety, at the C3 position is a key structural feature. Nitroaromatic compounds have a well-documented history as antimicrobial agents, often acting as prodrugs that are reductively activated within the target microorganism to generate cytotoxic reactive nitrogen species.[1][2][3] The methylation at the N1 position serves to modulate the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

This guide will explore the nuanced interplay of these structural features and their impact on antimicrobial efficacy, providing a foundation for the rational design of more potent and selective analogs.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound and its derivatives can be achieved through several established routes. A common and efficient method involves the direct nitration of 1-methylindole. However, traditional nitration methods often employ harsh acidic conditions which can lead to side products and are not environmentally friendly.[4][5] A more contemporary and milder approach is presented below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from modern, non-acidic nitration methods.[4]

Materials:

  • 1-Methylindole

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methylindole (1 mmol) and tetramethylammonium nitrate (1.1 mmol) in acetonitrile (5 mL).

  • Addition of Nitrating Agent: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add a solution of trifluoroacetic anhydride (1.1 mmol) in acetonitrile (2 mL) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium carbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 1_Methylindole 1-Methylindole Reaction_Vessel Reaction at 0-5°C in Acetonitrile 1_Methylindole->Reaction_Vessel Nitrating_Agent NMe₄NO₃ / (CF₃CO)₂O Nitrating_Agent->Reaction_Vessel Quenching Quench with Na₂CO₃ Reaction_Vessel->Quenching TLC Monitoring Extraction Extract with EtOAc Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Structure-Activity Relationship (SAR) Studies

While a dedicated, comprehensive SAR study on a series of this compound analogs is not extensively documented in publicly available literature, we can infer key relationships by analyzing data from related indole and nitroaromatic compounds. The antimicrobial activity of these compounds is a multifactorial property influenced by the electronic nature of substituents, lipophilicity, and steric factors.

Key SAR Observations:
  • The Nitro Group: The position and electronic environment of the nitro group are critical for activity. In many nitroaromatic antimicrobials, the nitro group is reduced by microbial nitroreductases to form radical species that damage DNA and other macromolecules.[1][2][3] The electron-withdrawing nature of the nitro group at the C3 position of the indole ring is expected to be crucial for this bioactivation. Shifting the nitro group to other positions on the indole ring, such as C5, has also been shown to confer antimicrobial activity, though the potency may vary.[6]

  • N1-Substitution: The methyl group at the N1 position enhances lipophilicity, which can improve membrane permeability and cellular uptake. Altering the N1-substituent to larger alkyl or aryl groups can modulate this property, with an optimal lipophilicity often required for maximum activity. Excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.

  • Substitution on the Indole Ring: The introduction of additional substituents on the benzene portion of the indole ring can significantly impact activity. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., halogens) can influence the redox potential of the nitro group and the overall electronic distribution of the molecule, thereby affecting its interaction with biological targets. Studies on other indole derivatives have shown that substitutions at the C5 and C7 positions can be particularly influential on their biological activity.[7]

SAR_Relationship Core_Scaffold This compound N1_Methyl N1-Methyl Group (Lipophilicity, Stability) Core_Scaffold->N1_Methyl C3_Nitro C3-Nitro Group (Bioactivation, Target Interaction) Core_Scaffold->C3_Nitro Indole_Ring Indole Ring Substituents (Electronic Effects, Potency) Core_Scaffold->Indole_Ring Activity Antimicrobial Activity N1_Methyl->Activity C3_Nitro->Activity Indole_Ring->Activity

Comparative Performance Analysis

To contextualize the potential of this compound and its analogs, it is essential to compare their performance against established antimicrobial agents and other investigational scaffolds. For this comparative guide, we will consider two classes of alternatives: other indole-based antimicrobials and non-indole nitroaromatic drugs.

Comparison with Other Indole-Based Antimicrobials

A variety of indole derivatives have been investigated for their antimicrobial properties. These include compounds with different substitution patterns and functional groups at various positions of the indole ring.

Compound/ClassKey Structural FeaturesReported Antimicrobial Activity (MIC values)Reference
This compound (Hypothetical) N1-methyl, C3-nitroExpected activity against Gram-positive and Gram-negative bacteria.-
Indole-3-carboxamides Carboxamide at C3Potent antitubercular activity.[8]
5-Nitroindole Derivatives Nitro group at C5Broad-spectrum antibacterial and antifungal activity.[6]
Indole-Triazole Conjugates Triazole moiety linked to indoleSynergistic effects with conventional antibiotics against resistant strains.[9]
Comparison with Non-Indole Nitroaromatic Drugs

Nitroimidazoles are a well-established class of antimicrobial and antiprotozoal drugs that share a similar mechanism of action involving reductive activation of a nitro group.

Compound/ClassKey Structural FeaturesReported Antimicrobial Activity (MIC values)Reference
This compound (Hypothetical) Fused aromatic ring systemExpected activity against a range of bacteria.-
Metronidazole (A Nitroimidazole) Nitroimidazole corePrimarily active against anaerobic bacteria and protozoa.[10]
Pretomanid (A Nitroimidazole) Bicyclic nitroimidazooxazinePotent activity against Mycobacterium tuberculosis, including drug-resistant strains.[11]
Nitrofurantoin (A Nitrofuran) Nitrofuran coreUsed for urinary tract infections caused by various bacteria.[12]

Biological Evaluation: Standardized Protocols

The evaluation of the antimicrobial and cytotoxic potential of novel compounds is a critical step in the drug discovery process. Standardized in vitro assays are employed to determine the potency and selectivity of the synthesized molecules.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for M. tuberculosis)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, rifampicin)

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth, which can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.[15][16][17][18]

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

BiologicalEvaluation cluster_antimicrobial Antimicrobial Activity cluster_cytotoxicity Cytotoxicity Compound This compound Analogs MIC_Assay Broth Microdilution (MIC) Compound->MIC_Assay MTT_Assay MTT Assay (IC₅₀) Compound->MTT_Assay Bacterial_Strains Gram (+), Gram (-), Mycobacteria MIC_Assay->Bacterial_Strains Data_Analysis Data Analysis (Potency & Selectivity) MIC_Assay->Data_Analysis Cell_Lines Human Cell Lines MTT_Assay->Cell_Lines MTT_Assay->Data_Analysis

Mechanistic Insights and Future Directions

The primary mechanism of action for many nitroaromatic antimicrobials is believed to involve the reductive activation of the nitro group by microbial nitroreductases.[1][2][3] This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can cause widespread damage to cellular macromolecules, including DNA, leading to cell death.

MechanismOfAction Nitroindole This compound (Prodrug) Nitroreductase Bacterial Nitroreductase Nitroindole->Nitroreductase Enters Bacterium Reactive_Species Reactive Nitrogen Species Nitroreductase->Reactive_Species Reductive Activation Cellular_Damage DNA Damage & Macromolecule Dysfunction Reactive_Species->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Future research in this area should focus on a systematic SAR exploration of the this compound scaffold. This would involve the synthesis and biological evaluation of a library of analogs with diverse substitutions at the N1 position and on the indole ring. Such studies will provide a more detailed understanding of the structural requirements for potent and selective antimicrobial activity and will guide the development of next-generation antimicrobial agents. Furthermore, target identification and mechanistic studies will be crucial to elucidate the precise molecular targets and pathways affected by these compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. By leveraging the principles of structure-activity relationships and employing rational drug design, it is possible to optimize this scaffold to generate potent and selective drug candidates. This guide has provided a comprehensive overview of the synthetic strategies, biological evaluation protocols, and comparative analysis necessary to advance research in this exciting area of medicinal chemistry. The insights and methodologies presented herein are intended to empower researchers in their efforts to address the critical global challenge of antimicrobial resistance.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Methyl-3-nitro-1H-indole, grounded in established safety principles and regulatory frameworks.

Hazard Assessment and Characterization: Understanding the "Why"

Before any disposal protocol is initiated, a comprehensive understanding of the potential hazards associated with this compound is paramount. Based on analogous compounds, we can infer the following primary hazards:

  • Irritation: Similar indole compounds are known to cause skin and serious eye irritation.[1][2] The nitro group can sometimes enhance these effects.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2]

  • Toxicity: While specific data is unavailable, many nitroaromatic compounds exhibit some level of toxicity if ingested or absorbed through the skin. It is prudent to handle this compound as potentially harmful.

  • Environmental Hazard: Indole derivatives can be toxic to aquatic life.[3] Therefore, it is critical to prevent this compound from entering the environment.

Due to these potential hazards, this compound must be treated as hazardous waste . The U.S. Environmental Protection Agency (EPA) mandates the proper identification, handling, and disposal of such waste under the Resource Conservation and Recovery Act (RCRA).[4][5]

Summary of Potential Hazards and Required Personal Protective Equipment (PPE)
Hazard CategoryPotential EffectRequired Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[1][2]Nitrile gloves (or other chemically resistant gloves), lab coat.
Eye Contact Causes serious eye irritation.[1][2]Chemical safety goggles or a face shield.
Inhalation May cause respiratory irritation.[2]Use in a well-ventilated area or a chemical fume hood.
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in laboratory areas.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its transfer to a certified hazardous waste handler.

Step 1: Waste Segregation and Collection

The principle of waste segregation is fundamental to safe and compliant laboratory practice. Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Designate a Specific Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. This container should be in good condition, with a secure, leak-proof lid. For solid waste, a wide-mouth glass or polyethylene container is suitable. For liquid waste solutions, use a container designed for liquids that can be tightly sealed.

  • Avoid Incompatibilities: Do not mix this compound waste with strong oxidizing agents or strong bases, as these are potential incompatibilities for similar indole compounds.

  • Label the Container: Proper labeling is a critical and legally mandated step.[4] The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • An indication of the hazards (e.g., "Irritant," "Handle with Care")

Step 2: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secure Storage: Store the hazardous waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[4] This is a common and serious regulatory violation.

  • Location: The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[4]

  • Contact your EHS Office: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Provide Necessary Documentation: You will likely need to complete a hazardous waste manifest or a similar form that details the contents of the waste container.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink. This is a violation of environmental regulations and can harm aquatic ecosystems.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the liquid.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Label and Dispose: All materials used in the cleanup (absorbent, wipes, contaminated PPE) must be placed in a sealed, labeled hazardous waste container for disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_collection Collection & Storage cluster_disposal Final Disposition start Waste Generation (this compound) assess Hazard Assessment: - Irritant (Skin/Eye) - Potential Toxicity - Environmental Hazard start->assess container Select & Label Compatible Container 'HAZARDOUS WASTE' ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves assess->ppe ppe->container segregate Segregate Waste: - No Oxidizers - No Strong Bases container->segregate store Store in Secondary Containment in SAA (Keep Closed) segregate->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs manifest Complete Waste Manifest/Paperwork contact_ehs->manifest end Transfer to Approved Disposal Facility manifest->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, upholding the highest standards of scientific integrity.

References

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  • Thermo Fisher Scientific.
  • PubChem. This compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-3-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. The compound 1-Methyl-3-nitro-1H-indole, while a valuable building block, belongs to two chemical classes—indole derivatives and nitroaromatic compounds—that necessitate stringent handling protocols. Due to the limited availability of specific toxicological data for this exact molecule, this guide synthesizes field-proven safety principles for these classes to establish a robust framework for personal protection, operational planning, and waste disposal. Our primary objective is to create a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Analysis: A Structurally-Informed Risk Assessment

  • Indole Core: The parent indole structure is known to be harmful if swallowed, toxic in contact with skin, and a cause of serious eye irritation[2][3].

  • Nitroaromatic Moiety: Nitroaromatic compounds are a well-documented class of hazardous substances. They are often toxic, capable of causing systemic effects, and are considered environmental hazards[4][5][6]. The nitro group makes the aromatic system electron-deficient, increasing its reactivity and potential for adverse biological interactions[6]. Furthermore, some nitro compounds are suspected carcinogens and can be flammable or reactive[7][8][9].

Based on analogs like 3-methyl-5-nitro-1H-indole, which is classified as a skin, eye, and respiratory irritant[10], we can construct an anticipated hazard profile for this compound.

Hazard Class Anticipated Classification Rationale & Primary Exposure Route
Acute Toxicity (Oral) Category 4: Harmful if swallowedBased on indole and nitroaromatic compound profiles. Route: Ingestion. [2][11]
Acute Toxicity (Dermal) Category 3: Toxic in contact with skinIndole itself is classified as toxic via dermal contact. Route: Dermal. [2]
Skin Corrosion/Irritation Category 2: Causes skin irritationA common hazard for both indoles and nitro compounds. Route: Dermal. [10][12]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritationA consistent hazard across related structures. Route: Ocular. [2][10][12]
Specific Target Organ Toxicity May cause respiratory irritationInferred from analogs and the potential for the compound to be a fine powder. Route: Inhalation. [10][13]
Long-Term Hazards Suspected Carcinogenicity/MutagenicityA known risk for some nitroaromatic compounds. Prudent to assume this potential. Route: All. [6][7][9]

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the risks identified above. The selection of each component is deliberate and designed to counter specific exposure routes.

Hand Protection: The First Line of Defense

Given the compound's anticipated dermal toxicity, robust hand protection is non-negotiable.

  • Glove Selection: Use chemical-resistant gloves. Nitrile gloves provide a good barrier for general handling and splash protection[4][14]. For extended work or when handling larger quantities, consider thicker neoprene or butyl gloves, which offer superior resistance to a broader range of organic chemicals[14].

  • Protocol: Always wear two pairs of gloves (double-gloving). This provides a critical safety buffer in case the outer glove is compromised. Contaminated gloves must be disposed of immediately after use in accordance with applicable laws and good laboratory practices[15].

Eye and Face Protection: Shielding Against Splashes and Aerosols

The high likelihood of severe eye irritation dictates comprehensive eye and face protection.

  • Primary Protection: Chemical safety goggles that form a complete seal around the eyes are mandatory at all times. Standard safety glasses are insufficient as they do not protect against splashes from all angles[14].

  • Secondary Protection: A full-face shield must be worn over safety goggles during procedures with a heightened risk of splashing or aerosolization, such as when handling bulk quantities, preparing concentrated solutions, or during vigorous reactions[4].

Body Protection: Preventing Dermal Contact and Contamination

Clothing serves as a critical barrier to prevent accidental skin contact.

  • Lab Coat: A flame-resistant lab coat is required. The "nitro" functional group can increase flammability, making this a critical precaution[4][8]. The lab coat should be fully buttoned with sleeves rolled down.

  • Additional Protection: For tasks involving significant quantities of the compound, an additional chemical-resistant apron should be worn over the lab coat[14]. All protective clothing should be removed before leaving the laboratory area[8].

Respiratory Protection: Controlling Inhalation Exposure

All handling of this compound, especially in its solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Engineering Controls: The chemical fume hood is the primary method of respiratory protection. Ensure the sash is at the lowest practical height.

  • Respirator Use: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required for emergency situations, such as a large spill, or if engineering controls are not available or sufficient[4][16].

Operational Plan: From Weighing to Waste

Integrating PPE into a step-by-step workflow ensures that safety is an active, procedural component of the experiment.

Protocol: Weighing and Preparing a Solution
  • Preparation: Before handling the compound, don all required PPE: double nitrile gloves, a flame-resistant lab coat, and chemical safety goggles.

  • Work Area: Conduct all work within a certified chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing: If handling a solid, carefully weigh the required amount onto weighing paper or into a tared vessel. Avoid creating dust. Use anti-static equipment if available.

  • Dissolution: Add the compound to the solvent in a suitable flask. If a splash hazard exists during this step, a face shield must be worn over goggles.

  • Cleanup: Immediately after use, decontaminate the spatula and any other equipment with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.

  • Doffing PPE: Remove gloves using a technique that avoids skin contamination and dispose of them in the designated hazardous waste stream. Wash hands thoroughly with soap and water[15].

Emergency Procedures: A Rapid Response Framework

In the event of an exposure or spill, a clear and immediate response is critical. All personnel must be familiar with these procedures and the location of emergency equipment like safety showers and eyewash stations.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[17][18] Remove all contaminated clothing while under the safety shower[8]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4][17] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[17][18] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[17][19] Rinse the mouth with water and seek immediate medical attention, providing the Safety Data Sheet or chemical name to the medical personnel.

  • Spill Cleanup:

    • Evacuate all non-essential personnel from the area.

    • Ensure the area is well-ventilated, using the fume hood to its full capacity.

    • Wearing full PPE (including respiratory protection if necessary), contain the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels[11].

    • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal[11][20].

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

G Emergency Spill & Exposure Response cluster_spill Spill Occurs cluster_exposure Exposure Occurs Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate DonPPE Don Full PPE (incl. Respirator if needed) Evacuate->DonPPE Contain Contain with Inert Material DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Exposure Personnel Exposure (Skin, Eye, Inhalation) Remove Remove from Source Exposure->Remove Flush Use Eyewash / Safety Shower (15 min minimum) Remove->Flush Medical Seek Immediate Medical Attention Flush->Medical

Caption: Emergency Response Workflow for this compound.

Disposal Plan: Ensuring Environmental Compliance

Proper disposal is the final, critical step in the safe handling lifecycle of any hazardous chemical. All waste generated from handling this compound is considered hazardous.

Protocol: Hazardous Waste Management
  • Waste Segregation: Do not mix waste containing this compound with other waste streams. It should be segregated as nitrogenated or halogenated (if applicable) organic waste[11][21]. Keep it separate from incompatible materials like strong oxidizing agents[11][22].

  • Container Selection: Use a designated, robust, and chemically compatible hazardous waste container with a secure, sealing lid[11].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all contents, including solvents[11]. The date of accumulation should also be clearly visible.

  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment to prevent leaks from spreading[11].

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

G Hazardous Waste Disposal Workflow Start Waste Generation (Contaminated PPE, Rinsate, Spills) Segregate Segregate as Nitrogenated Organic Waste Start->Segregate Container Select Compatible & Sealed Container Segregate->Container Label Label Container Correctly 'Hazardous Waste' + Contents Container->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Dispose Arrange Pickup via Institutional EHS Store->Dispose

Caption: Disposal Workflow for this compound Waste.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety, experimental integrity, and environmental responsibility.

References

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  • Personal protective equipment for working with nitrovinyl compounds. Benchchem.
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  • 1-Methylindole-3-carboxaldehyde - SAFETY D
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  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. DuPont.
  • Indole Detection Reagent - Safety D
  • Nitrogen Oxides | Medical Management Guidelines.
  • First Aid Procedures for Chemical Hazards. CDC/NIOSH.
  • 1-Methylindole - SAFETY D
  • 1-Methyl-3-nitro-1-nitrosoguanidine Safety Data Sheet.
  • 1-Methylindole - SAFETY D
  • How to Choose PPE for Chemical Work.
  • Biological Treatment of Nitroaromatics in Wastewater.
  • 3 Common Chemicals That Require Protective Clothing.
  • Indole - SAFETY D
  • 4-Methyl-7-nitro-1H-indole Safety Data Sheet.
  • Nitro Compounds. University of Missouri Environmental Health & Safety.
  • This compound. PubChem, NIH.
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  • 3-methyl-5-nitro-1H-indole. PubChem, NIH.

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